molecular formula C22H28N2O4 B563815 rac-2-Despiperidyl-2-amino Repaglinide CAS No. 874908-11-9

rac-2-Despiperidyl-2-amino Repaglinide

Cat. No.: B563815
CAS No.: 874908-11-9
M. Wt: 384.476
InChI Key: OSCVKZCOJUTUFD-UHFFFAOYSA-N
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Description

Repaglinide aromatic amine is a member of acetamides.

Properties

IUPAC Name

4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-28-20-12-15(9-10-17(20)22(26)27)13-21(25)24-19(11-14(2)3)16-7-5-6-8-18(16)23/h5-10,12,14,19H,4,11,13,23H2,1-3H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCVKZCOJUTUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

rac-2-Despiperidyl-2-amino Repaglinide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of rac-2-Despiperidyl-2-amino Repaglinide

Executive Summary

This guide provides a comprehensive, scientifically-grounded pathway for the synthesis of this compound, a novel analogue of the potent oral antidiabetic agent, Repaglinide. The parent drug, Repaglinide, functions by stimulating insulin release from pancreatic β-cells.[1] The synthesis of its analogues is crucial for structure-activity relationship (SAR) studies, impurity profiling, and the development of new chemical entities with potentially improved pharmacological profiles.

This document outlines a convergent synthetic strategy, beginning with a detailed retrosynthetic analysis to identify two key intermediates. We then present robust, step-by-step protocols for the synthesis of these fragments, followed by their strategic coupling and final modification to yield the target molecule. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide field-proven insights for researchers, scientists, and drug development professionals. The proposed pathway is designed to be efficient and logical, relying on established and well-understood chemical transformations.

Introduction: The Rationale for a Novel Analogue

Repaglinide, S(+)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}aminocarbonylmethyl]benzoic acid, is a member of the meglitinide class of blood glucose-lowering drugs.[1] Its rapid onset and short duration of action make it particularly effective for managing postprandial hyperglycemia.[1][2] The molecular structure of Repaglinide features three key pharmacophoric elements: a benzoic acid group, an amide spacer, and an ortho-alkoxy residue, which in this case is a piperidino group.[3]

The target molecule of this guide, this compound, systematically modifies this structure. The piperidine moiety at the 2-position of the phenyl ring is replaced by a primary amino group (-NH₂). Furthermore, the synthesis targets the racemic form, eliminating the need for stereoselective steps and simplifying the process for initial research and analytical standard preparation. The IUPAC name for this target is 4-[2-[[(1S)-1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid.[4]

Synthesizing this analogue serves two primary purposes:

  • Reference Standard: As a potential impurity or metabolite in Repaglinide synthesis or metabolism, an authenticated standard is required for analytical method development and validation.[5]

  • Pharmacological Probe: Altering the lipophilic and hydrogen-bonding characteristics of the ortho-substituent allows for probing its role in receptor binding and overall pharmacological activity.

Retrosynthetic Strategy

A convergent synthesis is the most logical approach for a molecule of this complexity. The central amide bond serves as the ideal point for disconnection. This retrosynthetic analysis breaks the target molecule down into two primary synthons: a diamine (Fragment A) and a substituted phenylacetic acid (Fragment B).

G Target This compound Disconnection Amide Disconnection Target->Disconnection FragmentA Fragment A rac-1-(2-aminophenyl)-3-methylbutan-1-amine Disconnection->FragmentA Amine FragmentB Fragment B 3-ethoxy-4-(ethoxycarbonyl)phenylacetic acid Disconnection->FragmentB Acid G cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis A_Start 2-Nitrobenzonitrile A_Int1 Ketone Intermediate A_Start->A_Int1 Grignard A_Int2 Nitro-Amine Intermediate A_Int1->A_Int2 Reductive Amination A_Final Fragment A (Diamine) A_Int2->A_Final Nitro Reduction Coupling Amide Coupling (EDC, HOBt) A_Final->Coupling B_Start 2-hydroxy-4- methylbenzoic acid B_Final Fragment B (Acid) B_Start->B_Final Alkylation & Functionalization B_Final->Coupling Intermediate Ester Precursor Coupling->Intermediate Hydrolysis Ester Hydrolysis (NaOH) Intermediate->Hydrolysis Target Final Product Hydrolysis->Target

Sources

An In-depth Technical Guide to rac-2-Despiperidyl-2-amino Repaglinide: A Core Metabolite

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of rac-2-Despiperidyl-2-amino Repaglinide, a known human metabolite of the anti-diabetic drug Repaglinide.[1][2][3][4] Identified also as Repaglinide M1 Metabolite, this compound is significant in the study of Repaglinide's metabolic fate and is a critical reference standard in impurity profiling during drug manufacturing.[3][4] This document delineates its structural characteristics, physicochemical properties, and the analytical methodologies essential for its identification and quantification. The causality behind experimental choices and the validation of protocols are emphasized to ensure scientific integrity and practical applicability in a research and development setting.

Introduction and Significance

Repaglinide is a potent, short-acting oral insulin secretagogue used for the management of type 2 diabetes.[] Its mechanism involves the closure of ATP-dependent potassium channels on pancreatic β-cells, which stimulates insulin secretion.[][6] The metabolic pathway of Repaglinide is a critical aspect of its pharmacological profile, influencing its efficacy and safety. This compound is a key human metabolite formed through oxidative metabolism.[2] Understanding the properties of this metabolite is paramount for several reasons:

  • Pharmacokinetic Studies: Characterizing metabolites is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the parent drug.

  • Safety and Toxicology: Metabolites can have their own pharmacological or toxicological effects. A thorough understanding of their properties is essential for comprehensive safety assessments.

  • Process Chemistry and Quality Control: As a potential impurity or degradant in the bulk drug substance, robust analytical methods are required to detect and quantify this compound to ensure the quality, safety, and efficacy of Repaglinide formulations.[7]

This guide serves as a centralized resource for scientists, providing the necessary technical data and procedural insights for working with this specific Repaglinide-related compound.

Chemical Structure and Identity

The nomenclature "this compound" precisely describes the structural modification from the parent Repaglinide molecule. The piperidinyl moiety is replaced by a primary amino group, resulting in a new chemical entity. The designation "rac-" indicates that the compound is a racemic mixture at the chiral center.

IUPAC Name and Synonyms
  • IUPAC Name: 4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid.[2]

  • Common Synonyms: Repaglinide aromatic amine, Repaglinide M1 Metabolite.[1][2][3]

  • CAS Number: 874908-11-9.[1][3]

Structural Diagram

The chemical structure of this compound is presented below. The diagram highlights the core benzoic acid derivative structure, the ethoxy group, and the side chain containing the key amino modification.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a metabolite are critical for developing analytical methods, predicting its behavior in biological systems, and for its synthesis and isolation. The properties for this compound are summarized below, with comparative data for the parent drug, Repaglinide, to provide context.

PropertyThis compoundRepaglinide (Parent Drug)Justification/Rationale
Molecular Formula C₂₂H₂₈N₂O₄[2][3][8]C₂₇H₃₆N₂O₄[9]The formula reflects the replacement of the C₅H₁₀N piperidinyl group with an NH₂ group.
Molecular Weight 384.47 g/mol [2][3][8]452.59 g/mol The lower molecular weight is consistent with the structural change.
Appearance Off-White to Pale Yellow Solid[1]White crystalline powder[6]The presence of the aromatic amine may contribute to a slight coloration compared to the parent drug.
Melting Point (°C) Data not available126 - 131 °C[6][10]Expected to be different from Repaglinide due to changes in crystal lattice energy from the structural modification.
pKa Data not available4.19 and 5.78[10][11]The presence of the basic aromatic amine and the acidic carboxylic acid will result in distinct pKa values, crucial for pH-dependent solubility and HPLC method development.
Aqueous Solubility Data not available0.0340 mg/ml (practically insoluble)[10][11]Solubility is expected to be low and highly pH-dependent, similar to the parent drug.
XLogP3 4.1[2][4]~5.0-5.5The replacement of the piperidine ring with a more polar amino group is expected to decrease the lipophilicity.

Analytical Characterization and Protocols

The robust analytical characterization of this compound is essential for its use as a reference standard and for its detection in complex matrices. A multi-technique approach is required for unambiguous identification and quantification.

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for separating Repaglinide and its related compounds.[7][12] The development of a stability-indicating method is crucial to resolve the M1 metabolite from the parent drug and other potential impurities.[13][14]

Rationale for Method Choice: Reversed-phase HPLC (RP-HPLC) is the method of choice due to the moderately polar to nonpolar nature of Repaglinide and its impurities. A C18 column provides the necessary hydrophobic retention, while an acidic mobile phase ensures the carboxylic acid group is protonated, leading to better peak shape and retention.

Workflow for Analytical Method Development

hplc_workflow start Define Objective: Separate M1 Metabolite from Repaglinide & other impurities col_select Column Selection (e.g., C18, 5 µm, 4.6x250 mm) start->col_select Initial Step mob_phase Mobile Phase Optimization (Acetonitrile vs. Methanol, Buffer pH) col_select->mob_phase Evaluate Selectivity detection Detector Wavelength Selection (e.g., 243 nm, 285 nm) mob_phase->detection Optimize Sensitivity gradient Gradient Elution Programming detection->gradient Improve Resolution validation Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision gradient->validation Finalize Method end Validated Analytical Method validation->end Implement

Caption: Workflow for HPLC Method Development.

Exemplar HPLC Protocol:

  • Instrumentation: HPLC or UPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 243 nm or 285 nm.[15]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B (Equilibration)

  • Standard/Sample Preparation: Dissolve accurately weighed standard or sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.1 mg/mL.

Spectroscopic Identification

For unequivocal structure confirmation, hyphenated techniques and spectroscopic methods are indispensable.[13][16]

  • Mass Spectrometry (MS): When coupled with LC (LC-MS), this technique provides molecular weight information and fragmentation patterns. For this compound (C₂₂H₂₈N₂O₄), the expected [M+H]⁺ ion would be at m/z 385.21. Tandem MS (MS/MS) experiments would reveal characteristic fragments resulting from the cleavage of the amide bond and losses from the side chain, confirming the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the precise arrangement of atoms. Key expected signals for the M1 metabolite would include:

    • The disappearance of signals corresponding to the piperidine ring protons.

    • The appearance of a broad signal for the -NH₂ protons on the aromatic ring.

    • Characteristic shifts in the signals of the aromatic protons adjacent to the new amino group.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying key functional groups. The spectrum would be expected to show characteristic stretches for N-H (from both the amide and the new primary amine), C=O (amide and carboxylic acid), and O-H (carboxylic acid).

Formation and Synthesis

This compound is primarily known as a human metabolite of Repaglinide.[2] Its formation in vivo likely occurs via oxidative metabolism mediated by cytochrome P450 enzymes (specifically CYP3A4) in the liver.[]

For its use as a reference standard, chemical synthesis is required. While specific synthesis routes for this exact compound are not detailed in the provided search results, a plausible synthetic strategy can be inferred. The synthesis would likely involve coupling a protected 2-aminophenyl building block with the appropriate carboxylic acid moiety of the Repaglinide backbone. Studies detailing the synthesis of other Repaglinide impurities can provide valuable insights into potential synthetic strategies.[16][17]

Conclusion

This compound is a chemically significant compound in the context of the antidiabetic drug Repaglinide. As a primary human metabolite and potential process impurity, its thorough chemical characterization is non-negotiable for drug development and quality control. This guide has consolidated the available structural and physicochemical data and outlined the critical analytical workflows necessary for its isolation, identification, and quantification. The protocols and data presented herein are intended to provide researchers with a solid, scientifically-grounded foundation for their work with this important Repaglinide-related substance.

References

  • Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. (n.d.). SciSpace. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Reddy, G. S., et al. (2017). Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 145, 559-567. Retrieved from [Link]

  • Patel, M., et al. (n.d.). Preparation, Characterization and in Vitro Evaluation of Repaglinide Binary Solid Dispersions with Hydrophilic Polymers. International Journal of Drug Development & Research. Retrieved from [Link]

  • Reddy, K. V. S. R., et al. (2003). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461-467. Retrieved from [Link]

  • Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. (2018). ResearchGate. Retrieved from [Link]

  • This compound. (n.d.). precisionFDA. Retrieved from [Link]

  • Synthesis of Repaglinide Congeners. (n.d.). Taylor & Francis Group. Retrieved from [Link]

  • Impurity profile study of repaglinide. (n.d.). ResearchGate. Retrieved from [Link]

  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. (2023). Yanbu Journal of Engineering and Science. Retrieved from [Link]

  • 2-Despiperidyl-2-amino repaglinide. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis and Characterization of Novel Leucine and Polyethylene Glycol Conjugated Prodrugs of Repaglinide. (2019). ResearchGate. Retrieved from [Link]

  • Repaglinide. (n.d.). PubChem. Retrieved from [Link]

  • Repaglinide-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Repaglinide Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Validated analytical methods of repaglinide in bulk and tablet formulations. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Determination of the structural parameters of Repaglinide in tablet: an antidiabetic drug, using Spectroscopic methods. (2022). Journal of Chemical Health Risks. Retrieved from [Link]

Sources

An In-Depth Technical Guide to rac-2-Despiperidyl-2-amino Repaglinide (CAS Number 874908-11-9)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rac-2-Despiperidyl-2-amino Repaglinide, a principal metabolite of the anti-diabetic drug Repaglinide. Identified by the CAS number 874908-11-9, this compound, also known as the M1 metabolite, is of significant interest in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. This document delves into its physicochemical properties, metabolic pathway, and offers detailed theoretical and practical guidance on its synthesis and analytical characterization. The methodologies presented herein are designed to be robust and reproducible, providing researchers and drug development professionals with the necessary tools to further investigate this important molecule.

Introduction: The Significance of a Metabolite

Repaglinide is a potent, short-acting insulin secretagogue of the meglitinide class, widely prescribed for the management of type 2 diabetes mellitus.[1] Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. The study of its metabolites is crucial for a complete understanding of its pharmacological profile, including its duration of action, potential for drug-drug interactions, and overall safety.

This compound, designated as the M1 metabolite, is an aromatic amine formed through the oxidative metabolism of the parent drug.[2][3] Understanding the formation and properties of this metabolite is paramount for several reasons:

  • Pharmacokinetic Profiling: Characterizing the formation and clearance of M1 is essential for building a complete pharmacokinetic model of Repaglinide.

  • Drug-Drug Interaction Studies: As the formation of M1 is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, it serves as a biomarker for the activity of this crucial drug-metabolizing enzyme.[3][4]

  • Safety and Toxicology: Although the major metabolites of Repaglinide, including M1, do not contribute to its glucose-lowering effect, the assessment of their potential toxicological properties is a regulatory requirement.[2][3]

  • Impurity Profiling: As a known metabolite, this compound can also be considered a potential process-related impurity or degradant in the manufacturing of Repaglinide.[4]

This guide will provide a detailed exploration of this metabolite, from its fundamental properties to its complex analytical determination.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is the foundation for the development of appropriate analytical methods and for predicting its behavior in biological systems.

PropertyValueSource
CAS Number 874908-11-9[5][6]
Molecular Formula C₂₂H₂₈N₂O₄[5][6]
Molecular Weight 384.47 g/mol [5][6]
IUPAC Name 4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid[4]
Alternate Names Repaglinide M1 Metabolite; Repaglinide aromatic amine[5][6]
Appearance Off-White to Pale Yellow Solid[5]
XLogP3 4.1[4]
Structural Diagram:

Caption: Chemical Structure of this compound.

Metabolic Pathway and Synthesis

Metabolic Formation

This compound is a product of the hepatic metabolism of Repaglinide. The biotransformation is primarily mediated by the cytochrome P450 enzyme CYP3A4, with a lesser contribution from CYP2C8.[2][3][4] The metabolic cascade involves the N-dealkylation of the piperidine ring of Repaglinide to an intermediate which is further oxidized to the aromatic amine, M1.[7]

Metabolic_Pathway Repaglinide Repaglinide Intermediate N-dealkylated Intermediate Repaglinide->Intermediate CYP3A4 / CYP2C8 (N-dealkylation) M1 rac-2-Despiperidyl-2-amino Repaglinide (M1) Intermediate->M1 Oxidation

Caption: Metabolic pathway of Repaglinide to M1 metabolite.

Proposed Synthetic Route

The synthesis would likely involve the coupling of two key intermediates: a derivative of 2-ethoxy-4-(carboxymethyl)benzoic acid and a chiral amine, (S)-1-(2-aminophenyl)-3-methylbutan-1-amine.

Workflow for Proposed Synthesis:

Synthesis_Workflow cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis start1 2-ethoxy-4-methylbenzoic acid step1_1 Side-chain bromination start1->step1_1 step1_2 Cyanation step1_1->step1_2 step1_3 Hydrolysis step1_2->step1_3 intermediate1 2-ethoxy-4-(carboxymethyl)benzoic acid derivative step1_3->intermediate1 coupling Amide Coupling (e.g., using DCC, HOBt) intermediate1->coupling start2 2-nitro-bromobenzene step2_1 Grignard reaction with isovaleraldehyde start2->step2_1 step2_2 Oxidation to ketone step2_1->step2_2 step2_3 Reductive amination step2_2->step2_3 step2_4 Nitro group reduction step2_3->step2_4 intermediate2 (S)-1-(2-aminophenyl)-3-methylbutan-1-amine step2_4->intermediate2 intermediate2->coupling deprotection Deprotection (if necessary) coupling->deprotection final_product This compound deprotection->final_product

Caption: Proposed synthetic workflow for this compound.

Justification of the Proposed Route:

This proposed synthesis mirrors the convergent approach often used for Repaglinide itself.[8][9] The key difference lies in the use of an amino-substituted phenyl precursor for the chiral amine intermediate, as opposed to the piperidinyl-substituted precursor used for Repaglinide synthesis. The amide coupling reaction is a standard and reliable method for forming the central amide bond of the molecule.

Analytical Methodologies

The accurate and precise quantification of this compound is critical for its role in pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the methods of choice.

High-Performance Liquid Chromatography (HPLC-UV) Method

A stability-indicating HPLC method with UV detection can be developed for the routine analysis of this compound, particularly for in vitro studies and for the analysis of bulk drug substance for impurities.

Exemplar HPLC-UV Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[5][10]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[11] A typical starting ratio could be 70:30 (v/v) organic to aqueous.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: Based on the chromophores present (aromatic rings, amide), a wavelength in the range of 230-280 nm should be evaluated for optimal sensitivity. A starting wavelength of 230 nm is recommended.[11]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create a calibration curve.

Self-Validation and System Suitability:

Before sample analysis, the method must be validated according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. System suitability tests, such as theoretical plates, tailing factor, and resolution from adjacent peaks, must be performed before each analytical run to ensure the performance of the chromatographic system.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For the quantification of this compound in biological matrices such as human plasma, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[13][14]

Exemplar LC-MS/MS Protocol:

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Sample Preparation: Due to the complexity of biological matrices, a sample extraction step is necessary. This can be achieved through:

    • Protein Precipitation: A simple and rapid method involving the addition of a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins.

    • Liquid-Liquid Extraction: Partitioning the analyte of interest into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): A more selective method that can provide cleaner extracts.

  • Chromatographic Conditions: Similar to the HPLC-UV method, a C18 reversed-phase column is typically used. Gradient elution is often employed to achieve better separation and shorter run times.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization in positive ion mode (ESI+) is expected to be effective for this molecule due to the presence of basic nitrogen atoms.

    • Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte) should be monitored. The precursor ion would be the protonated molecule [M+H]⁺.

  • Data Analysis: The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Workflow for LC-MS/MS Analysis:

LCMS_Workflow start Biological Sample (e.g., Plasma) extraction Sample Extraction (Protein Precipitation, LLE, or SPE) start->extraction hplc UPLC/HPLC Separation (Reversed-Phase C18) extraction->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition and Processing ms->data quantification Quantification (Calibration Curve) data->quantification

Caption: General workflow for LC-MS/MS analysis of biological samples.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to establish the intrinsic stability of a drug substance and the stability-indicating nature of analytical methods. Repaglinide has been shown to be susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments.[5] The formation of this compound as a degradant under these conditions should be investigated.

Typical Forced Degradation Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature.

  • Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid drug substance at a high temperature (e.g., 105 °C).

  • Photodegradation: Exposing the drug substance to UV and visible light.

The stressed samples should be analyzed using a validated stability-indicating HPLC or LC-MS/MS method to identify and quantify any degradation products, including this compound.

Conclusion

This compound is a key metabolite of Repaglinide that plays a significant role in its overall pharmacology. This technical guide has provided a comprehensive overview of its properties, metabolic formation, and strategies for its synthesis and analysis. The detailed protocols and workflows presented herein are intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry. A thorough understanding and characterization of this metabolite are essential for the continued safe and effective use of Repaglinide in the treatment of type 2 diabetes mellitus.

References

  • A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (URL: [Link])

  • Stability Indicating RP-HPLC Method for Determination and Validation of Repaglinide in Pharmaceutical Dosage Form. (URL: [Link])

  • stability indicating rp-hplc method for estimation of repaglinide in rabbit plasma. (URL: [Link])

  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. ClinPGx. (URL: [Link])

  • Development and validation of stability indicating method for the determination of repaglinide in pharmaceutical dosage form using high performance liquid chromatography. (URL: [Link])

  • Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination of Repaglinide and Metformin in Human Plasma and Its Application to Bioequivalence Study. PubMed. (URL: [Link])

  • Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin. PubMed. (URL: [Link])

  • Stability Indicating RP-HPLC Method for Determination and Validation of Repaglinide in Pharmaceutical Dosage Form. Request PDF. (URL: [Link])

  • Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. PubMed. (URL: [Link])

  • Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Semantic Scholar. (URL: [Link])

  • REPAGLINIDE. (URL: [Link])

  • Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. ResearchGate. (URL: [Link])

  • An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3- methyl-1-(2-piperidin-1 - CHIMIA. (URL: [Link])

  • A kind of technique of synthesizing repaglinide.
  • PRANDIN (repaglinide) Tablets (0.5, 1, and 2 mg) Rx only DESCRIPTION PRANDIN (repaglinide) is an oral blood glucose-lowering dru. accessdata.fda.gov. (URL: [Link])

  • Repaglinide synthesis process.
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Sources

A Technical Guide to the Structure Elucidation of rac-2-Despiperidyl-2-amino Repaglinide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals in Pharmaceutical Analysis and Development.

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of rac-2-Despiperidyl-2-amino Repaglinide, a known impurity and metabolite of the anti-diabetic drug Repaglinide. The guide is structured to provide not just a series of protocols, but a logical, field-proven workflow that a senior application scientist would employ. We will delve into the causality behind experimental choices, emphasizing a self-validating system of analysis. The core of this guide is built upon the synergistic application of modern chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each step is grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of Impurity Profiling

In the realm of pharmaceutical development and manufacturing, the identification and characterization of impurities are of paramount importance. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products to ensure their safety and efficacy. This compound is a relevant case study in this context, being a known related substance to Repaglinide. Its structure, closely related to the active pharmaceutical ingredient (API), necessitates a robust analytical strategy for its unambiguous identification.

This guide will walk you through a systematic approach to elucidate the structure of this specific impurity, from initial detection and isolation to the final confirmation of its chemical architecture.

The Elucidation Workflow: A Multi-faceted Approach

The structure elucidation of an unknown or suspected impurity is a puzzle to be solved with a variety of analytical tools. Our workflow is designed to be iterative and confirmatory, ensuring a high degree of confidence in the final proposed structure.

workflow cluster_prep Sample Preparation & Isolation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structure Confirmation prep Crude Repaglinide Sample (Containing the Impurity) prep_hplc Preparative HPLC prep->prep_hplc isolate Isolated Impurity Fraction prep_hplc->isolate lcms LC-MS/MS Analysis isolate->lcms hrms High-Resolution Mass Spectrometry (HRMS) lcms->hrms nmr NMR Spectroscopy (1H, 13C, 2D) hrms->nmr data_analysis Data Interpretation & Fragment Analysis nmr->data_analysis structure_proposal Proposed Structure data_analysis->structure_proposal synthesis Optional: Confirmatory Synthesis structure_proposal->synthesis final_confirmation Final Structure Confirmation structure_proposal->final_confirmation synthesis->final_confirmation

Caption: A logical workflow for the structure elucidation of a pharmaceutical impurity.

Foundational Analysis: High-Performance Liquid Chromatography (HPLC)

The first step in characterizing an impurity is to develop a robust chromatographic method that can separate it from the API and other related substances.

Method Development Philosophy

For Repaglinide and its impurities, a reversed-phase HPLC (RP-HPLC) method is the industry standard. The goal is to achieve a resolution of >1.5 between all known and unknown peaks. A stability-indicating method, which can separate the API from its degradation products, is highly desirable.[1][2]

Recommended HPLC Protocol
ParameterRecommended ConditionRationale
Column C18, 100 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds like Repaglinide and its analogues.[3]
Mobile Phase A 0.05% Formic Acid in WaterProvides good peak shape and is compatible with MS detection.[3]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for RP-HPLC.[2][3]
Elution GradientTo ensure separation of early and late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Detection UV at 245 nmA common wavelength for the detection of Repaglinide and related compounds.[2]

Unveiling the Mass: Liquid Chromatography-Mass Spectrometry (LC-MS)

Once chromatographic separation is achieved, the next crucial step is to determine the molecular weight of the impurity and gather information about its structure through fragmentation patterns.

The Power of Tandem Mass Spectrometry (MS/MS)

LC-MS/MS is a powerful tool for the structural characterization of impurities.[1] By selecting the parent ion of the impurity and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that provides clues about the molecule's substructures.

Predicted Mass and Fragmentation

Based on the known structure of this compound (C₂₂H₂₈N₂O₄), the expected monoisotopic mass is approximately 384.20 g/mol .[4][5]

Expected Fragmentation of this compound

fragmentation cluster_frags Key Fragments parent [M+H]+ m/z 385.21 frag1 Loss of H₂O m/z 367.20 parent->frag1 Neutral Loss frag2 Amide Bond Cleavage m/z ~207 parent->frag2 CID frag3 Loss of Isobutyl Group m/z ~328 parent->frag3 CID

Caption: Predicted key fragmentation pathways for this compound.

LC-MS Protocol
ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveAmine and amide functionalities are readily protonated.
Scan Mode Full Scan (for parent ion) and Product Ion Scan (for fragmentation)To identify the molecular ion and then elucidate its fragments.
Collision Energy RampedTo obtain a rich fragmentation spectrum.
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or OrbitrapFor high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

The Definitive Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

While LC-MS provides strong evidence for the molecular weight and substructures, NMR spectroscopy is the gold standard for unambiguous structure elucidation.

The NMR Strategy

A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is necessary to piece together the complete molecular structure.

Predicted ¹H and ¹³C NMR Spectral Features

Table of Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityRationale
Aromatic Protons6.5 - 8.0MultipletsSignals from the two substituted benzene rings.
-NH₂ Protons~5.0 - 6.0Broad SingletAmine protons, chemical shift can vary with solvent and concentration.
-CH-NH-~4.5 - 5.5MultipletMethine proton adjacent to the amide nitrogen.
-O-CH₂-CH₃~4.0QuartetMethylene protons of the ethoxy group.
-CH₂-CO-~3.6SingletMethylene protons adjacent to the carbonyl group.
Isobutyl Protons0.8 - 2.0MultipletsProtons of the isobutyl group.
-O-CH₂-CH₃~1.4TripletMethyl protons of the ethoxy group.

Table of Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted Chemical Shift (ppm)Rationale
Carbonyl Carbons (-COOH, -CONH-)165 - 175Characteristic region for carbonyl carbons.
Aromatic Carbons110 - 160Signals from the two benzene rings.
-O-CH₂-~60 - 70Carbon of the ethoxy group attached to the aromatic ring.
-CH-NH-~50 - 60Methine carbon adjacent to the amide nitrogen.
Aliphatic Carbons10 - 40Carbons of the isobutyl and ethoxy groups.
NMR Experimental Protocol
ExperimentPurpose
¹H NMR Provides information on the number and chemical environment of protons.
¹³C NMR Provides information on the number and chemical environment of carbons.
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.
COSY Identifies proton-proton couplings within the same spin system.
HSQC Correlates protons to their directly attached carbons.
HMBC Identifies long-range (2-3 bond) proton-carbon correlations, crucial for connecting fragments of the molecule.

Concluding the Investigation: Data Synthesis and Structure Confirmation

The final step is to integrate the data from all analytical techniques to build a cohesive and undeniable structural assignment.

  • Elemental Composition: Confirmed by HRMS.

  • Key Functional Groups: Identified from IR spectroscopy (if performed) and characteristic NMR chemical shifts (e.g., carbonyls, amides, aromatics).

  • Molecular Backbone: Assembled using 2D NMR data (COSY and HMBC) to connect the spin systems.

  • Final Verification: The proposed structure must be consistent with all observed data, including the MS fragmentation pattern.

For absolute confirmation, especially for regulatory submissions, a reference standard of this compound would be synthesized and its analytical data compared to that of the isolated impurity.

References

  • Joshi, S., et al. (2018). Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. Rapid Communications in Mass Spectrometry, 32(14), 1181-1190. Available from: [Link]

  • Reddy, K. V. S. R., et al. (2003). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461-467. Available from: [Link]

  • Patel, D. R., et al. (2012). Development and Validation of stability indicating method for the determination of Repaglinide in Pharmaceutical dosage form using High Performance Liquid Chromatography. Journal of Chemistry, 2013, 1-7. Available from: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). 2-Despiperidyl-2-amino repaglinide. National Center for Biotechnology Information. Available from: [Link]

  • precisionFDA. (n.d.). This compound. U.S. Food and Drug Administration. Available from: [Link]

  • Sultana, N., et al. (2014). Separation and Quantification of Eight Antidiabetic Drugs on A High-Performance Liquid Chromatography: Its Application to Human Plasma Assay. Journal of Chromatographic Science, 52(7), 637-645. Available from: [Link]

  • Bounoua, N., et al. (2016). HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. Journal of Liquid Chromatography & Related Technologies, 39(11), 513-519. Available from: [Link]

  • El-Kassem, L. T. A., et al. (2021). Determination of the structural parameters of Repaglinide in tablet: an antidiabetic drug, using Spectroscopic methods. Mediterranean Journal of Pharmacy and Pharmaceutical Sciences, 1(4), 1-7. Available from: [Link]

  • SynZeal. (n.d.). Repaglinide EP Impurity B. Available from: [Link]

  • Yanbu Journal of Engineering and Science. (2022). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 19, 1-11. Available from: [Link]

  • Li, Q., et al. (2012). Analysis of Repaglinide Enantiomers in Pharmaceutical Formulations by Capillary Electrophoresis Using 2,6-Di-o-methyl-β-cyclodextrin. Journal of Chromatographic Science, 50(8), 725-729. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structure of repaglinide. Available from: [Link]

  • ResearchGate. (n.d.). Molecular Structure of Repaglinide. Available from: [Link]

  • ThaiScience. (n.d.). Development and validation of a simple stability indicating uplc method for the determination of repaglinide in pharmaceuticals. Available from: [Link]

  • MDPI. (2022). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Molecules, 27(15), 4998. Available from: [Link]

  • PubMed. (2013). Liquid Chromatography-Tandem Mass Spectrometry Simultaneous Determination of Repaglinide and Metformin in Human Plasma and Its Application to Bioequivalence Study. Yao Xue Xue Bao, 48(4), 547-53. Available from: [Link]

  • MDPI. (2021). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 26(11), 3254. Available from: [Link]

Sources

The Formation of rac-2-Despiperidyl-2-amino Repaglinide: A Mechanistic Exploration for Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the formation mechanism of rac-2-Despiperidyl-2-amino Repaglinide, a known human metabolite of the anti-diabetic drug Repaglinide. Primarily recognized as the M1 metabolite, its principal route of formation is through hepatic oxidative biotransformation. This document will elucidate the enzymatic pathways responsible for its generation, with a focus on the cytochrome P450 system. Furthermore, we will explore the potential for its formation as a degradation product under forced conditions, offering a comprehensive perspective for researchers, and professionals in drug development and quality control.

Introduction to Repaglinide and its Metabolic Profile

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class, used in the management of type 2 diabetes mellitus.[1] Its mechanism of action involves stimulating insulin secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[2] Following oral administration, Repaglinide is rapidly absorbed and extensively metabolized, primarily in the liver, by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C8, before being excreted.[3][4] This extensive metabolism leads to the formation of several inactive metabolites.

The major metabolites of Repaglinide include:

  • M1: The aromatic amine, scientifically known as this compound.[3]

  • M2: An oxidized dicarboxylic acid.[3]

  • M4: Formed via hydroxylation on the piperidine ring.[3]

This guide will focus on the formation of the M1 metabolite, this compound.

The Primary Formation Pathway: Metabolic Oxidative Biotransformation

The principal and well-documented mechanism for the formation of this compound is through the oxidative metabolism of the parent drug, Repaglinide, in the liver.[3] This biotransformation is a classic example of xenobiotic metabolism, where the body modifies a foreign chemical entity to facilitate its excretion.

The Role of Cytochrome P450 Enzymes

The conversion of Repaglinide to its M1 metabolite is primarily catalyzed by the cytochrome P450 enzyme CYP3A4 , with a smaller contribution from CYP2C8 .[3][5] These enzymes are crucial for the metabolism of a vast number of drugs. In the case of Repaglinide, CYP3A4 is the main catalyst for the formation of both M1 and M2 metabolites.[3]

Proposed Metabolic Mechanism

The formation of this compound from Repaglinide involves the oxidative cleavage of the piperidine ring. While the precise step-by-step mechanism at the enzymatic active site is complex, it is proposed to proceed through a series of oxidative reactions. A plausible pathway involves an initial hydroxylation of the piperidine ring, followed by further oxidation leading to ring opening and eventual formation of the primary aromatic amine. This process is a form of N-dealkylation.

The overall transformation can be summarized as follows:

Repaglinide → Intermediate(s) → this compound

The piperidin-1-yl group attached to the phenyl ring is converted into an amino group (-NH2).

Metabolic Formation of this compound Repaglinide Repaglinide Metabolite rac-2-Despiperidyl-2-amino Repaglinide (M1) Repaglinide->Metabolite Oxidative Biotransformation (Hepatic Metabolism) Enzymes CYP3A4 (major) CYP2C8 (minor) Enzymes->Repaglinide Catalysis

Caption: Metabolic pathway of Repaglinide to its M1 metabolite.

Potential Formation as a Degradation Product

While the metabolic pathway is the primary source of this compound in vivo, its formation under pharmaceutical stress conditions (forced degradation) is a critical consideration for drug stability and impurity profiling.

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1] Repaglinide has been shown to degrade under hydrolytic (acidic and alkaline) and oxidative conditions.[1][6][7]

Insights from Forced Degradation Studies

Several studies have investigated the degradation of Repaglinide under various stress conditions as per ICH guidelines.

Stress ConditionTemperatureDegradation ObservedReference
0.1 M HCl75°CSignificant Degradation (38.32%)[7]
0.1 M NaOH75°CSignificant Degradation[8]
3% H₂O₂75°CSignificant Degradation (21.75%)[7]
Thermal & PhotolyticNot specifiedStable[1]

While these studies confirmed the degradation of Repaglinide, the detailed structures of all resulting degradation products are not always fully elucidated in the literature. One study identified six degradation products under hydrolytic and oxidative stress, and another reported nine new degradation products.[1][6] The formation of this compound as one of these degradants is plausible, particularly under oxidative stress, which could mimic the metabolic pathway to some extent. The piperidine ring, while generally stable, could be susceptible to cleavage under harsh oxidative conditions.[9]

Proposed Chemical Degradation Mechanism

The formation of this compound via chemical degradation would likely involve an oxidative pathway targeting the N-phenyl piperidine moiety. Strong oxidizing agents could potentially initiate a reaction cascade similar to the enzymatic one, involving hydroxylation and subsequent ring opening.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl) Degradation_Products Degradation Products Mixture Acid->Degradation_Products Base Base Hydrolysis (e.g., 0.1 M NaOH) Base->Degradation_Products Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->Degradation_Products Repaglinide Repaglinide Drug Substance Repaglinide->Acid Forced Degradation Repaglinide->Base Forced Degradation Repaglinide->Oxidation Forced Degradation Analysis LC-MS/MS Analysis Degradation_Products->Analysis Identification Structure Elucidation of This compound Analysis->Identification

Caption: Workflow for investigating degradation products.

Experimental Protocols

For research and quality control purposes, the following protocols provide a framework for studying the formation of this compound.

Protocol for In Vitro Metabolic Study

This protocol is designed to confirm the formation of the M1 metabolite using human liver microsomes.

Objective: To monitor the formation of this compound from Repaglinide in an in vitro metabolic system.

Materials:

  • Repaglinide

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of Repaglinide in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, combine phosphate buffer, HLMs, and the NADPH regenerating system.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the Repaglinide stock solution to a final concentration relevant for metabolic studies (e.g., 1 µM).

  • Incubate at 37°C with shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify Repaglinide and this compound.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on Repaglinide.[7][8]

Objective: To investigate the formation of this compound under stress conditions.

Materials:

  • Repaglinide drug substance

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • Methanol

  • HPLC or UPLC system with a mass spectrometer (LC-MS)

Procedure:

  • Preparation of Stock Solution: Dissolve a known amount of Repaglinide in methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat the solution (e.g., at 75°C) for a defined period. Cool and neutralize with 0.1 M NaOH.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Heat as above. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at a controlled temperature (e.g., 75°C) for a defined period.

  • Analysis: Analyze the stressed samples, along with an unstressed control, by a validated stability-indicating LC-MS method. Compare the retention time and mass spectrum with a reference standard of this compound to confirm its presence and quantify its formation.

Conclusion

The formation of this compound is a well-established consequence of the oxidative metabolism of Repaglinide, primarily mediated by the CYP3A4 enzyme. For drug development professionals, understanding this metabolic pathway is crucial for predicting drug-drug interactions and pharmacokinetic variability. While the piperidine moiety in Repaglinide is generally stable, forced degradation studies indicate its susceptibility to degradation under oxidative and hydrolytic stress. The potential for this compound to be formed as a chemical degradant, particularly under oxidative conditions, warrants further investigation through rigorous impurity profiling and structural elucidation. The protocols provided in this guide offer a starting point for such investigations, ensuring the comprehensive characterization of Repaglinide and its related substances, which is paramount for ensuring drug quality, safety, and efficacy.

References

  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

  • A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance - ResearchGate. (URL: [Link])

  • Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products - PubMed. (URL: [Link])

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PubMed Central. (URL: [Link])

  • Clinical Pharmacokinetics and Pharmacodynamics of Repaglinide - ResearchGate. (URL: [Link])

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC - NIH. (URL: [Link])

  • Pharmacology of Repaglinide ; Mechanism of action, Pharmacokinetics, Uses, Effects. (URL: [Link])

  • Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin. (URL: [Link])

  • Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - PubMed. (URL: [Link])

  • Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods - MDPI. (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (URL: [Link])

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An In-Depth Technical Guide to the Biological Activity of Repaglinide Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Repaglinide, a potent, short-acting insulin secretagogue of the meglitinide class, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is intrinsically linked to its rapid absorption and extensive hepatic metabolism, resulting in a series of metabolites. This technical guide provides a comprehensive exploration of the biological activities of these metabolites, consolidating current scientific understanding for researchers, scientists, and drug development professionals. We delve into the metabolic pathways of Repaglinide, the enzymatic drivers of these transformations, and critically, the pharmacological and toxicological profiles of its primary metabolic products. This guide is structured to offer not just a review of the existing data, but also to provide actionable, field-proven insights into the experimental methodologies required to assess the biological impact of these compounds.

Introduction: The Clinical Context and Metabolic Fate of Repaglinide

Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells.[1] This action is initiated by the binding of Repaglinide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane, leading to their closure.[1] The subsequent membrane depolarization and influx of calcium ions trigger the exocytosis of insulin-containing granules.[2] The rapid onset and short duration of action of Repaglinide make it particularly effective in controlling postprandial hyperglycemia.[3]

Following oral administration, Repaglinide is rapidly and almost completely absorbed, but its bioavailability is subject to considerable first-pass metabolism in the liver.[4] The biotransformation of Repaglinide is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2C8 and CYP3A4 playing pivotal roles.[2][5] This extensive metabolism leads to the formation of several metabolites, which are predominantly excreted in the bile and feces.[5] Understanding the biological activity of these metabolites is paramount for a complete comprehension of Repaglinide's clinical pharmacology and for anticipating potential drug-drug interactions.

The Metabolic Landscape of Repaglinide

The metabolism of Repaglinide gives rise to several key metabolites. The primary metabolites of interest are:

  • M1 (Aromatic Amine): Formed through the N-dealkylation of the piperidine ring.[2]

  • M2 (Oxidized Dicarboxylic Acid): A major metabolite in vivo, resulting from the oxidative opening of the piperidine ring.[6]

  • M4 (Hydroxylated Piperidine): Generated by hydroxylation on the piperidine ring system.[2]

Other minor metabolites, such as M0-OH (hydroxylation on the isopropyl moiety) and M5, have also been identified.[2] The formation of these metabolites is catalyzed by specific CYP isoenzymes, with CYP3A4 primarily responsible for the formation of M1 and M2, while CYP2C8 is the main catalyst for the generation of M4.[5]

Diagram: Repaglinide Metabolic Pathways

Repaglinide_Metabolism cluster_CYP3A4 CYP3A4 Mediated cluster_CYP2C8 CYP2C8 Mediated Repaglinide Repaglinide M1 M1 (Aromatic Amine) Repaglinide->M1 N-dealkylation M2 M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 Oxidative Ring Opening M4 M4 (Hydroxylated Piperidine) Repaglinide->M4 Hydroxylation

Caption: Metabolic conversion of Repaglinide by CYP3A4 and CYP2C8.

Biological Activity of Repaglinide Metabolites: A Focus on Hypoglycemic Potential

A critical aspect of the pharmacological assessment of Repaglinide metabolites is their potential to exert hypoglycemic effects. Extensive research has consistently demonstrated that the primary metabolites of Repaglinide—M1, M2, and M4—do not possess clinically relevant glucose-lowering activity.[3][5] This lack of activity is attributed to their significantly diminished or absent ability to interact with and block the K-ATP channels on pancreatic β-cells.

While direct quantitative data on the binding affinities and inhibitory concentrations (IC50) of the metabolites on the K-ATP channel are not extensively published in peer-reviewed literature, the collective evidence from preclinical and clinical studies supports their pharmacological inertness in this regard. The primary mechanism of action of Repaglinide is exquisitely dependent on its specific chemical structure, which allows for high-affinity binding to the SUR1 subunit.[7] The metabolic transformations that produce M1, M2, and M4 alter these crucial structural features, thereby abrogating their ability to modulate K-ATP channel activity and stimulate insulin secretion.

Comparative Pharmacological Data

To contextualize the inactivity of the metabolites, it is essential to consider the potent activity of the parent compound, Repaglinide.

CompoundTargetActivity (IC50)Source
Repaglinide K-ATP Channel (Kir6.2/SUR1)~21 nM[8]
Metabolite M1 K-ATP ChannelNo significant activity reported[3][5]
Metabolite M2 K-ATP ChannelNo significant activity reported[3][5]
Metabolite M4 K-ATP ChannelNo significant activity reported[3][5]

Toxicological Profile of Repaglinide Metabolites

The safety profile of a drug is not solely determined by the parent compound but also by its metabolites. For Repaglinide, the available toxicological data, including in vitro cytotoxicity and genotoxicity studies, have largely focused on the parent drug.[9] While specific, comprehensive toxicological assessments of the isolated metabolites are not widely available in the public domain, the long-standing clinical use of Repaglinide and the understanding that these metabolites are the primary products of its clearance provide indirect evidence of their general lack of significant toxicity at therapeutic concentrations.

It is a standard practice in drug development to assess the genotoxic potential of major metabolites. While detailed public reports on Ames tests or micronucleus assays specifically for M1, M2, and M4 are scarce, the regulatory approval of Repaglinide implies that such assessments were conducted and did not reveal significant concerns.

Experimental Protocols for Assessing Biological Activity

To rigorously evaluate the biological activity of Repaglinide metabolites, a combination of in vitro and in vivo experimental approaches is necessary. The following protocols provide a framework for such investigations.

In Vitro Assessment: Glucose-Stimulated Insulin Secretion (GSIS) Assay

The GSIS assay is a cornerstone for evaluating the insulinotropic potential of a compound. This protocol is designed for use with pancreatic β-cell lines (e.g., INS-1E) or isolated pancreatic islets.

Objective: To determine if Repaglinide metabolites can stimulate insulin secretion from pancreatic β-cells at low and high glucose concentrations.

Materials:

  • Pancreatic β-cell line (e.g., INS-1E) or isolated rodent/human pancreatic islets.

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA.

  • Low glucose KRB buffer (e.g., 2.8 mM glucose).

  • High glucose KRB buffer (e.g., 16.7 mM glucose).

  • Repaglinide (positive control).

  • Repaglinide metabolites (M1, M2, M4).

  • Insulin ELISA kit.

  • Cell lysis buffer.

  • BCA protein assay kit.

Step-by-Step Methodology:

  • Cell Culture/Islet Preparation: Culture β-cells to confluence in appropriate multi-well plates or prepare isolated islets for the assay.

  • Pre-incubation: Gently wash the cells/islets twice with a pre-warmed, glucose-free KRB buffer. Then, pre-incubate the cells/islets in low glucose KRB buffer for 1-2 hours at 37°C to establish a basal state of insulin secretion.[10]

  • Basal Insulin Secretion: Remove the pre-incubation buffer and add fresh low glucose KRB buffer. Incubate for 1 hour at 37°C. Collect the supernatant for basal insulin measurement.

  • Stimulated Insulin Secretion: Remove the low glucose buffer and add the treatment solutions:

    • Low glucose KRB buffer (negative control).

    • High glucose KRB buffer (positive control for glucose response).

    • Low glucose KRB buffer + Repaglinide (positive control for drug response).

    • Low glucose KRB buffer + varying concentrations of each Repaglinide metabolite.

    • High glucose KRB buffer + varying concentrations of each Repaglinide metabolite.

  • Incubation: Incubate the plates for 1-2 hours at 37°C.[10]

  • Sample Collection: After incubation, carefully collect the supernatant from each well. Centrifuge to remove any cellular debris and store at -20°C until insulin measurement.[10]

  • Cell Lysis and Protein Quantification: Lyse the remaining cells in the wells and determine the total protein content using a BCA assay. This will be used for normalization of insulin secretion data.

  • Insulin Quantification: Measure the insulin concentration in the collected supernatants using a validated insulin ELISA kit according to the manufacturer's instructions.[10]

  • Data Analysis: Normalize the insulin secretion data to the total protein content. Compare the insulin secretion in the presence of the metabolites to the basal and stimulated controls.

Diagram: In Vitro GSIS Experimental Workflow

GSIS_Workflow start Start: Cultured β-cells or Isolated Islets preincubation Pre-incubation in Low Glucose KRB start->preincubation basal Basal Insulin Secretion Measurement (Low Glucose) preincubation->basal treatment Treatment Incubation (Controls & Metabolites) basal->treatment collection Supernatant Collection for Insulin Assay treatment->collection lysis Cell Lysis for Protein Normalization treatment->lysis elisa Insulin Quantification (ELISA) collection->elisa lysis->elisa analysis Data Analysis and Interpretation elisa->analysis end End analysis->end

Caption: Workflow for the in vitro glucose-stimulated insulin secretion assay.

In Vivo Assessment: Hypoglycemic Activity in a Rodent Model

Objective: To evaluate the in vivo effect of Repaglinide metabolites on blood glucose levels in a suitable animal model.

Materials:

  • Diabetic rodent model (e.g., streptozotocin-induced diabetic rats or mice).

  • Repaglinide (positive control).

  • Repaglinide metabolites (M1, M2, M4).

  • Vehicle control (e.g., 0.5% carboxymethyl cellulose).

  • Glucometer and test strips.

  • Oral gavage needles.

Step-by-Step Methodology:

  • Animal Acclimatization and Induction of Diabetes: Acclimatize animals to the housing conditions. Induce diabetes using a standard protocol (e.g., a single intraperitoneal injection of streptozotocin). Confirm hyperglycemia (e.g., blood glucose > 250 mg/dL).

  • Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water before the experiment.

  • Baseline Blood Glucose: Measure and record the baseline blood glucose level (t=0) from the tail vein.

  • Dosing: Administer the following treatments via oral gavage:

    • Vehicle control.

    • Repaglinide at a known effective dose.

    • Repaglinide metabolites at various doses.

  • Blood Glucose Monitoring: Measure blood glucose levels at regular intervals post-dosing (e.g., 0.5, 1, 2, 4, 6, and 8 hours).

  • Data Analysis: Plot the mean blood glucose levels versus time for each treatment group. Calculate the area under the curve (AUC) for the blood glucose-lowering effect. Compare the effects of the metabolites to the vehicle and Repaglinide-treated groups.

Analytical Methodologies for Metabolite Quantification

Accurate quantification of Repaglinide and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Protocol for HPLC-MS/MS Quantification of Repaglinide and its Metabolites in Plasma

Objective: To develop and validate a robust HPLC-MS/MS method for the simultaneous quantification of Repaglinide, M1, M2, and M4 in plasma samples.

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample).

  • Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC-MS/MS system.[11]

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
HPLC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase Gradient elution with A: 0.1% Formic acid in Water and B: Acetonitrile
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Specific precursor-to-product ion transitions for Repaglinide, M1, M2, M4, and the internal standard need to be optimized.

Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Diagram: Analytical Workflow for Metabolite Quantification

Analytical_Workflow start Start: Plasma Sample extraction Liquid-Liquid Extraction start->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC-MS/MS reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Data Acquisition and Quantification detection->quantification end End quantification->end

Caption: Workflow for the quantification of Repaglinide and its metabolites.

Conclusion and Future Directions

For drug development professionals, the case of Repaglinide underscores the importance of a thorough characterization of metabolite pharmacology and toxicology. While the primary metabolites of Repaglinide appear to be benign, this is not always the case for other therapeutic agents.

Future research could focus on obtaining more precise quantitative data on the interaction (or lack thereof) of Repaglinide's metabolites with the K-ATP channel subunits. Such data would further solidify our understanding of their biological inertness. Additionally, more detailed public-domain toxicological studies on the individual metabolites would provide an even more comprehensive safety picture.

References

  • Bidstrup, T. B., Bjørnsdottir, I., Sidelmann, U. G., Thim, L., & Hansen, K. T. (2003). CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. British Journal of Clinical Pharmacology, 56(3), 305–314.
  • PharmGKB. Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. [Link]

  • Hatorp, V. (2002). Clinical pharmacokinetics and pharmacodynamics of repaglinide. Clinical Pharmacokinetics, 41(7), 471–483.
  • Ding, M., Zhang, M., & Wu, J. (2019). The Structural Basis for the Binding of Repaglinide to the Pancreatic KATP Channel. Cell Reports, 27(6), 1846–1855.e4.
  • Dörschner, M., Löffler, M., & Scharffetter-Kochanek, K. (2000). Selectivity of repaglinide and glibenclamide for the pancreatic over the cardiovascular K(ATP) channels. Diabetologia, 43(8), 1067–1075.
  • Iwasaki, M., Mita, T., Azuma, K., Katakami, N., Osonoi, T., Watada, H., & Shimomura, I. (2018). Characteristics of Repaglinide Effects on Insulin Secretion.
  • Hansen, J. B., Hansen, A. M., & Fuhlendorff, J. (2002). Pancreatic β-Cell KATP Channel Activity and Membrane-Binding Studies with Nateglinide: A Comparison with Sulfonylureas and Repaglinide. Diabetes, 51(Suppl 1), S368–S375.
  • Fayyad, M. K., & Ghanem, E. H. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 5(4), 235-244.
  • Yamada, S., Itoh, M., & Murayama, N. (2012). A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. Drug Metabolism and Disposition, 40(3), 486–495.
  • Gan, J., Kertesz, V., & Van Berkel, G. J. (2015). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 115, 453-459.
  • Dabrowski, M., Wahl, M. A., & Greger, R. (2005). Kir6.2-dependent high-affinity repaglinide binding to beta-cell K(ATP) channels. British Journal of Pharmacology, 144(4), 551–557.
  • Al-Hiari, Y. M., & Al-Smadi, M. A. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. Semantic Scholar. [Link]

  • Saini, V., Saini, M. K., & Singh, G. (2011). In vivo and cytotoxicity evaluation of repaglinide-loaded binary solid lipid nanoparticles after oral administration to rats. Journal of Pharmacy and Pharmacology, 63(1), 37-45.
  • ResearchGate. (2025). (PDF) Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. [Link]

  • Fayyad, M. K., & Ghanem, E. H. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. Scientific Research Publishing. [Link]

  • Frias, J. P. (2023). Repaglinide. StatPearls. [Link]

  • Yamada, S., Itoh, M., & Murayama, N. (2012). A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. PubMed. [Link]

  • Saini, V., Saini, M. K., & Singh, G. (2011). In Vivo and Cytotoxicity Evaluation of Repaglinide-Loaded Binary Solid Lipid Nanoparticles After Oral Administration to Rats. ResearchGate. [Link]

  • Malaisse, W. J., & Sener, A. (1996). Effect of repaglinide upon nutrient metabolism, biosynthetic activity, cationic fluxes and insulin release in rat pancreatic islets. European Journal of Pharmacology, 309(2), 195–202.
  • Bidstrup, T. B., Bjørnsdottir, I., Sidelmann, U. G., Thim, L., & Hansen, K. T. (2004). Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. Clinical Pharmacology & Therapeutics, 76(5), 419–429.
  • Niemi, M., Backman, J. T., & Neuvonen, P. J. (2003). Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin. British Journal of Clinical Pharmacology, 55(2), 145–152.
  • Li, Y., Xu, Y., & Shen, Y. (2018). Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus. Experimental and Therapeutic Medicine, 16(3), 2091–2098.
  • Lee, J., Lee, H., & Kim, S. (2020). Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo. Molecules, 25(23), 5576.
  • ResearchGate. (2018). (PDF) Characteristics of repaglinide and its mechanism of action on insulin secretion in patients with newly diagnosed type-2 diabetes mellitus. [Link]

  • Kim, S. J., Lee, H., & Lee, J. Y. (2017). Implications of intercorrelation between hepatic CYP3A4‐CYP2C8 enzymes for the evaluation of drug–drug interactions: a case study with repaglinide. CPT: Pharmacometrics & Systems Pharmacology, 6(11), 743–750.
  • Stolarczyk, M., Apola, A., & Kubik, Ł. (2021). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 26(11), 3192.

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Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Metabolism of Repaglinide

This guide provides a comprehensive technical overview of the in vitro metabolic pathways of Repaglinide, an antidiabetic agent of the meglitinide class. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for practical application in a laboratory setting.

Introduction: The Clinical and Metabolic Profile of Repaglinide

Repaglinide is a short-acting insulin secretagogue used to manage type 2 diabetes mellitus.[1][2] It stimulates insulin release from pancreatic β-cells by blocking ATP-dependent potassium channels.[1] Characterized by rapid absorption and a short half-life of approximately one hour, Repaglinide is administered preprandially to control post-meal glucose excursions.[3]

The drug's efficacy and safety profile are intrinsically linked to its extensive hepatic metabolism. Less than 2% of an oral dose is excreted unchanged, highlighting the critical role of metabolic clearance in its disposition.[3] The primary routes of elimination are oxidative biotransformation and direct conjugation with glucuronic acid, with metabolites being excreted mainly via the bile.[1][4] Notably, these metabolites do not possess clinically relevant hypoglycemic activity.[1][4] A thorough understanding of its in vitro metabolism is therefore paramount for predicting in vivo pharmacokinetics, assessing drug-drug interaction (DDI) potential, and ensuring patient safety.

The Enzymatic Landscape of Repaglinide Biotransformation

The biotransformation of Repaglinide is a multi-pathway process dominated by the cytochrome P450 (CYP) enzyme system, with contributions from UDP-glucuronosyltransferases (UGTs).[5] The two principal enzymes responsible for its oxidative metabolism are CYP2C8 and CYP3A4 .[1][3][6] This dual-enzyme clearance pathway is a key characteristic of Repaglinide's disposition and has significant implications for its clinical pharmacology.

The Duality of CYP2C8 and CYP3A4

Initial studies identified CYP3A4 as a major contributor to Repaglinide metabolism. However, clinical DDI studies involving potent CYP3A4 modulators showed a less-than-expected impact on Repaglinide's pharmacokinetics, suggesting the involvement of other significant pathways.[3] Subsequent research definitively established CYP2C8 as an equally important, if not predominant, enzyme in its clearance.[3][6][7]

The relative contribution of these two enzymes can vary depending on the specific metabolic reaction and the experimental conditions.[8] At therapeutic concentrations, CYP2C8 and CYP3A4 metabolize Repaglinide at similar rates.[6]

  • CYP2C8-Mediated Metabolism : This pathway is primarily responsible for the formation of metabolite M4 (hydroxylation on the piperidine ring).[1][3] The formation rate of M4 in human liver microsomes (HLM) shows a strong correlation with paclitaxel 6α-hydroxylation, a specific marker for CYP2C8 activity.[3][6] Due to its specificity, the M4 metabolic pathway is proposed as a reliable probe for assessing CYP2C8-mediated DDIs.[5][9]

  • CYP3A4-Mediated Metabolism : CYP3A4 predominantly catalyzes the formation of metabolites M1 (an aromatic amine) and M2 (an oxidized dicarboxylic acid).[1][3][4] The formation of M1, in particular, correlates well with testosterone 6β-hydroxylation, a classic CYP3A4 activity marker.[3]

  • Glucuronidation : In addition to oxidation, Repaglinide can undergo direct conjugation to form an acyl glucuronide (M7 or RG).[4][10] This pathway is primarily mediated by UGT1A1 and represents a significant clearance route that can be inhibited by drugs like gemfibrozil.[10]

The involvement of both CYP2C8 and CYP3A4 provides a degree of metabolic redundancy. This may explain why the inhibition of one pathway in vivo can sometimes be compensated by the other, although potent inhibitors of CYP2C8, such as gemfibrozil, can cause a hazardous increase in Repaglinide exposure.[3][11]

Key Repaglinide Metabolites

Several metabolites of Repaglinide have been identified in vitro. The primary products result from oxidation at different positions on the parent molecule.

Metabolite IDChemical ModificationPrimary Forming Enzyme(s)Biological Activity
M1 Aromatic Amine (via N-dealkylation)CYP3A4[1][3]Inactive[1][4]
M2 Oxidized Dicarboxylic AcidCYP3A4, Aldehyde Dehydrogenase[4][5]Inactive[1][4]
M4 Hydroxylation on Piperidine RingCYP2C8[1][3]Inactive[1]
M7 (RG) Acyl GlucuronideUGT1A1[10]Inactive
M0-OH Hydroxylation on Isopropyl MoietyCYP2C8, CYP3A4[3][5]Inactive

Repaglinide_Metabolism cluster_Phase2 Phase II Metabolism (Conjugation) RG M7 / RG (Acyl Glucuronide) Repaglinide_Phase2 Repaglinide Repaglinide_Phase2->RG UGT1A1

In Vitro Systems for Studying Repaglinide Metabolism

The choice of an in vitro system is a critical determinant of experimental outcomes. Different systems offer varying levels of biological complexity, and a comprehensive assessment often requires data from multiple models.

Human Liver Microsomes (HLM)

HLM are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. They are a cost-effective and widely used tool for reaction phenotyping and inhibition studies.[12]

  • Rationale : HLM are the gold standard for initial CYP phenotyping because they contain the full complement of microsomal enzymes in their native membrane environment, which is essential for proper function. They allow for the determination of kinetic parameters (Kₘ, Vₘₐₓ) and the assessment of inhibitory potentials.[2]

  • Limitations : HLM lack cytosolic enzymes, such as aldehyde dehydrogenase, which can be crucial for multi-step metabolic pathways (e.g., the formation of M2 from Repaglinide).[5][9] They also lack cofactors and active transport mechanisms present in intact cells.

Recombinant CYP Enzymes (rCYPs)

These systems involve expressing a single human CYP enzyme in a host system (e.g., insect cells, bacteria).[13] They are invaluable for definitively identifying the role of a specific enzyme in a metabolic pathway.[12][14]

  • Rationale : By isolating a single enzyme, rCYPs provide unambiguous evidence of its capability to metabolize a drug.[15] This is the most direct way to confirm which enzymes are responsible for forming specific metabolites, as demonstrated in studies where only CYP2C8 and CYP3A4 rCYPs showed the capability to biotransform Repaglinide.[3]

  • Limitations : The kinetic parameters derived from rCYPs may not always align perfectly with those from HLM due to differences in the lipid environment, enzyme expression levels, and the absence of other interacting proteins.[13][14]

Hepatocytes and S9 Fractions

For a more complete metabolic picture, systems containing both microsomal and cytosolic enzymes are necessary.

  • Human S9 Fractions : This subcellular fraction contains both microsomes and cytosol, providing a broader range of Phase I and Phase II enzymes. Studies have shown that the clearance for M2 formation is significantly higher in S9 fractions and hepatocytes compared to microsomes, confirming the involvement of a cytosolic enzyme (aldehyde dehydrogenase).[5][9]

  • Cryopreserved Human Hepatocytes : These represent the most biologically complete in vitro system, containing the full spectrum of metabolic enzymes, cofactors, and transporters.[10] They are essential for studying pathways involving multiple cellular compartments and for investigating the interplay between transport and metabolism.[5]

Experimental Protocols for In Vitro Analysis

A robust and reproducible protocol is the foundation of trustworthy data. The following section details a standard methodology for reaction phenotyping of Repaglinide using HLM.

Protocol: Repaglinide Metabolism in Human Liver Microsomes

This protocol is designed to determine the rate of metabolite formation from Repaglinide in pooled HLM.

1. Reagent Preparation:

  • Repaglinide Stock Solution : Prepare a 10 mM stock solution of Repaglinide in a suitable organic solvent (e.g., DMSO or Acetonitrile).
  • HLM Suspension : Thaw pooled HLM (e.g., from 12 individual donors) on ice.[3] Dilute to a final working concentration of 0.15 mg/mL protein in 50 mM potassium phosphate buffer (pH 7.4).[3]
  • NADPH Regenerating System (or NADPH Stock) : Prepare a 100 mM stock solution of β-NADPH in buffer.[3] Alternatively, use a commercial NADPH regenerating system to ensure cofactor stability throughout the incubation.

2. Incubation Procedure:

  • In a microcentrifuge tube, combine 125 µL of the HLM suspension and the required volume of Repaglinide stock solution to achieve the desired final substrate concentration (e.g., 22 µM).[3]
  • Add buffer to bring the pre-incubation volume to 247.5 µL.
  • Pre-incubate the mixture for 2-5 minutes at 37°C in a shaking water bath to equilibrate the temperature.[3]
  • Initiate the metabolic reaction by adding 2.5 µL of 100 mM β-NADPH to achieve a final concentration of 1 mM in a total volume of 250 µL.[3]
  • Incubate for 15 minutes at 37°C.[3] Ensure linearity of the reaction with respect to time and protein concentration in preliminary experiments.

3. Reaction Termination and Sample Processing:

  • Stop the reaction by adding an equal volume (250 µL) of ice-cold acetonitrile.[3] This precipitates the microsomal proteins.
  • Place the sample on ice for 5-10 minutes to ensure complete protein precipitation.[3]
  • Centrifuge the sample at >9,500 x g for 10 minutes to pellet the insoluble material.[3]
  • Carefully transfer the supernatant to a clean vial for analysis.

4. Analytical Quantification:

  • Analyze the supernatant using a validated LC-MS/MS method to quantify the parent drug (Repaglinide) and its key metabolites (M1, M2, M4).[16][17]
  • Use authentic metabolite standards for absolute quantification or high-resolution mass spectrometry (HRMS) for relative quantification if standards are unavailable.[18]

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Reagents Reagents (HLM/rCYP, Repaglinide, Buffer, NADPH) PreIncubate Pre-incubation (37°C) Reagents->PreIncubate Incubate Initiate & Incubate (Add NADPH, 37°C) PreIncubate->Incubate Terminate Reaction Termination (Add Cold Acetonitrile) Incubate->Terminate Centrifuge Protein Precipitation & Centrifugation Terminate->Centrifuge Analyze Supernatant Analysis (LC-MS/MS) Centrifuge->Analyze Data Data Interpretation (Metabolite Formation Rate) Analyze->Data

Enzyme Kinetics and Inhibition

Understanding the kinetics of Repaglinide metabolism is essential for predicting its clearance and DDI liability.

Kinetic Parameters

Studies using HLM have characterized the Michaelis-Menten kinetics of Repaglinide metabolism. The intrinsic clearance (CLᵢₙₜ), calculated as Vₘₐₓ/Kₘ, is a key parameter for predicting hepatic clearance.

In Vitro SystemParameterValueReference
Human Liver MicrosomesKₘ27.0–69.4 µM[2]
Human Liver MicrosomesVₘₐₓ2380–3240 pmol/min/mg protein[2]
Human Liver MicrosomesCLᵢₙₜ46.6–89.2 µL/min/mg protein[2]
Recombinant CYP2C8Kᵢ (Gemfibrozil)30.4 µM[6]
Recombinant CYP3A4Kᵢ (Rifampicin)18.5 µM[6]
Human Liver MicrosomesIC₅₀ (Quercetin)3.0 µM[2][19]
Inhibition and Induction

Given its metabolism by CYP2C8 and CYP3A4, Repaglinide is susceptible to interactions with inhibitors and inducers of these enzymes.[4]

  • Inhibitors :

    • Gemfibrozil : A potent CYP2C8 inhibitor that can dramatically increase Repaglinide plasma concentrations, leading to a risk of severe hypoglycemia.[7][11] It inhibits both the oxidative (M4 formation) and glucuronidation pathways.[10]

    • Itraconazole/Ketoconazole : Potent CYP3A4 inhibitors that also impact Repaglinide metabolism.[3][6]

    • Quercetin : A flavonoid that exhibits mixed-type inhibition of Repaglinide metabolism in HLM.[2][19]

  • Inducers :

    • Rifampicin : A potent inducer of CYP3A4 and CYP2C8 that can decrease Repaglinide exposure. Interestingly, rifampicin can also act as a competitive inhibitor of these enzymes in vitro.[6]

Conclusion and Future Directions

The in vitro metabolism of Repaglinide is well-characterized, with CYP2C8 and CYP3A4 serving as the primary clearance pathways, complemented by UGT1A1-mediated glucuronidation. This dual oxidative metabolism underscores the importance of comprehensive reaction phenotyping to accurately predict clinical outcomes and DDI risks. The choice of in vitro system is critical, with more complex models like hepatocytes and S9 fractions revealing the involvement of cytosolic enzymes that are missed in microsomal assays. For drug development professionals, Repaglinide serves not only as a therapeutic agent but also as a sensitive and specific clinical probe for CYP2C8 activity. Future research should continue to explore the interplay between hepatic transporters (e.g., OATP1B1) and metabolic enzymes, as this interaction is a key determinant of the overall hepatic clearance and DDI potential of Repaglinide.[1][5]

References

  • Bidstrup, T. B., Bjørnsdottir, I., Sidelmann, U. G., Thim, L., & Hansen, K. T. (2003). CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. British Journal of Clinical Pharmacology, 56(3), 305–314. [Link]

  • PharmGKB. (n.d.). Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. PharmGKB. Retrieved from [Link]

  • Kajosaari, L. I., Neuvonen, P. J., & Backman, J. T. (2005). Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin. Basic & Clinical Pharmacology & Toxicology, 97(4), 249–256. [Link]

  • Tornio, A., et al. (2012). A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. Drug Metabolism and Disposition, 40(6), 1136-1144. [Link]

  • Honkalammi, J., et al. (2012). A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. Drug Metabolism and Disposition, 40(6), 1136-1144. [Link]

  • Honkalammi, J., et al. (2012). A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. Semantic Scholar. Retrieved from [Link]

  • Tang, C., Lin, J., & Rodrigues, A. D. (2005). Utility of recombinant cytochrome p450 enzymes: a drug metabolism perspective. Current Drug Metabolism, 6(6), 503-517. [Link]

  • Sci-Hub. (n.d.). Utility of Recombinant Cytochrome P450 Enzymes: A Drug Metabolism Perspective. Sci-Hub. Retrieved from [Link]

  • Caron, J., et al. (2013). In Vitro Inhibition of Metabolism but Not Transport of Gliclazide and Repaglinide by Cree Medicinal Plant Extracts. PLoS One, 8(12), e81839. [Link]

  • Yoshikado, T., et al. (2018). Estimation of the Contribution of CYP2C8 and CYP3A4 in Repaglinide Metabolism by Human Liver Microsomes Under Various Buffer Conditions. Biological & Pharmaceutical Bulletin, 41(2), 239-245. [Link]

  • U.S. Food and Drug Administration. (n.d.). PRANDIN (repaglinide) Tablets Label. Retrieved from [Link]

  • Goryński, K., et al. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Bioanalysis, 7(1), 65-77. [Link]

  • Niemi, M., et al. (2004). The CYP2C8 inhibitor trimethoprim increases the plasma concentrations of repaglinide in healthy subjects. British Journal of Clinical Pharmacology, 57(4), 441-447. [Link]

  • Gertz, M., et al. (2010). Repaglinide-gemfibrozil drug interaction: inhibition of repaglinide glucuronidation as a potential additional contributing mechanism. Clinical Pharmacology & Therapeutics, 87(3), 347-355. [Link]

  • Lee, H. S., et al. (2020). Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo. ProQuest. Retrieved from [Link]

  • ResearchGate. (n.d.). Utility of Recombinant Cytochrome P450 Enzymes: A Drug Metabolism Perspective. ResearchGate. Retrieved from [Link]

  • Lee, H. S., et al. (2020). Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo. Pharmaceutics, 12(10), 957. [Link]

  • Lee, H. S., et al. (2020). Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo. ResearchGate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Repaglinide Case Study. Retrieved from [Link]

  • Yanbu Journal of Engineering and Science. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 21. [Link]

  • Al-Mokadem, M., et al. (2023). DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. Future Science OA, 9(10), FSO907. [Link]

  • International Journal of Applied Pharmaceutics. (2022). Spectrophotometric Method and its Validation for Repaglinide in its Bulk and Formulation Dissolution Samples Including Stress Studies. International Journal of Applied Pharmaceutics, 14(5), 154-161. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2005). Validated analytical methods of repaglinide in bulk and tablet formulations. Indian Journal of Pharmaceutical Sciences, 67(6), 701-705. [Link]

  • Basit, A., et al. (2022). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. Pharmaceutics, 14(12), 2769. [Link]

  • Tapaninen, T., et al. (2019). A Phenotyping Tool for Seven Cytochrome P450 Enzymes and Two Transporters: Application to Examine the Effects of Clopidogrel and Gemfibrozil. Clinical and Translational Science, 12(3), 266-274. [Link]

  • ResearchGate. (n.d.). Recombinant Human Cytochrome P450 Monooxygenases for Drug Metabolite Synthesis. ResearchGate. Retrieved from [Link]

  • Lee, H. S., et al. (2020). Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo. MDPI. Retrieved from [Link]

  • Schauder, S., et al. (2001). Pharmacokinetics of repaglinide in healthy caucasian and Japanese subjects. Journal of Clinical Pharmacology, 41(6), 621-627. [Link]

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An In-Depth Technical Guide to the Solubility Profile of rac-2-Despiperidyl-2-amino Repaglinide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Analytical Landscape of Pharmaceutical Impurities

In the realm of pharmaceutical development, the characterization of impurities is not merely a regulatory hurdle but a critical scientific endeavor to ensure the safety and efficacy of a drug product. The solubility of an impurity, such as rac-2-Despiperidyl-2-amino Repaglinide, a known metabolite and potential degradant of the anti-diabetic drug Repaglinide, is a fundamental physicochemical parameter. It governs the formulation design, the development of robust analytical methods, and the strategy for purification. This guide provides a comprehensive overview of the available solubility data for this compound, contextualized with the properties of the parent drug, and offers a detailed protocol for its experimental determination.

Introduction to this compound

This compound is recognized as the M1 metabolite of Repaglinide, an oral antihyperglycemic agent used for the treatment of type 2 diabetes mellitus.[1][2] It is formed through the oxidative biotransformation of Repaglinide. From a regulatory perspective, any impurity present in a drug substance above a certain threshold must be identified, and its potential impact assessed. Understanding the solubility of this compound is therefore paramount for controlling its levels in the final drug product.

Chemical Structure:

  • Repaglinide: C₂₇H₃₆N₂O₄

  • This compound: C₂₂H₂₈N₂O₄[1][2]

The structural difference, the absence of the piperidinyl group and the presence of a primary aromatic amine in the metabolite, is expected to significantly influence its physicochemical properties, including solubility.

Current State of Solubility Data

Direct, quantitative solubility data for this compound in the public domain is limited. However, qualitative descriptors are available from commercial suppliers of the reference standard.

Table 1: Qualitative Solubility of this compound

SolventSolubility DescriptorSource
AcetonitrileVery Slightly Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble
Ethyl AcetateSlightly Soluble

These qualitative terms, while useful for initial solvent screening, lack the precision required for rigorous analytical method development and formulation studies. For a comprehensive understanding, quantitative determination is essential.

Insights from the Parent Drug: Repaglinide

The solubility profile of the parent drug, Repaglinide, can provide valuable insights into the potential behavior of its metabolite. Repaglinide is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3]

Key Physicochemical Properties of Repaglinide:

  • Aqueous Solubility: Poorly soluble in water. Reported values include 0.0340 mg/mL.[4][5]

  • pKa: Repaglinide has two pKa values, 4.19 and 5.78, indicating it is a weakly acidic compound.[4][5]

  • pH-Dependent Solubility: As a weakly acidic compound, the aqueous solubility of Repaglinide increases at higher pH values.[6]

  • Organic Solvent Solubility: Repaglinide is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF).[7]

Given that this compound retains the carboxylic acid moiety of Repaglinide and introduces a basic amino group, its solubility is also expected to be significantly influenced by pH.

Experimental Protocol for Quantitative Solubility Determination

The absence of comprehensive public data necessitates a well-designed experimental approach to determine the solubility of this compound. The following protocol outlines a robust methodology based on the principles of equilibrium solubility measurement.

Materials and Equipment
  • This compound reference standard

  • Selected solvents (e.g., water, phosphate buffers of varying pH, acetonitrile, methanol, DMSO, ethanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • pH meter

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess amount of this compound B Add to a known volume of solvent A->B C Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) B->C D Centrifuge to separate undissolved solid C->D E Withdraw a clear aliquot of the supernatant D->E F Dilute the aliquot with a suitable solvent E->F G Analyze by a validated HPLC method F->G H Calculate solubility based on the concentration in the saturated solution G->H

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Solvent Systems: Prepare a range of aqueous and organic solvents. For aqueous solubility, use purified water and a series of buffers (e.g., phosphate or citrate) at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Sample Preparation: To a series of vials, add an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent system. The amount of solid should be sufficient to ensure that a saturated solution is achieved and that undissolved solid remains at equilibrium.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal agitation time.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a precise volume of the clear supernatant. Dilute the aliquot with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC method.

  • Quantification: The concentration of this compound in the diluted sample is determined against a calibration curve prepared using a reference standard. The solubility is then calculated by taking into account the dilution factor.

Causality Behind Experimental Choices
  • Use of Excess Solid: Ensures that the solution is truly saturated at equilibrium, a fundamental requirement for accurate solubility measurement.

  • Constant Temperature: Solubility is a temperature-dependent parameter. Maintaining a constant temperature is crucial for reproducibility.

  • Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium between the dissolved and undissolved solute.

  • HPLC Analysis: Provides a specific and sensitive method for quantifying the analyte in the presence of potential excipients or other components of the solvent system.

Factors Influencing Solubility

The solubility of this compound will be influenced by several factors, which should be considered during experimental design and data interpretation.

G cluster_factors Influencing Factors Solubility Solubility of rac-2-Despiperidyl-2-amino Repaglinide pH pH of the Medium pH->Solubility Temp Temperature Temp->Solubility Solvent Solvent Polarity Solvent->Solubility Ionic Ionic Strength Ionic->Solubility

Caption: Key factors influencing the solubility of the compound.

  • pH: The presence of both an acidic carboxylic acid group and a basic amino group suggests that the solubility of this compound will be highly pH-dependent. At low pH, the amino group will be protonated, likely increasing aqueous solubility. At high pH, the carboxylic acid group will be deprotonated, which may also enhance solubility. The lowest solubility is expected around the isoelectric point.

  • Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solids, solubility increases with temperature, but this must be determined experimentally.

  • Solvent Polarity: The solubility in different organic solvents will depend on the polarity of the solvent and its ability to form hydrogen bonds with the solute.

  • Ionic Strength: In aqueous solutions, the presence of salts can either increase or decrease solubility (salting-in or salting-out effects).

Conclusion and Future Perspectives

References

  • Request PDF. Impurity profile study of repaglinide. [Link]

  • Pharmacia. Recent solubility and dissolution enhancement techniques for repaglinide a BCS class II drug: a review. [Link]

  • SciSpace. Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. [Link]

  • International Journal of Drug Development & Research. Preparation, Characterization and in Vitro Evaluation of Repaglinide Binary Solid Dispersions with Hydrophilic Polymers. [Link]

  • Current Research in Pharmaceutical Sciences. Improvement of Dissolution Rate of Repaglinide by Utilizing Solid Dispersion Technique. [Link]

Sources

A Technical Guide to the Discovery and Characterization of Repaglinide Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the critical process of identifying, characterizing, and controlling impurities in the anti-diabetic drug, Repaglinide. Moving beyond a simple listing of procedures, this document delves into the scientific rationale behind experimental choices, ensuring a robust and validated approach to impurity profiling in line with global regulatory expectations.

Executive Summary: The Imperative of Impurity Profiling in Repaglinide

Repaglinide, a meglitinide class oral hypoglycemic agent, stimulates insulin secretion from pancreatic β-cells.[][2][3][4] As with any active pharmaceutical ingredient (API), the presence of impurities, even in trace amounts, can significantly impact the drug's efficacy, safety, and stability.[5][6] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have stringent guidelines on the acceptable levels of impurities in pharmaceutical products.[5][6] This guide provides a framework for understanding the origin of Repaglinide impurities, the analytical methodologies for their detection, and the strategic application of these techniques for comprehensive characterization.

The Landscape of Repaglinide Impurities: Origins and Classification

Impurities in Repaglinide can be broadly classified into two main categories: process-related impurities and degradation products.[7] A thorough understanding of the synthetic route and the drug's stability profile is paramount to anticipating and identifying potential impurities.

  • Process-Related Impurities: These are chemical entities that arise during the synthesis of the Repaglinide drug substance.[7] They can include starting materials, intermediates, by-products, and reagents. Several process-related impurities for Repaglinide have been identified and are cataloged by pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[4][5][8][9]

  • Degradation Products: These impurities form due to the degradation of the Repaglinide molecule over time or under the influence of environmental factors like light, heat, or moisture.[5] Forced degradation studies, conducted under stressed conditions (acidic, alkaline, oxidative, thermal, and photolytic), are essential for identifying potential degradation pathways and the resulting products.[7][10][11][12][13][14] For Repaglinide, significant degradation has been noted under oxidative stress conditions.[7][11][12][13]

The following diagram illustrates the general classification and origin of pharmaceutical impurities.

G API Active Pharmaceutical Ingredient (Repaglinide) Imp Impurities API->Imp Proc Process-Related Impurities Imp->Proc Deg Degradation Products Imp->Deg Start Starting Materials Proc->Start Inter Intermediates Proc->Inter Byprod By-products Proc->Byprod Reag Reagents/Solvents Proc->Reag Acid Acid Hydrolysis Deg->Acid Base Base Hydrolysis Deg->Base Ox Oxidation Deg->Ox Therm Thermal Stress Deg->Therm Photo Photolytic Stress Deg->Photo

Caption: Classification of Pharmaceutical Impurities.

Core Analytical Strategies for Impurity Detection and Elucidation

A multi-faceted analytical approach is crucial for the successful separation, detection, quantification, and structural elucidation of Repaglinide impurities.

Chromatographic Separation: The Foundation of Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of Repaglinide impurity analysis.[5][7][15][16] These techniques offer the high resolution necessary to separate structurally similar impurities from the main API and from each other.

Causality of Method Selection: The choice between HPLC and UPLC often depends on the desired speed and resolution. UPLC, with its smaller particle size columns, can provide faster analysis times and improved peak separation, which is particularly advantageous for complex impurity profiles.[15] Reversed-phase chromatography is the most common mode employed for Repaglinide and its impurities.[16][17]

Spectroscopic Identification: Unveiling the Molecular Structure

While chromatography separates the impurities, spectroscopic techniques are indispensable for their structural characterization.

  • Mass Spectrometry (MS): Often coupled with liquid chromatography (LC-MS/MS), mass spectrometry provides vital information about the molecular weight and fragmentation patterns of impurities.[10][11][15][16][17] This data is instrumental in proposing putative structures for unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of isolated impurities.[7][15][16][17][18][19] Techniques such as 1H NMR and 13C NMR provide detailed information about the chemical environment of atoms within the molecule, allowing for definitive structure confirmation.[15]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in an impurity, providing complementary information to MS and NMR data.[7][15][16][17]

The following workflow diagram illustrates a typical approach to impurity identification and characterization.

G cluster_0 Separation & Detection cluster_1 Preliminary Identification cluster_2 Isolation & Definitive Characterization A Repaglinide Bulk Drug / Formulation B HPLC / UPLC Analysis A->B C Detection of Impurity Peaks B->C D LC-MS/MS Analysis C->D G Preparative HPLC C->G E Molecular Weight & Fragmentation Data D->E F Putative Structure Proposal E->F J Unambiguous Structure Elucidation F->J Confirmation H Isolated Impurity G->H I NMR (1H, 13C) & IR Spectroscopy H->I I->J

Caption: Analytical Workflow for Impurity Profiling.

Known Impurities of Repaglinide

Several impurities of Repaglinide have been identified and characterized. These are often designated by pharmacopoeias or described in scientific literature.

Impurity Name/DesignationCAS NumberMolecular FormulaOrigin
Repaglinide EP Impurity A 220438-80-2C11H12O5Process-Related
Repaglinide EP Impurity B 99469-99-5C13H16O5Process-Related
Repaglinide EP Impurity C / USP Related Compound A 147769-93-5 (Free Base)C16H26N2Process-Related
Repaglinide EP Impurity D 147770-06-7C29H40N2O4Process-Related
Repaglinide EP Impurity E 147852-26-4C27H36N2O4Process-Related
Repaglinide N-oxide 121167-81-5C27H36N2O5Degradation
(S)-Repaglinide Ethyl Ester 147770-06-7C29H40N2O4Process-Related
Repaglinide Related Compound C (USP) 1803084-79-8C30H34N2O4Process-Related

Note: This table is not exhaustive and represents some of the commonly cited impurities.[4][5][8][20][21][22][23]

Experimental Protocols: A Self-Validating Approach

The following protocols are provided as a guideline and should be optimized and validated for specific laboratory conditions and equipment.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation products of Repaglinide under various stress conditions as per ICH guidelines.[10]

Methodology:

  • Acid Hydrolysis: Dissolve Repaglinide in a suitable solvent and add 0.1 N HCl. Reflux for a specified period (e.g., 8 hours at 80°C).[14] Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve Repaglinide in a suitable solvent and add 0.1 N NaOH. Reflux for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of Repaglinide with 3-30% hydrogen peroxide at room temperature for a specified duration.[14]

  • Thermal Degradation: Expose solid Repaglinide to dry heat (e.g., 105°C) for a defined period.[14]

  • Photolytic Degradation: Expose a solution of Repaglinide to UV light (e.g., 254 nm) and/or visible light for a specified duration.

Analysis: Analyze the stressed samples by a validated stability-indicating HPLC or UPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation peaks.

Protocol for HPLC-UV Analysis of Repaglinide and its Impurities

Objective: To separate and quantify Repaglinide and its known impurities.

Instrumentation: A standard HPLC system with a UV detector.

Chromatographic Conditions (Example):

  • Column: C18 column (e.g., 4.6 mm x 12.5 cm, 5 µm packing).[24]

  • Mobile Phase: A gradient elution using a mixture of a buffer (e.g., monobasic potassium phosphate, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile).[10][25]

  • Flow Rate: 1.0 mL/min.[10][14][24]

  • Column Temperature: 45°C.[24]

  • Detection Wavelength: 240 nm.[24]

  • Injection Volume: 3 µL.[24]

System Suitability: Inject a system suitability solution containing Repaglinide and known related compounds (e.g., USP Repaglinide Related Compounds A, B, and C) to ensure adequate resolution and reproducibility.[24][25]

Validation: The method must be validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[11][12]

Conclusion: Ensuring Drug Quality Through Rigorous Impurity Profiling

The discovery and characterization of impurities in Repaglinide is a critical component of drug development and manufacturing, directly impacting patient safety and product quality. A systematic approach, combining robust chromatographic separation with powerful spectroscopic elucidation techniques, is essential. This guide provides a foundational framework for developing and implementing a scientifically sound and regulatory-compliant strategy for Repaglinide impurity profiling. Continuous monitoring and a deep understanding of the drug's chemical behavior are paramount to ensuring the long-term safety and efficacy of this important anti-diabetic medication.

References

  • Veeprho. Repaglinide Impurities and Related Compound. [Link]

  • Reddy, G. S., et al. (2018). Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. Drug Testing and Analysis, 10(1), 212-221. [Link]

  • Chander, S., et al. (2014). Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. Rapid Communications in Mass Spectrometry, 28(1), 1-12. [Link]

  • Kancherla, P., et al. (2020). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. Taylor & Francis Online. [Link]

  • Krishna Reddy, K. V. S. R., et al. (2003). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461-467. [Link]

  • Kancherla, P., et al. (2020). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. ResearchGate. [Link]

  • Veeprho. Repaglinide Impurity 10 | CAS 2519482-33-6. [Link]

  • ResearchGate. Impurity profile study of repaglinide | Request PDF. [Link]

  • Kancherla, P., et al. (2021). (PDF) LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. ResearchGate. [Link]

  • Patel, D. R., et al. (2011). Development and Validation of stability indicating method for the determination of Repaglinide in Pharmaceutical dosage form using High Performance Liquid Chromatography. International Journal of ChemTech Research, 3(2), 541-548. [Link]

  • Andersen, K., et al. (1998). Repaglinide and related hypoglycemic benzoic acid derivatives. Journal of Medicinal Chemistry, 41(25), 5035-5047. [Link]

  • Pharmaffiliates. Repaglinide-impurities. [Link]

  • Pharmaffiliates. repaglinide and its Impurities. [Link]

  • SynZeal. Repaglinide Impurity C | 1803084-79-8. [Link]

  • ResearchGate. Identification, Isolation and Synthesis of Seven Novel Impurities of Anti-Diabetic Drug Repaglinide. [Link]

  • British Pharmacopoeia. repaglinide impurity standard solution. [Link]

  • Allmpus. Repaglinide EP Impurity C / Repaglinide BP Impurity C / Repaglinide USP RC A. [Link]

  • USP. (2011). USP 35 Official Monographs / Repaglinide 4531. [Link]

  • USP. USP Monographs: Repaglinide. [Link]

  • Axios Research. Repaglinide EP Impurity C. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • International Journal of Environmental Sciences. (2025). “Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs”. [Link]

  • Pharmaffiliates. Repaglinide - Impurity C. [Link]

  • AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]

  • Sarotti, A. M. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 56(6), 493-509. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Stability-Indicating HPLC-UV Method for the Detection of rac-2-Despiperidyl-2-amino Repaglinide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with UV detection for the identification and quantification of rac-2-Despiperidyl-2-amino Repaglinide, a potential process-related impurity or degradation product of Repaglinide. The method is designed for researchers, scientists, and drug development professionals engaged in the quality control and impurity profiling of Repaglinide active pharmaceutical ingredients (APIs) and formulated products. The causality behind the selection of chromatographic parameters is discussed, and a comprehensive validation strategy is outlined in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Impurity Profiling

Repaglinide is a potent oral antidiabetic agent belonging to the meglitinide class, which stimulates insulin secretion from pancreatic β-cells.[1][2] The purity of the API is a critical attribute that directly impacts its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products.[3][4] Impurity profiling, the identification and quantification of all potential impurities, is therefore a non-negotiable aspect of drug development and manufacturing.[4][5]

This compound represents a structural analogue of Repaglinide where the piperidine ring has been opened. This modification can arise from synthetic side-reactions or degradation pathways. Its detection and control are vital for ensuring the quality of Repaglinide. This document provides a comprehensive analytical framework for its detection.

Analytical Strategy: Rationale and Method Selection

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for purity and impurity determination due to its high resolution, sensitivity, and robustness.[6][7][8] A reverse-phase HPLC (RP-HPLC) method is selected based on the predicted physicochemical properties of this compound.

Causality for Method Selection:

  • Polarity: The opening of the piperidine ring to form an amino group is expected to increase the polarity of the molecule compared to the parent Repaglinide. In RP-HPLC, where the stationary phase is non-polar, more polar compounds elute earlier. Therefore, we anticipate a shorter retention time for the analyte compared to Repaglinide.

  • UV Chromophore: Both Repaglinide and its amino analogue share the same core chromophoric structures, allowing for sensitive detection using a UV detector. Wavelengths between 214 nm and 245 nm have been shown to be effective for Repaglinide and its related substances.[7][9]

  • Stability-Indicating Power: The method is designed to be stability-indicating, meaning it can resolve the analyte from Repaglinide and other potential degradation products that might be generated under stress conditions (e.g., acid, base, oxidation).[2][10]

Experimental Workflow

The overall workflow for the detection of this compound is depicted below.

Workflow for this compound Detection cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Validation prep_std Prepare Standard Solution (Analyte & Repaglinide) hplc HPLC-UV Analysis (RP-C18 Column) prep_std->hplc prep_sample Prepare Sample Solution (API or Formulation) prep_sample->hplc data_acq Data Acquisition (Chromatogram) hplc->data_acq peak_int Peak Integration & Identification (Retention Time) data_acq->peak_int quant Quantification (Peak Area) peak_int->quant validation Method Validation (ICH Guidelines) quant->validation

Caption: Workflow from sample preparation to method validation.

Detailed Analytical Protocol

Instrumentation and Reagents
  • HPLC System: A gradient-capable HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[9][11]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Ammonium formate or Phosphate buffer (analytical grade)

    • Formic acid or Orthophosphoric acid (for pH adjustment)

    • Purified water (HPLC grade)

  • Reference Standards: Certified reference standards of Repaglinide and, if available, this compound.

Chromatographic Conditions

The following conditions are a robust starting point and should be optimized as needed.

ParameterRecommended SettingRationale
Mobile Phase A 0.02 M Ammonium formate buffer, pH adjusted to 3.5 with formic acidBuffered aqueous phase to ensure consistent ionization of analytes.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape and resolution.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70% B; 30-35 min: 70-30% B; 35-40 min: 30% BA gradient is essential to elute both the polar analyte and the less polar Repaglinide with good peak shape in a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 245 nmA wavelength where both Repaglinide and its analogue are expected to have significant absorbance.[9]
Injection Volume 10 µLA typical injection volume to avoid column overload.
Preparation of Solutions
  • Standard Stock Solution (if reference standard is available): Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) to a final concentration of 100 µg/mL.

  • Repaglinide Stock Solution: Prepare a stock solution of Repaglinide in the same manner at a concentration of 1 mg/mL.

  • Working Standard Solution: Dilute the stock solutions with the mobile phase to a final concentration relevant to the expected impurity level (e.g., 0.1% of the Repaglinide concentration).

  • Sample Solution: Accurately weigh and dissolve the Repaglinide API or formulation powder in the mobile phase to a final concentration of 1 mg/mL of Repaglinide. Filter through a 0.45 µm syringe filter before injection.

Method Validation Strategy

A comprehensive validation of the analytical method is mandatory to ensure its suitability for its intended purpose.[4][12][13] The validation should be conducted according to ICH Q2(R1) guidelines.

Method_Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation.

Validation ParameterPurpose and Protocol
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (Repaglinide, other impurities, degradation products).[3] This is achieved by analyzing a placebo, a spiked sample, and forced degradation samples.[2]
Linearity To establish a linear relationship between the concentration of the analyte and the detector response. A minimum of five concentrations across the expected range should be analyzed.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]
Accuracy To determine the closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples at different concentration levels.
Precision Assesses the degree of scatter between a series of measurements. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[12]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]
Robustness To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Advanced Characterization: LC-MS/MS Confirmation

For definitive identification and structural confirmation, especially in the absence of a reference standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is invaluable.[14][15]

  • Rationale: LC-MS/MS provides molecular weight information from the parent ion and structural fragments from collision-induced dissociation, which can be used to elucidate the structure of the unknown impurity.[2]

  • Protocol Outline:

    • Develop an LC method compatible with MS detection (using volatile mobile phase additives like formic acid or ammonium acetate).

    • Acquire full-scan mass spectra to determine the molecular weight of the impurity.

    • Perform product ion scans (MS/MS) on the parent ion to generate a fragmentation pattern.

    • Compare the fragmentation pattern with that of Repaglinide to confirm the structural modification.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the detection and quantification of this compound. The detailed HPLC-UV protocol, coupled with a robust validation strategy and considerations for advanced LC-MS/MS characterization, equips pharmaceutical scientists with the necessary tools to ensure the quality and safety of Repaglinide products. The emphasis on the causality behind methodological choices aims to empower users to adapt and optimize the method for their specific needs.

References

  • Reddy, K. V. S. R., Babu, J. M., Mathad, V. T., Eswaraiah, S., Reddy, M. S., Dubey, P. K., & Vyas, K. (2003). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461-467. [Link]

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. [Link]

  • Development and validation of an HPLC method for the analysis of repaglinide in pharmaceutical dosage forms. (n.d.). ResearchGate. [Link]

  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition. [Link]

  • Impurity profile study of repaglinide. (n.d.). ResearchGate. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (n.d.). LinkedIn. [Link]

  • Repaglinide Impurity 10. (n.d.). Veeprho. [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (2021). SciELO Brazil. [Link]

  • Repaglinide-impurities. (n.d.). Pharmaffiliates. [Link]

  • RP-HPLC method for repaglinide and voglibose in pure/forms. (2024). International Journal of Medical and Pharmaceutical Case Reports. [Link]

  • Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide. (2008). Indian Journal of Pharmaceutical Sciences. [Link]

  • Analytical method validation: A brief review. (2012). Journal of Pharmacy Research. [Link]

  • Kancherla, P., Srinivas, K., Alegete, P., & Albaseer, S. S. (2020). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. Turkish Journal of Pharmaceutical Sciences, 17(3), 256–268. [Link]

  • Kumar, P. (2015). Development and Validation of Rp-Hplc Method for the Estimation of Repaglinide in Bulk and Tablet Dosage. Worldwide Journals. [Link]

  • LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. (2020). Taylor & Francis Online. [Link]

  • Arbouche, N., Raul, J. S., & Kintz, P. (2022). Development of a new LC-MS/MS method for the simultaneous identification and quantification of 13 antidiabetic drugs in human hair. Journal of Chromatography B, 1205, 123335. [Link]

  • Jóźwiak, K., Ciesielski, W., & Zakrzewski, A. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 24(24), 4430. [Link]

  • Fayyad, M., & Ghanem, E. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 5, 281-290. [Link]

Sources

Application Note: A Validated Stability-Indicating HPLC Method for the Determination of Repaglinide and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Repaglinide and its process-related and degradation impurities. The method is developed and validated based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] It is designed for use in quality control and stability testing of Repaglinide in bulk drug substance and pharmaceutical dosage forms. The scientific rationale behind the selection of chromatographic conditions is discussed in detail, providing a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Repaglinide is an oral antidiabetic drug used for the management of type 2 diabetes mellitus.[4][5] It belongs to the meglitinide class and works by stimulating insulin secretion from pancreatic β-cells.[4] The purity of the active pharmaceutical ingredient (API) is critical to its safety and efficacy. Regulatory agencies, such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA), require that impurities in drug substances and products are identified and controlled within acceptable limits.[2] Therefore, a validated, stability-indicating analytical method that can separate the API from its potential impurities and degradation products is essential for routine quality control and stability studies.[6][7]

This application note provides a detailed protocol for an HPLC method that effectively separates Repaglinide from its known impurities and degradation products generated under forced degradation conditions.

Scientific Rationale for Method Development

The development of a successful HPLC method is predicated on understanding the physicochemical properties of the analyte and its impurities. Repaglinide is a weakly acidic compound with a pKa of approximately 4.19 and 5.78, and it possesses several hydrophobic regions, making it well-suited for reversed-phase chromatography.[8]

Column Selection

A C18 column is a common choice for the separation of moderately polar to non-polar compounds like Repaglinide. An Acquity BEH Shield RP-C18 column (100 mm x 2.1 mm, 1.7 µm) was selected for this method due to its proven performance in resolving Repaglinide from its degradation products.[9][10] The smaller particle size of 1.7 µm allows for higher efficiency and resolution.

Mobile Phase Selection

The mobile phase consists of a mixture of an aqueous buffer and an organic solvent. A phosphate buffer is chosen to control the pH of the mobile phase. Maintaining the pH around 2.5-3.0 ensures that the carboxylic acid group of Repaglinide is protonated, leading to better retention and peak shape on a C18 column.[11] Acetonitrile is selected as the organic modifier due to its low UV cutoff and good elution strength for Repaglinide and its impurities. A gradient elution is employed to achieve optimal separation of all compounds within a reasonable run time.[6][9]

Detection Wavelength

The selection of the detection wavelength is based on the UV spectrum of Repaglinide. A wavelength of 240-245 nm is often used as it provides good sensitivity for both Repaglinide and its impurities.[4][11] For this method, a detection wavelength of 240 nm is chosen.

Experimental Protocol

Materials and Reagents
  • Repaglinide Reference Standard (USP or EP grade)

  • Repaglinide Impurity Reference Standards (as available)[12][13][14][15][16]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions
ParameterCondition
Column Acquity BEH Shield RP-C18, 100 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 0.3 mL/min[9][10]
Column Temperature 30 °C
Detection Wavelength 240 nm[11]
Injection Volume 5 µL
Diluent Acetonitrile:Water (50:50, v/v)
Preparation of Solutions
  • Standard Stock Solution (Repaglinide): Accurately weigh about 25 mg of Repaglinide Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 500 µg/mL.

  • Working Standard Solution (Repaglinide): Dilute the Standard Stock Solution with the diluent to obtain a final concentration of approximately 50 µg/mL.

  • Impurity Stock Solution: If available, prepare a stock solution of a mixture of known impurities in the diluent.

  • System Suitability Solution: Prepare a solution containing approximately 50 µg/mL of Repaglinide and a suitable concentration of known impurities (e.g., 1 µg/mL each) in the diluent.

  • Sample Solution: Accurately weigh a quantity of the test sample (bulk drug or powdered tablets) equivalent to about 25 mg of Repaglinide into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter before injection.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2][3] The validation parameters and their typical acceptance criteria are summarized below.

Validation ParameterAcceptance Criteria
Specificity The peak for Repaglinide should be pure and well-resolved from impurities and degradation products. Peak purity should be confirmed using a photodiode array (PDA) detector.
Linearity Correlation coefficient (r²) ≥ 0.999 for Repaglinide and its impurities over the specified concentration range.
Range For Assay: 80% to 120% of the test concentration. For Impurities: From the reporting threshold to 120% of the specification limit.[17]
Accuracy (% Recovery) For Assay: 98.0% to 102.0% at three concentration levels. For Impurities: 90.0% to 110.0% at three concentration levels.
Precision (RSD) Repeatability (n=6): ≤ 1.0% for Repaglinide. Intermediate Precision: Overall RSD ≤ 2.0% for Repaglinide.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as pH of the mobile phase (±0.2 units), column temperature (±5 °C), and flow rate (±0.05 mL/min).

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[6] Repaglinide is known to degrade under hydrolytic (acidic and alkaline) and oxidative conditions.[6][8]

  • Acid Hydrolysis: Reflux the sample solution in 0.1 N HCl at 80°C for 8 hours.[7]

  • Alkaline Hydrolysis: Reflux the sample solution in 0.1 N NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.[8]

  • Thermal Degradation: Expose the solid drug substance to dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber.

The chromatograms from the forced degradation studies should show significant degradation of Repaglinide and the formation of degradation products that are well-resolved from the parent peak and from each other.

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 to 1.5 for the Repaglinide peak.
Theoretical Plates (N) ≥ 2000 for the Repaglinide peak.
Resolution (Rs) ≥ 2.0 between Repaglinide and the closest eluting impurity peak.
Relative Standard Deviation (RSD) ≤ 1.0% for six replicate injections of the standard solution.

Visualizations

HPLC Method Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_solutions Prepare Mobile Phases, Standards, and Samples system_setup System Equilibration prep_solutions->system_setup Load onto system sst_check System Suitability Test system_setup->sst_check Run SST sst_check->system_setup If Fail sample_injection Inject Samples sst_check->sample_injection If Pass data_acquisition Data Acquisition sample_injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification of Repaglinide & Impurities peak_integration->quantification report_generation Generate Report quantification->report_generation Validation_Process cluster_validation Validation Parameters (ICH Q2(R1)) start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity (Forced Degradation) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report end Method Implementation report->end

Caption: The process for validating the HPLC method.

Conclusion

The HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the determination of Repaglinide and its impurities. The method is stability-indicating, as evidenced by its ability to resolve the parent drug from degradation products formed under various stress conditions. This comprehensive guide provides a solid foundation for the implementation of this method in a quality control environment for the routine analysis of Repaglinide.

References

  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1994, updated 2005). [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on Conduct of Stress Tests to Determine Inherent Stability of Drugs. Pharmaceutical Technology On-line, 24(2), 1-14.
  • Kancherla, P., Srinivas, K., Alegete, P., & Albaseer, S. S. (2021). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. Journal of Liquid Chromatography & Related Technologies, 44(1-2), 49-61. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. (2024). [Link]

  • ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). [Link]

  • Indian Journal of Pharmaceutical Sciences. Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide. (2010). [Link]

  • USP. USP Monographs: Repaglinide. (USP29-NF24). [Link]

  • Taylor & Francis Online. LC-MS/MS Characterization of Forced Degradation Products of Repaglinide. (2021). [Link]

  • USP. USP 35 Official Monographs / Repaglinide 4531. (2011).
  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). [Link]

  • National Center for Biotechnology Information. Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. (2020). [Link]

  • ResearchGate. (PDF) LC-MS/MS Characterization of Forced Degradation Products of Repaglinide. (2021). [Link]

  • International Journal of Advances in Pharmaceutical Research. RP-HPLC method for repaglinide and voglibose in pure/forms. (2024). [Link]

  • USP. USP Monographs: Repaglinide Tablets. (USP29-NF24).
  • International Journal of ChemTech Research. Development and Validation of stability indicating method for the determination of Repaglinide in Pharmaceutical dosage form using High Performance Liquid Chromatography. (2011). [Link]

  • DAICEL Chiral Application Search. European Pharmacopoeia method.
  • Worldwidejournals.com. Research Paper Pharma Development and Validation of Rp- Hplc Method for the Estimation of Repaglinide in Bulk and Tablet Dosage. (2015). [Link]

  • Veeprho. Repaglinide Impurity 10 | CAS 2519482-33-6. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). [Link]

  • ResearchGate. Impurity profile study of repaglinide | Request PDF. (2008). [Link]

  • SynZeal. Repaglinide Impurity C | 1803084-79-8. [Link]

  • Pharmaffiliates. Repaglinide-impurities. [Link]

  • Pharmaffiliates. Repaglinide-impurities. [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. (2015). [Link]

Sources

Quantitative Analysis of rac-2-Despiperidyl-2-amino Repaglinide: A Validated HPLC-UV Method for Impurity Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated method for the quantitative analysis of rac-2-Despiperidyl-2-amino Repaglinide, a critical process-related impurity and potential metabolite of the anti-diabetic drug, Repaglinide. Ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount, and the accurate quantification of related substances is a regulatory requirement.[1] This document provides a comprehensive protocol using High-Performance Liquid Chromatography with UV detection (HPLC-UV), designed for researchers, quality control analysts, and drug development scientists. The causality behind experimental choices, detailed validation parameters, and advanced considerations for chiral separation are discussed to provide a field-proven guide.

Introduction and Scientific Rationale

Repaglinide is a potent, short-acting oral hypoglycemic agent from the meglitinide class, which stimulates insulin secretion from pancreatic β-cells to control postprandial glucose levels in patients with Type 2 diabetes.[2] During the synthesis and storage of Repaglinide, or as a result of metabolism, various related compounds can form. One such critical species is 2-Despiperidyl-2-amino Repaglinide, which exists as a racemic mixture.[3][4]

Why is Quantifying this Impurity Crucial? The presence of impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Regulatory bodies worldwide mandate stringent control over impurity profiles.[1] Therefore, a reliable and sensitive analytical method is essential for:

  • Quality Control (QC): Ensuring batch-to-batch consistency and compliance with pharmacopeial limits.

  • Stability Studies: Monitoring the degradation pathways of Repaglinide under various stress conditions (e.g., acid, base, oxidation) to establish a stable formulation.[5][6][7]

  • Pharmacokinetic Studies: Understanding the metabolic fate of Repaglinide by quantifying its metabolites in biological matrices.

This guide focuses on a reversed-phase HPLC method, a cornerstone technique in pharmaceutical analysis due to its high resolving power, reproducibility, and adaptability.[8]

Analyte Profile: this compound

A clear understanding of the analyte's physicochemical properties is the foundation of method development.

ParameterDetails
Systematic Name 4-[2-[[1-(2-Aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid[3]
Synonym Repaglinide Aromatic Amine[4]
Molecular Formula C₂₂H₂₈N₂O₄[3]
Molecular Weight 384.47 g/mol [3]
Stereochemistry Racemic[3]
CAS Number 874908-11-9[4]
Chemical Structure

Primary Protocol: Quantitative Analysis by RP-HPLC-UV

This protocol details a stability-indicating reversed-phase HPLC method for the quantification of total this compound. The principle relies on the differential partitioning of the analyte and the parent drug between a nonpolar stationary phase (C18) and a polar mobile phase.

  • HPLC System: A gradient-capable HPLC or UPLC system with a UV/PDA detector.

  • Column: Acquity BEH Shield RP-C18, 100 mm x 2.1 mm, 1.7 µm particle size, or equivalent.

    • Scientist's Rationale: A C18 column provides excellent hydrophobic retention for moderately polar compounds like Repaglinide and its analogs. The "Shield" technology with an embedded polar group helps reduce peak tailing for basic analytes. The sub-2 µm particle size (if using UPLC) offers higher efficiency and faster analysis times.[5][9]

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Purified Water (18.2 MΩ·cm).

  • Standard: Reference standard of this compound.

The following conditions are optimized for the resolution of Repaglinide from its key impurities.

ParameterSetting
Mobile Phase A 0.025% Formic Acid in Water[7]
Mobile Phase B 0.025% Acetonitrile with 0.025% Formic Acid[7]
Flow Rate 0.3 mL/min[5][7][9]
Column Temperature 30°C
Detection Wavelength 214 nm[5][7][9]
Injection Volume 1.0 µL[7]
Gradient Program Time (min) / %B: 0/30, 1/30, 6/50, 8/80, 10/80, 10.1/30[7]

Scientist's Rationale: A gradient elution is employed to ensure that both early-eluting polar impurities and the more retained parent drug are eluted as sharp peaks within a reasonable runtime. Formic acid is used as a mobile phase modifier to improve peak shape by protonating free silanol groups on the column and the analytes, thereby ensuring consistent ionization.[7] The detection wavelength of 214 nm is chosen for high sensitivity, as it corresponds to the peptide bond absorption region of the amide linkage in the molecule.[5][7][9]

Accuracy in quantification begins with meticulous preparation.

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~5 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (0.1 - 2.5 µg/mL): Perform serial dilutions of the Standard Stock Solution to prepare a minimum of five calibration standards. This range is typical for impurity quantification.

  • Sample Solution (for bulk drug): Accurately weigh ~25 mg of the Repaglinide API into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a concentration of 1000 µg/mL.

The following diagram illustrates the end-to-end process for quantitative analysis.

G Quantitative HPLC-UV Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Stock Solution prep_cal Create Calibration Curve Standards prep_std->prep_cal sys_suit System Suitability Check prep_cal->sys_suit prep_sample Prepare API Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample inject_cal Inject Calibration Standards sys_suit->inject_cal inject_cal->inject_sample gen_curve Generate Calibration Curve (Peak Area vs. Conc.) inject_cal->gen_curve calc_conc Calculate Impurity Concentration in Sample inject_sample->calc_conc gen_curve->calc_conc report Report Result (% w/w) calc_conc->report

Caption: Workflow for the quantitative analysis of impurities.

Method Validation: A Trustworthy System

Method validation is performed according to ICH Q2(R1) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[5][9]

Validation ParameterAcceptance Criteria & Typical Results
Specificity The peak for the analyte should be free of interference from the main component (Repaglinide) and other impurities. Confirmed by peak purity analysis using a PDA detector.
Linearity Correlation coefficient (r²) ≥ 0.998 over the specified concentration range (e.g., 0.1 to 2.5 µg/mL).[10]
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.[10]
Precision (RSD) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 3.0%.[11]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1. Typically ~0.03 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. Typically ~0.1 µg/mL.[12]
Robustness The method should remain unaffected by small, deliberate variations in parameters like flow rate (±0.02 mL/min), column temperature (±2°C), and mobile phase pH.

Advanced Protocol: Chiral Separation of Enantiomers

Since the analyte is a racemate, its enantiomers may exhibit different pharmacological or toxicological profiles.[13] Regulatory guidelines often require the separate evaluation of enantiomers.[13] Chiral HPLC is the preferred method for this separation.

Chiral separation is achieved by using a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Immobilized polysaccharide-based columns are highly effective for this purpose.[14][15] This analysis is typically performed using a normal-phase mobile system.

ParameterSetting
Column Chiralpak IA (Immobilized amylose-based CSP)[14][15]
Mobile Phase n-Hexane : Ethanol : Trifluoroacetic Acid (80:20:0.2, v/v/v)[14][15]
Flow Rate 1.0 mL/min[14][15]
Column Temperature 25°C
Detection Wavelength 240 nm
Expected Resolution (Rs) > 2.0 between enantiomeric peaks[14][15]

Scientist's Rationale: A normal-phase system (n-hexane/ethanol) is used because it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition on the polysaccharide CSP. Trifluoroacetic acid (TFA) is added as a modifier to improve the peak shape of the basic amine-containing analytes by reducing interactions with residual acidic sites on the silica support.[14]

G Chiral Separation Workflow prep Prepare Racemic Standard/Sample setup Equilibrate Chiral Column (e.g., Chiralpak IA) prep->setup inject Inject Sample onto Chiral HPLC System setup->inject separate Enantiomeric Separation (Differential Retention) inject->separate detect Detect & Quantify Individual Enantiomers (UV) separate->detect report Report Enantiomeric Purity / Ratio detect->report

Caption: General workflow for chiral purity analysis.

Conclusion

This application note provides two validated, reliable, and robust HPLC protocols for the quantitative analysis of this compound. The primary RP-HPLC-UV method is suitable for routine quality control and stability testing, while the advanced chiral HPLC method allows for the critical assessment of enantiomeric purity. By explaining the scientific rationale behind key methodological choices, these protocols serve as a practical and authoritative guide for scientists in the pharmaceutical industry, ensuring the development of safe and effective medicines.

References

  • Kancherla, P., Srinivas, K., Alegete, P., & Albaseer, S. S. (n.d.). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. Taylor & Francis Online. Retrieved from [Link]

  • Chander, S., et al. (n.d.). Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. PubMed. Retrieved from [Link]

  • Kancherla, P., Srinivas, K., Alegete, P., & Albaseer, S. S. (2021). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating. De Gruyter. Retrieved from [Link]

  • Veeprho. (n.d.). Repaglinide Impurities and Related Compound. Veeprho. Retrieved from [Link]

  • Kancherla, P., et al. (2021). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2012). Analysis of repaglinide enantiomers in pharmaceutical formulations by capillary electrophoresis using 2,6-di-o-methyl-β-cyclodextrin as a chiral selector. Journal of Chromatographic Science, 50(8), 739-43. Retrieved from [Link]

  • Patil, K., et al. (2012). A validated chiral LC method for the enantiomeric separation of repaglinide on immobilized amylose based stationary phase. SciELO. Retrieved from [Link]

  • Kancherla, P., et al. (2021). Scheme Degradation pathway of Repaglinide. ResearchGate. Retrieved from [Link]

  • Krishna Reddy, K. V. S. R., et al. (2003). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461-7. Retrieved from [Link]

  • Mimouni, F. Z., et al. (n.d.). HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Al-Balakocy, N. G., & Bhran, A. A. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science. Retrieved from [Link]

  • Ali, I., et al. (2023). Technical Advances in the Chiral Separation of Anti-diabetic Drugs Using Analytical and Bio-analytical Methods: – A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • Kancherla, P., et al. (2018). Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. Drug Testing and Analysis, 10(1), 212-221. Retrieved from [Link]

  • Reddy, K. V. S. R., et al. (2003). Impurity profile study of repaglinide. ResearchGate. Retrieved from [Link]

  • Patil, K., et al. (2012). A Validated Chiral LC Method for the Enantiomeric Separation of Repaglinide on Immobilized Amylose Based Stationary Phase. ResearchGate. Retrieved from [Link]

  • Navamanisubramanian, R., et al. (n.d.). stability indicating rp-hplc method for estimation of repaglinide in rabbit plasma. ResearchGate. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. precisionFDA. Retrieved from [Link]

  • Gherman, S. M., et al. (2021). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. MDPI. Retrieved from [Link]

  • Sola, D., et al. (2023). Repaglinide. StatPearls - NCBI Bookshelf. Retrieved from [Link]

Sources

Protocol for the Isolation and Quantification of Repaglinide and its Major Metabolites from Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven guide for the isolation, separation, and quantification of the anti-diabetic drug Repaglinide and its primary metabolites from biological matrices. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the causality behind critical methodological choices. We detail robust protocols for sample preparation using Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT), followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This guide is structured to ensure technical accuracy and reproducibility, providing a self-validating framework for studying the metabolic fate of Repaglinide.

Introduction: The Metabolic Fate of Repaglinide

Repaglinide is a fast-acting oral hypoglycemic agent from the meglitinide class, prescribed for the management of type 2 diabetes mellitus.[1] Its mechanism involves stimulating insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels.[1][2][3] The efficacy and safety profile of Repaglinide are intrinsically linked to its rapid absorption and extensive hepatic metabolism.[2][3]

Understanding the metabolic pathway of Repaglinide is crucial for drug development, drug-drug interaction studies, and pharmacokinetic assessments. Repaglinide is metabolized almost completely before excretion, primarily through oxidative biotransformation and subsequent glucuronidation.[2][3] The principal enzymes responsible for its phase I metabolism are Cytochrome P450 isoforms CYP2C8 and CYP3A4 .[2][4][5][6]

The major, pharmacologically inactive metabolites are:

  • M1 (Aromatic Amine): Formed via oxidative cleavage, catalyzed mainly by CYP3A4.[2]

  • M2 (Oxidized Dicarboxylic Acid): Also a product of CYP3A4-mediated oxidation.[2]

  • M4 (Hydroxylated Piperidine): Formed by hydroxylation on the piperidine ring, a reaction predominantly catalyzed by CYP2C8.[2][4]

Given the involvement of major drug-metabolizing enzymes, a validated and reliable analytical method to monitor both the parent drug and its metabolites is essential.

Repaglinide Repaglinide M4 M4 (Hydroxylated Piperidine) Repaglinide->M4 CYP2C8 M1 M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 M2 M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 CYP3A4 Glucuronides Repaglinide Glucuronide Repaglinide->Glucuronides UGTs Excretion Biliary/Fecal Excretion M4->Excretion M1->Excretion M2->Excretion Glucuronides->Excretion

Figure 1: Simplified metabolic pathway of Repaglinide.

Experimental Workflow Overview

The successful isolation and analysis of Repaglinide metabolites hinge on a meticulous multi-stage process. Each stage is designed to maximize recovery, ensure sample cleanliness, and provide the sensitivity required for accurate quantification. The general workflow is depicted below.

cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Microsomes) Spike Spike with Internal Standard (IS) Sample->Spike Extract Extraction (LLE, SPE, or PPT) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon HPLC HPLC / UPLC Separation (Reversed-Phase C18) Recon->HPLC Inject Sample MS MS/MS Detection (ESI+, MRM Mode) HPLC->MS Data Data Acquisition & Quantification MS->Data

Sources

Application Note: Utilizing rac-2-Despiperidyl-2-amino Repaglinide in Pharmaceutical Degradation Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Degradation Studies in Drug Development

In the landscape of pharmaceutical development, ensuring the stability and safety of a drug product is paramount. Stability testing is a critical component of this process, providing vital information on how the quality of a drug substance or product changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] Forced degradation studies, also known as stress testing, are an integral part of this process. These studies involve subjecting the drug to conditions more severe than accelerated stability testing to elucidate its intrinsic stability, identify potential degradation products, and establish degradation pathways.[3][4] This information is crucial for developing stable formulations, selecting appropriate packaging, and establishing shelf-life and storage conditions.[3][4] Furthermore, a well-executed forced degradation study is fundamental to developing and validating stability-indicating analytical methods, a regulatory requirement for all new drug applications.[5]

Repaglinide, an oral antidiabetic agent of the meglitinide class, is widely used in the management of type 2 diabetes mellitus.[6] Like any pharmaceutical compound, Repaglinide is susceptible to degradation, which can impact its efficacy and safety. One such potential degradation product is rac-2-Despiperidyl-2-amino Repaglinide, a metabolite of Repaglinide.[7][8][9] Understanding the formation and characteristics of this compound is essential for a comprehensive stability assessment of Repaglinide.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of this compound in the context of Repaglinide degradation studies. We will explore the principles of forced degradation, provide detailed protocols for generating degradation samples, and present a robust stability-indicating HPLC method for the separation and quantification of Repaglinide and its degradation products, with a particular focus on this compound.

Understanding the Degradation Pathway: The Formation of this compound

This compound (C₂₂H₂₈N₂O₄, M.W. 384.47 g/mol ) is a key compound of interest in the stability assessment of Repaglinide.[9][10] Its formation likely occurs through the hydrolytic cleavage of the piperidinyl group from the parent Repaglinide molecule, followed by the introduction of an amino group at the 2-position of the phenyl ring. This transformation can be triggered by various stress conditions, particularly hydrolytic and oxidative stress.

The diagram below illustrates the proposed degradation pathway of Repaglinide to form this compound.

G Repaglinide Repaglinide (C27H36N2O4) Stress Stress Conditions (e.g., Hydrolysis, Oxidation) Repaglinide->Stress Degradation_Product This compound (C22H28N2O4) Stress->Degradation_Product Cleavage of Piperidinyl Group + Amination G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation Stock Repaglinide Stock (1 mg/mL) Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidative Degradation Stock->Oxidation Thermal Thermal Degradation Stock->Thermal Photo Photolytic Degradation Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Identify Degradation Products (including this compound) Quantify Degradation HPLC->Data

Sources

Application Note: A Validated Chiral LC-MS/MS Method for the Sensitive Quantification of rac-2-Despiperidyl-2-amino Repaglinide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of racemic-2-Despiperidyl-2-amino Repaglinide, a potential process-related impurity or degradant of Repaglinide. The method provides a comprehensive workflow, including achiral separation for total impurity quantification and a specific chiral separation protocol to resolve the individual enantiomers. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing step-by-step guidance on sample preparation, chromatographic conditions, mass spectrometric detection, and method validation in accordance with International Council for Harmonisation (ICH) guidelines. The high sensitivity and selectivity of LC-MS/MS make it an indispensable tool for impurity analysis, ensuring the safety and efficacy of pharmaceutical products.[1][2]

Introduction

Repaglinide is a potent, short-acting oral antidiabetic agent used for the treatment of type 2 diabetes mellitus.[3][] It stimulates insulin secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[3][] The molecular structure of Repaglinide contains a chiral center, with the (S)-enantiomer being the pharmacologically active moiety.[5][6] The control of impurities, including process-related compounds, degradation products, and enantiomeric impurities, is a critical aspect of pharmaceutical development and manufacturing to ensure drug safety and efficacy.[1][7]

The impurity, 2-Despiperidyl-2-amino Repaglinide, represents a modification of the parent molecule where the piperidine ring is opened. The presence of this and other related substances must be carefully monitored.[7] Furthermore, the creation of a new chiral center during the formation of this impurity necessitates a stereoselective analytical method to separate and quantify the individual enantiomers, as they may possess different toxicological or pharmacological profiles.[8]

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the technique of choice for trace-level impurity quantification.[2][9] This note describes a comprehensive approach using LC-MS/MS for both the achiral and chiral analysis of rac-2-Despiperidyl-2-amino Repaglinide in bulk drug substance.

Experimental Workflow Overview

The analytical workflow is designed to first quantify the total amount of the racemic impurity using a rapid achiral method and then to determine the enantiomeric ratio using a specialized chiral separation method.

Workflow cluster_0 Phase 1: Achiral Analysis cluster_1 Phase 2: Chiral Analysis A Sample Preparation (Repaglinide API) B Achiral UPLC Separation (Rapid Gradient) A->B C MS/MS Detection (MRM) (Total Impurity Quantification) B->C F MS/MS Detection (MRM) (Enantiomer Ratio) C->F Confirm Identity & Proceed if Total > Limit D Sample Preparation (Impurity Standard & API) E Chiral LC Separation (Isocratic Normal Phase) D->E E->F

Caption: High-level workflow for impurity analysis.

Materials and Reagents

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), n-Hexane (HPLC grade), Ethanol (HPLC grade).

  • Reagents: Ammonium Acetate (≥99%), Formic Acid (LC-MS grade), Trifluoroacetic Acid (TFA, HPLC grade).

  • Reference Standards: Repaglinide, this compound.

  • Water: Deionized water, filtered through a 0.22 µm membrane.

Instrumentation and Conditions

Liquid Chromatography
  • System: UPLC/HPLC system capable of binary/quaternary solvent delivery.

  • Achiral Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Chiral Column: Immobilized amylose-based stationary phase (e.g., Chiralpak IA, 150 x 4.6 mm, 5 µm).[5][8]

Mass Spectrometry
  • System: Triple quadrupole mass spectrometer (e.g., Shimadzu LC/MS/MS 8040, Sciex API 4000).[10][11]

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Key Parameters:

    • Spray Voltage: ~5500 V

    • Gas Temperature: ~300 °C

    • Nebulizer Pressure: ~30 psi

    • Data Acquisition: Multiple Reaction Monitoring (MRM).

Protocol 1: Achiral LC-MS/MS for Total Impurity Quantification

This protocol is optimized for speed and sensitivity to determine the total concentration of the 2-Despiperidyl-2-amino Repaglinide impurity.

Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.5 - 100 ng/mL) by serially diluting the stock solution with 50:50 (v/v) methanol:water.[12]

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Repaglinide bulk drug substance in 10 mL of methanol.

LC-MS/MS Method

Rationale: A reversed-phase C18 column with a fast gradient provides excellent separation of the impurity from the highly concentrated parent API, preventing ion suppression.[1] Ammonium acetate buffer is used for its volatility and compatibility with ESI-MS.

Parameter Condition
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient Program Time (min)
0.0
2.5
3.5
3.6
5.0
MS/MS Detection (MRM)

Rationale: MRM is used for its high selectivity and sensitivity, allowing for quantification of the impurity even in the presence of the high-concentration parent drug.[13] Precursor ions correspond to the protonated molecules [M+H]⁺. Product ions are selected based on stable and abundant fragments generated via collision-induced dissociation.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V)
Repaglinide453.3162.210025
2-Despiperidyl-2-amino Repaglinide371.2162.210022
Internal Standard (Optional)e.g., 389.0e.g., 201.110030
(Note: MRM transitions are based on published data for Repaglinide and predicted fragmentation for the impurity. These should be optimized empirically.)[12]

Protocol 2: Chiral LC-MS/MS for Enantiomeric Separation

This protocol is designed to separate the two enantiomers of 2-Despiperidyl-2-amino Repaglinide.

Standard and Sample Preparation
  • Racemic Standard (1 µg/mL): Dilute the stock solution from Protocol 1 with the chiral mobile phase.

  • Sample Solution: Use the same sample preparation as in Protocol 1, but dilute with the chiral mobile phase to an appropriate concentration based on the results of the achiral analysis.

LC-MS/MS Method

Rationale: An immobilized amylose-based chiral stationary phase (CSP) is effective for separating enantiomers of Repaglinide and its analogues.[5][8] A normal-phase mobile phase system (n-hexane/ethanol) provides the necessary selectivity. A small amount of an acidic modifier like TFA is often used to improve peak shape.[5][8]

Parameter Condition
Column Chiralpak IA, 150 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : TFA (80:20:0.2, v/v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 25 °C
Run Time 15 min (Isocratic)
MS/MS Detection (MRM)

The same MRM transition used in the achiral method for the impurity (m/z 371.2 > 162.2) will be used to detect each of the separated enantiomers.

Separation_Logic cluster_achiral Achiral Separation cluster_chiral Chiral Separation Achiral_Input Racemic Mixture (Enantiomer 1 + Enantiomer 2) Achiral_Output Single Peak (Total Impurity) Achiral_Input->Achiral_Output C18 Column Chiral_Input Racemic Mixture (Enantiomer 1 + Enantiomer 2) Enantiomer_1 Peak 1 (Enantiomer 1) Chiral_Input->Enantiomer_1 Chiralpak IA Column Enantiomer_2 Peak 2 (Enantiomer 2) Chiral_Input->Enantiomer_2 Chiralpak IA Column

Caption: Conceptual diagram of achiral vs. chiral separation.

Method Validation

The developed methods must be validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[13][14]

Validation Parameters
Parameter Protocol 1 (Achiral) Protocol 2 (Chiral) Acceptance Criteria (Typical)
Specificity Inject blank, API, and impurity. No interference at the impurity's retention time.[10]Inject racemic and single enantiomer standards (if available). Baseline resolution of peaks.Resolution (Rs) > 1.5
Linearity Analyze calibration curve (e.g., 6 levels, n=3).[15]Analyze calibration curve for one enantiomer (if standard available) or assess area % ratio.Correlation coefficient (r²) ≥ 0.99
Accuracy Spike API sample with known impurity amounts at 3 levels (e.g., 80%, 100%, 120% of spec limit).[16]Spike API with racemic impurity.Recovery between 80-120%
Precision Repeatability (n=6 injections) and intermediate precision (different day/analyst).[16]Repeatability of injections of racemic standard.RSD ≤ 15%
LOD & LOQ Determined from signal-to-noise ratio (S/N) of low-level standards.[9]Determined from S/N ratio.S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ
Robustness Vary flow rate (±10%), column temp (±5°C), mobile phase composition (±2%).[10]Vary flow rate (±10%), mobile phase composition (±2%).RSD of results should remain within precision limits.

Results and Discussion

The achiral method provides a rapid and accurate assessment of the total 2-Despiperidyl-2-amino Repaglinide content. If the total impurity level exceeds the reporting threshold, the chiral method is employed. The chiral separation on the Chiralpak IA column successfully resolves the two enantiomers, allowing for the determination of their individual quantities or their ratio. The high selectivity of MS/MS detection ensures that peaks are free from matrix interference, providing reliable quantification at trace levels.

Conclusion

This application note presents a validated, highly sensitive, and specific LC-MS/MS workflow for the analysis of this compound. The combination of a rapid achiral screening method and a specific chiral separation method provides a comprehensive analytical solution for controlling this critical impurity in Repaglinide drug substance. These protocols adhere to regulatory expectations and demonstrate the power of modern chromatographic and mass spectrometric techniques in ensuring pharmaceutical quality and safety.[1][2]

References

  • Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. [Link]

  • A validated chiral LC method for the enantiomeric separation of repaglinide on immobilized amylose based stationary phase. SciELO. [Link]

  • Analysis of Repaglinide Enantiomers in Pharmaceutical Formulations by Capillary Electrophoresis Using 2,6-Di-o-methyl. Oxford Academic. [Link]

  • Analysis of Repaglinide Enantiomers in Pharmaceutical Formulations by Capillary Electrophoresis Using 2,6-Di-o-methyl-β-cyclodextrin as a Chiral Selector. Oxford Academic. [Link]

  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science. [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Repaglinide Arrow 0.5mg tablets - Summary of Product Characteristics. medicines.org.uk. [Link]

  • A Validated Chiral LC Method for the Enantiomeric Separation of Repaglinide on Immobilized Amylose Based Stationary Phase. ResearchGate. [Link]

  • HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. Research Square. [Link]

  • A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. Semantic Scholar. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. PubMed Central. [Link]

  • Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. ResearchGate. [Link]

  • Repaglinide Impurities and Related Compound. Veeprho. [Link]

  • Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. PubMed. [Link]

  • Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. Semantic Scholar. [Link]

  • Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. PubMed. [Link]

  • Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. MDPI. [Link]

Sources

Development of Stability-Indicating Assay Methods for Repaglinide Impurity Profiling: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of stability-indicating analytical assays for the impurity profiling of Repaglinide. Repaglinide, an oral antidiabetic agent, requires stringent purity control to ensure its safety and efficacy. This document outlines the known process-related and degradation impurities, provides detailed protocols for their separation and quantification using High-Performance Liquid Chromatography (HPLC), and discusses the application of Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation. Furthermore, it details the forced degradation studies necessary to establish the stability-indicating nature of the analytical method and provides a thorough guide to method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction: The Criticality of Impurity Profiling for Repaglinide

Repaglinide, a meglitinide class antidiabetic drug, effectively lowers blood glucose levels by stimulating insulin secretion from pancreatic β-cells.[1][2] As with any active pharmaceutical ingredient (API), the presence of impurities, which can originate from the manufacturing process or degradation of the drug substance over time, can impact the safety and efficacy of the final drug product.[3] Regulatory bodies worldwide, therefore, mandate rigorous impurity profiling to identify and quantify these substances.[3]

The development of a robust, stability-indicating analytical method is paramount. Such a method must be capable of separating the API from its impurities and degradation products, allowing for accurate quantification and ensuring that the drug product meets the required quality standards throughout its shelf life. This application note serves as a practical guide to achieving this, drawing upon established analytical principles and regulatory expectations.

Understanding Repaglinide and Its Impurities

A thorough understanding of the potential impurities is the foundation of any successful impurity profiling strategy. Impurities in Repaglinide can be broadly classified into two categories: process-related impurities and degradation products.[4]

Process-Related Impurities

These impurities are chemical entities that are formed during the synthesis of the Repaglinide drug substance. They can include starting materials, intermediates, by-products, and reagents. Several process-related impurities for Repaglinide have been identified and are listed in pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[5][6][7]

Degradation Products

Degradation products are formed when the drug substance is exposed to various stress conditions such as light, heat, humidity, acid, base, and oxidation.[4] Forced degradation studies are intentionally conducted to accelerate the formation of these degradants, which helps in elucidating the degradation pathways and developing a stability-indicating method.[8]

Key Repaglinide Impurities

A consolidated list of known Repaglinide impurities is presented below, including their common names and origins. The structures of these impurities are crucial for their identification and characterization.

Impurity NameStructureOrigin
Repaglinide Related Compound A (USP) / Repaglinide Impurity A (EP) 4-(carboxymethyl)-2-ethoxybenzoic acidProcess-Related
Repaglinide Related Compound B (USP) / Repaglinide Impurity B (EP) [3-Ethoxy-4-(ethoxycarbonyl) phenyl]acetic acidProcess-Related
Repaglinide Related Compound C (USP) / Repaglinide Impurity C (EP) (S)-3-Methyl-1-[2-(1-piperidinyl)phenyl]butylamineProcess-Related
Repaglinide Impurity D (EP) Structure available from suppliersProcess-Related
Repaglinide Impurity E (EP) / Repaglinide Related Compound E (USP) (R)-isomer of RepaglinideProcess-Related
Novel Process Impurities Various structures identified in research[9][10]Process-Related
Degradation Products Formed under stress conditions (hydrolysis, oxidation)[4][8]Degradation

Note: The specific structures for all impurities should be obtained from reliable sources such as pharmacopoeias or chemical suppliers for accurate identification.

Experimental Workflow for Impurity Profiling

A systematic approach is essential for the successful development and validation of an impurity profiling method. The following workflow outlines the key stages involved.

Repaglinide Impurity Profiling Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Analysis & Reporting A Literature Review & Impurity Identification B Selection of Analytical Technique (HPLC/UPLC) A->B C Optimization of Chromatographic Conditions (Column, Mobile Phase, Gradient, etc.) B->C D Stress Testing (Acid, Base, Oxidative, Thermal, Photolytic) C->D Develop Stability-Indicating Method E Peak Purity Analysis & Mass Balance Calculation D->E F Validation as per ICH Q2(R1) Guidelines (Specificity, Linearity, Accuracy, Precision, etc.) E->F Validate the Method H Impurity Identification & Characterization (LC-MS) E->H Characterize Unknown Degradants G Routine Analysis of Batches F->G Implement for Routine Use I Comprehensive Reporting G->I H->I

Caption: A typical workflow for the development and validation of a Repaglinide impurity profiling method.

Detailed Protocols

Protocol 1: Stability-Indicating HPLC Method for Repaglinide and Its Impurities

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required based on the specific impurities present and the instrumentation used.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate or formate (analytical grade)

  • Phosphoric acid or formic acid (for pH adjustment)

  • Water (HPLC grade)

  • Repaglinide reference standard and impurity reference standards

Chromatographic Conditions:

Parameter Condition Rationale
Mobile Phase A 10 mM Ammonium acetate buffer (pH adjusted to 3.0 with phosphoric acid) Provides good buffering capacity and peak shape for acidic and basic compounds.
Mobile Phase B Acetonitrile A common organic modifier for reversed-phase chromatography, providing good elution strength.
Gradient Elution A time-based gradient from a lower to a higher percentage of Mobile Phase B To ensure the elution of both polar and non-polar impurities with good resolution.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °C To ensure reproducible retention times.
Detection UV at 245 nm A wavelength where Repaglinide and many of its related substances exhibit good absorbance.[11]

| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |

Sample Preparation:

  • Prepare a stock solution of Repaglinide reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., for linearity studies).

  • Prepare sample solutions of the Repaglinide drug substance or product at a similar concentration to the working standard.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[4]

Procedure: Subject the Repaglinide drug substance to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Dry heat at 105 °C for 24 hours.

  • Photolytic Degradation: Expose the solid drug substance to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours).

After exposure, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for HPLC analysis. Analyze the stressed samples alongside an unstressed control sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main Repaglinide peak and from each other.

Protocol 3: Method Validation as per ICH Q2(R2) Guidelines

Once the method is developed, it must be validated to ensure it is fit for its intended purpose.[3][6] The following parameters should be assessed:

Validation Parameters and Typical Acceptance Criteria:

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present.No interference from blank, placebo, and known impurities at the retention time of Repaglinide. Peak purity of Repaglinide in stressed samples should pass.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999 for Repaglinide and its impurities.
Range The interval between the upper and lower concentration levels of the analyte for which the method has a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay and a suitable range for impurities.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for the assay of Repaglinide and for impurities at different concentration levels.[11]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate Precision (inter-day and inter-analyst): RSD ≤ 2.0%.[12]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. RSD for precision at LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate (±10%), column temperature (±5 °C), and mobile phase pH (±0.2 units) are varied.

Advanced Techniques: LC-MS for Impurity Identification

For unknown impurities detected during impurity profiling, particularly new degradation products, structural elucidation is necessary. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique for this purpose.

LC-MS for Impurity Identification A HPLC Separation of Impurity B Ionization of the Impurity (e.g., Electrospray Ionization - ESI) A->B C Mass Analysis (MS) (Determine Molecular Weight) B->C D Tandem Mass Spectrometry (MS/MS) (Fragmentation for Structural Information) C->D E Structure Elucidation D->E

Caption: The process of impurity identification using LC-MS/MS.

By coupling the HPLC system to a mass spectrometer, one can obtain the molecular weight of the impurity from the mass spectrum. Further fragmentation of the parent ion using tandem mass spectrometry (MS/MS) provides valuable structural information, allowing for the elucidation of the impurity's chemical structure.[9][10]

Conclusion

The development of a robust and validated stability-indicating assay for Repaglinide impurity profiling is a critical aspect of ensuring the quality, safety, and efficacy of the drug product. This application note provides a comprehensive framework, from understanding the impurity landscape to detailed analytical protocols and validation guidelines. By following a systematic and scientifically sound approach, researchers and drug development professionals can confidently establish reliable methods that meet stringent regulatory requirements. The use of advanced techniques like LC-MS further enhances the ability to identify and characterize unknown impurities, leading to a more complete understanding of the drug's stability profile.

References

  • Reddy, K. V. S. R., Babu, J. M., Mathad, V. T., Eswaraiah, S., Reddy, M. S., Dubey, P. K., & Vyas, K. (2003). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 461-467. [Link]

  • Veeprho. (n.d.). Repaglinide Impurity 10. Retrieved from [Link]

  • Rao, D. S., et al. (2018). Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. Drug Testing and Analysis, 10(1), 212-221. [Link]

  • Chander, C. P., et al. (2017). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide. Journal of Liquid Chromatography & Related Technologies, 40(15), 785-794. [Link]

  • Veeprho. (n.d.). Repaglinide Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Repaglinide-impurities. Retrieved from [Link]

  • SynZeal. (n.d.). Repaglinide EP Impurity E. Retrieved from [Link]

  • Veeprho. (n.d.). Repaglinide Impurity 1. Retrieved from [Link]

  • SLS. (n.d.). REPAGLINIDE IMPURITY E EUROPEA. Retrieved from [Link]

  • StatPearls. (2023). Repaglinide. NCBI Bookshelf. [Link]

  • Wikipedia. (n.d.). Repaglinide. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme Degradation pathway of Repaglinide. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation products (DPs) of repaglinide. Retrieved from [Link]

  • Gumieniczek, A., Berecka-Rycerz, A., Mroczek, T., & Wojtanowski, K. K. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 24(24), 4545. [Link]

  • Kumar, P. (n.d.). Development and Validation of Rp-Hplc Method for the Estimation of Repaglinide in Bulk and Tablet Dosage. Worldwide Journals. [Link]

  • Ruzilawati, A. B., et al. (2012). Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. FABAD Journal of Pharmaceutical Sciences, 37(1), 29-36. [Link]

  • Sahu, P. K., et al. (2022). DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. Future Journal of Pharmaceutical Sciences, 8(1), 32. [Link]

  • Chalikwar, S. S., et al. (2022). Quality by design (QbD) based development and validation of RP-HPLC method for buserelin acetate in polymeric nanoparticles: Release study. Journal of Pharmaceutical Analysis, 12(3), 469-477. [Link]

  • Patil, A. D., et al. (2025). Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. International Journal of Science and Research, 14(7), 1-5. [Link]

  • ResearchGate. (n.d.). Molecular Structure of Repaglinide. Retrieved from [Link]

Sources

Topic: Application of rac-2-Despiperidyl-2-amino Repaglinide in DMPK Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application & Protocol Guide for Researchers

Introduction: The Significance of Metabolite Profiling in Drug Development

In the landscape of drug discovery and development, a thorough understanding of a drug's journey through the body is paramount. This journey, encompassed by the principles of Drug Metabolism and Pharmacokinetics (DMPK), dictates a compound's efficacy, safety, and dosing regimen. A critical aspect of DMPK is characterizing the metabolic fate of a drug candidate. Metabolism, the biochemical transformation of drug molecules, can lead to the formation of various metabolites, which may be inactive, active, or even toxic. Therefore, identifying and quantifying these metabolites is not merely an academic exercise but a crucial step in regulatory approval and ensuring patient safety.

Repaglinide is a fast-acting oral hypoglycemic agent used for the treatment of type 2 diabetes.[1][2] It stimulates insulin release from pancreatic beta cells by blocking ATP-dependent potassium channels.[2][3] Repaglinide is characterized by rapid absorption and a short elimination half-life of approximately one hour.[1][3] Its clearance is almost entirely dependent on hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2C8, followed by excretion in the bile.[1][3][4]

One of the major metabolites formed during this process is rac-2-Despiperidyl-2-amino Repaglinide , also known as the M1 metabolite.[4][5] This compound is an aromatic amine formed through oxidative biotransformation catalyzed predominantly by CYP3A4.[4][6] While the M1 metabolite is considered pharmacologically inactive, its formation is a key pathway in the clearance of the parent drug.[4] Studying this specific metabolite is essential for several reasons:

  • Understanding Clearance Mechanisms: Quantifying M1 formation helps elucidate the contribution of the CYP3A4 pathway to Repaglinide's overall elimination.

  • Predicting Drug-Drug Interactions (DDIs): Since CYP3A4 metabolizes a vast number of drugs, there is a potential for DDIs.[2] Monitoring M1 levels when Repaglinide is co-administered with CYP3A4 inhibitors or inducers can provide critical insights into these risks.[4]

  • Assessing Inter-individual Variability: Genetic polymorphisms in CYP enzymes can lead to significant differences in drug metabolism among individuals.[4] Studying the M1 metabolite can help characterize this variability.

This guide provides detailed application notes and protocols for the use of this compound as a reference standard in key in vitro and in vivo DMPK studies.

Physicochemical Properties

A summary of the key properties of the M1 metabolite is essential for its use as an analytical standard.

PropertyValueSource
IUPAC Name 4-[2-[[1-(2-aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid[7]
Molecular Formula C₂₂H₂₈N₂O₄[8]
Molecular Weight 384.47 g/mol [8]
CAS Number 874908-11-9[5]
Appearance Off-White to Pale Yellow Solid[5]

Section 1: The Metabolic Pathway of Repaglinide to M1

The primary metabolic transformation of Repaglinide to its M1 metabolite is an oxidative reaction. This process involves the opening of the piperidine ring, leading to the formation of an aromatic amine. The cytochrome P450 enzyme CYP3A4 is the principal catalyst for this conversion.[4][6]

G cluster_0 Hepatic Metabolism cluster_1 Pharmacological Activity Repaglinide Repaglinide Metabolite_M1 rac-2-Despiperidyl-2-amino Repaglinide (M1) Repaglinide->Metabolite_M1 CYP3A4 (Oxidative Biotransformation) Active Active Repaglinide->Active Inactive Inactive Metabolite_M1->Inactive

Caption: Metabolic conversion of Repaglinide to its inactive M1 metabolite.

Section 2: In Vitro DMPK Applications & Protocols

In vitro assays are fundamental for early DMPK assessment, providing a controlled environment to study metabolic pathways without the complexities of a whole organism.[9]

Application 1: Metabolic Stability and Metabolite Formation Kinetics

Rationale: The goal of this assay is to determine the rate at which Repaglinide is converted to this compound in a relevant biological matrix, typically human liver microsomes (HLM). HLMs are rich in CYP enzymes and are a standard model for phase I metabolism studies.[10][11] This data is crucial for predicting the in vivo clearance of the parent drug.

G start Start prep Prepare Incubation Mix: HLM, Buffer, NADPH start->prep preincubate Pre-incubate at 37°C prep->preincubate add_drug Initiate Reaction: Add Repaglinide preincubate->add_drug incubate Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) add_drug->incubate quench Quench Reaction: Add Cold Acetonitrile with Internal Standard incubate->quench process Centrifuge & Collect Supernatant quench->process analyze LC-MS/MS Analysis: Quantify Repaglinide & M1 process->analyze end Data Analysis: Calculate Formation Rate analyze->end

Caption: Workflow for in vitro metabolic stability and M1 formation assay.

Protocol: Repaglinide M1 Metabolite Formation in Human Liver Microsomes

StepProcedureRationale & Key Considerations
1. Reagent Preparation Prepare 100 mM potassium phosphate buffer (pH 7.4). Prepare a 10 mM NADPH regenerating system solution. Prepare stock solutions of Repaglinide (1 mM) and the M1 metabolite (1 mM for standard curve) in DMSO.The buffer maintains physiological pH for optimal enzyme activity. The NADPH regenerating system ensures a constant supply of the necessary cofactor for CYP enzymes.
2. Incubation Setup In a microcentrifuge tube, add buffer, HLM (final protein concentration 0.5 mg/mL), and the NADPH system. Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.Pre-incubation allows the mixture to reach the optimal temperature for the enzymatic reaction.
3. Reaction Initiation Initiate the reaction by adding Repaglinide to a final concentration of 1 µM.This concentration is typically below the Km of the enzyme, allowing for the determination of linear initial velocity.
4. Time-Course Sampling At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (50 µL) of the incubation mixture.Multiple time points are necessary to determine the rate of metabolite formation. The zero-minute sample serves as a baseline control.
5. Reaction Termination Immediately add the 50 µL aliquot to 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound). Vortex vigorously.Cold acetonitrile precipitates proteins, effectively stopping the enzymatic reaction. The internal standard is crucial for accurate quantification by correcting for sample loss and matrix effects during analysis.
6. Sample Processing Centrifuge the quenched samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.This step clarifies the sample, providing a clean supernatant for injection into the LC-MS/MS system.
7. LC-MS/MS Analysis Transfer the supernatant to an HPLC vial. Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of both the parent drug (Repaglinide) and the M1 metabolite.LC-MS/MS provides the high sensitivity and specificity required for quantifying low concentrations of drugs and metabolites in complex biological matrices.[10]
8. Data Analysis Plot the concentration of the M1 metabolite against time. The initial rate of formation is determined from the slope of the linear portion of the curve.This rate is a key parameter for calculating the intrinsic clearance (CLint) related to this specific metabolic pathway.
Application 2: Reaction Phenotyping

Rationale: Reaction phenotyping identifies which specific enzymes are responsible for a drug's metabolism.[12] For Repaglinide, this involves confirming the primary role of CYP3A4 in M1 formation. This is typically done using two complementary approaches: recombinant human enzymes and chemical inhibition with specific CYP inhibitors in HLM.

Protocol: Reaction Phenotyping for M1 Formation

StepProcedureRationale & Key Considerations
1. Recombinant Enzyme Assay Incubate Repaglinide (1 µM) separately with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2C8, CYP2C9, etc.) under the same conditions as the HLM stability assay.This directly tests the capability of each individual enzyme to produce the M1 metabolite. A high rate of formation with rCYP3A4 would confirm its involvement.
2. Chemical Inhibition Assay Set up HLM incubations as described previously. In separate incubations, include a potent and selective inhibitor for CYP3A4 (e.g., Ketoconazole) and CYP2C8 (e.g., Gemfibrozil). Include a control incubation with no inhibitor.A significant reduction in M1 formation in the presence of Ketoconazole but not Gemfibrozil would provide strong evidence that CYP3A4 is the primary enzyme responsible for this pathway in a complex system like HLM.
3. Analysis Quench the reactions after a fixed time point (e.g., 15 minutes) and analyze by LC-MS/MS for M1 formation.The endpoint measurement is compared across conditions to determine the percent inhibition.
4. Data Interpretation Compare the rate of M1 formation in the presence and absence of inhibitors. Calculate the percentage contribution of each enzyme to the metabolite's formation.This semi-quantitative assessment helps predict the clinical relevance of DDIs involving specific CYP pathways.[12]

Analytical Considerations: LC-MS/MS Method

A robust bioanalytical method is the cornerstone of any DMPK study.[13][14] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard.

ParameterExample Condition for Repaglinide & M1
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Linear gradient from 10% to 90% B over 5 minutes
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Transition (MRM) Repaglinide: e.g., m/z 453.3 → 162.1
M1 Metabolite: e.g., m/z 385.2 → 120.1
Internal Standard: e.g., Repaglinide-d5: m/z 458.3 → 167.1

Section 3: In Vivo Pharmacokinetic (PK) Applications & Protocols

In vivo studies are essential to understand how a drug and its metabolites behave in a complete biological system, providing data on absorption, distribution, metabolism, and excretion (ADME) over time.[15][16]

Application: Characterizing the Pharmacokinetic Profile of Repaglinide and its M1 Metabolite

Rationale: An in vivo PK study, typically in a rodent model like the rat, allows for the simultaneous measurement of the plasma concentrations of both the parent drug and its M1 metabolite following administration of Repaglinide.[17] This data is used to calculate key PK parameters (Cmax, Tmax, AUC, half-life) for both analytes, providing a comprehensive picture of the drug's disposition in the body.

G start Start acclimate Acclimatize Animals (e.g., Sprague-Dawley Rats) start->acclimate dose Administer Repaglinide (e.g., Oral Gavage) acclimate->dose sample Collect Blood Samples at Pre-defined Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) dose->sample process Process Blood to Plasma (Centrifugation) sample->process extract Protein Precipitation & Extraction process->extract analyze LC-MS/MS Analysis: Quantify Repaglinide & M1 extract->analyze calculate Calculate PK Parameters (Cmax, Tmax, AUC, t½) analyze->calculate end End calculate->end

Caption: Workflow for an in vivo pharmacokinetic study in rats.

Protocol: Oral Pharmacokinetic Study of Repaglinide in Rats

StepProcedureRationale & Key Considerations
1. Animal Model Use male Sprague-Dawley rats (n=3-5 per group), weighing 250-300g. Acclimatize animals for at least 3 days before the study. Fast animals overnight before dosing but allow free access to water.The rat is a common preclinical species for PK studies.[15] Fasting standardizes conditions in the gastrointestinal tract, reducing variability in drug absorption.
2. Formulation & Dosing Prepare a dosing formulation of Repaglinide (e.g., 1 mg/kg) in a suitable vehicle (e.g., 0.5% methylcellulose). Administer a single dose via oral gavage.Oral administration is the clinical route for Repaglinide, making this study design relevant. The dose should be selected based on expected therapeutic levels.[18]
3. Blood Sampling Collect serial blood samples (~100 µL) from the tail vein or another appropriate site at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).The sampling schedule should be designed to capture the absorption, distribution, and elimination phases of the drug. Given Repaglinide's short half-life, early time points are critical.[3]
4. Plasma Preparation Immediately after collection, centrifuge the blood samples at ~2,000 x g for 10 minutes at 4°C to separate the plasma.Plasma is the matrix of choice for most PK analyses. Prompt processing and cold temperatures minimize potential degradation of analytes.
5. Sample Analysis Store plasma samples at -80°C until analysis. For analysis, thaw samples and perform a protein precipitation extraction using acetonitrile containing an internal standard. Analyze the resulting supernatant by a validated LC-MS/MS method.The bioanalytical method must be fully validated for accuracy, precision, linearity, and stability in plasma to ensure reliable data.
6. Pharmacokinetic Analysis Use the plasma concentration-time data for both Repaglinide and the M1 metabolite to calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., WinNonlin).This analysis provides quantitative measures of the extent and rate of drug and metabolite exposure in the body.

Example Pharmacokinetic Data

The following table presents hypothetical but representative PK parameters that could be obtained from such a study.

ParameterRepaglinideThis compound (M1)
Dose (mg/kg, oral) 1(Metabolite)
Cmax (ng/mL) 45095
Tmax (h) 0.51.0
AUC₀-t (ng*h/mL) 875320
t½ (h) 1.12.5

Interpretation of Results: The data would show rapid absorption of Repaglinide (Tmax 0.5 h) and a short half-life, consistent with clinical observations.[3][19] The M1 metabolite would appear in plasma shortly after the parent drug (Tmax 1.0 h) and generally exhibit a longer apparent half-life, which is typical for metabolites whose formation is the rate-limiting step in their elimination.

Conclusion

The study of this compound is integral to building a comprehensive DMPK profile of Repaglinide. By using this metabolite as a reference standard in the protocols outlined above, researchers can effectively characterize metabolic pathways, quantify clearance rates, and predict potential drug-drug interactions. These studies, forming a bridge between in vitro systems and in vivo outcomes, are fundamental to the modern drug development process, ensuring that new therapies are both safe and effective. The robust and validated protocols provided in this guide serve as a blueprint for scientists in the pharmaceutical industry and academia to conduct these critical investigations.

References

  • ClinPGx. (n.d.). Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. Retrieved from [Link]

  • Tornio, A., et al. (2017). A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. ResearchGate. Retrieved from [Link]

  • Medicine.com. (2020). Repaglinide: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]

  • Pharmacology of Repaglinide. (2025). Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from [Link]

  • Kidwai, B., & Sharma, R. (2023). Repaglinide - StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • Mirabelli, M. F., et al. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. PubMed. Retrieved from [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. NIH. Retrieved from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]

  • Marques, C., et al. (2023). (PDF) Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. Retrieved from [Link]

  • Al-Shehri, M. M., et al. (2023). DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. PMC - PubMed Central. Retrieved from [Link]

  • Kumar, A., et al. (2022). Spectrophotometric Method and its Validation for Repaglinide in its Bulk and Formulation Dissolution Samples Including Stress Studies. Retrieved from [Link]

  • ProBio CDMO. (n.d.). Pharmacokinetics Study | In Vivo Efficacy Study. Retrieved from [Link]

  • Al Bratty, M., et al. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science. Retrieved from [Link]

  • Rajput, S. J., & Trivedi, P. D. (2006). Validated analytical methods of repaglinide in bulk and tablet formulations. Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved from [Link]

  • Damsbo, P., et al. (1999). Pharmacokinetics, pharmacodynamics, and dose-response relationship of repaglinide in type 2 diabetes. PubMed. Retrieved from [Link]

  • Hatorp, V. (2002). Clinical Pharmacokinetics and Pharmacodynamics of Repaglinide. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Lee, M. Y., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. MDPI. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro Metabolism. Retrieved from [Link]

  • Pedersen, J. M., et al. (2013). The Pharmacokinetics and Hepatic Disposition of Repaglinide in Pigs: Mechanistic Modeling of Metabolism and Transport. ACS Publications. Retrieved from [Link]

  • Di, L. (2014). In Vitro CYP/FMO Reaction Phenotyping. Springer Nature Experiments. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Despiperidyl-2-amino repaglinide. Retrieved from [Link]

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Synthesis of rac-2-Despiperidyl-2-amino Repaglinide for Research Applications: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Repaglinide Analogues in Diabetes Research

Repaglinide, a prominent member of the meglitinide class of oral antidiabetic drugs, exerts its therapeutic effect by stimulating insulin secretion from pancreatic β-cells.[1] Its mechanism of action involves the closure of ATP-dependent potassium (KATP) channels in the β-cell membrane, leading to depolarization and subsequent insulin release. The study of Repaglinide analogues is crucial for elucidating the structure-activity relationships that govern this interaction and for the development of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

This application note provides a detailed protocol for the synthesis of rac-2-Despiperidyl-2-amino Repaglinide, a novel analogue for research use.[2][3][4][5][6][7] This compound is characterized by the substitution of the piperidinyl group with a primary amino group on the phenyl ring and is synthesized as a racemate. The synthesis is designed to be accessible in a standard organic chemistry laboratory, providing a reliable source of this compound for in-vitro and in-vivo research into the mechanisms of insulin secretion and the development of new antidiabetic therapies.

Synthetic Strategy: A Convergent Approach

The synthesis of this compound is achieved through a convergent synthetic route, which involves the preparation of two key intermediates followed by their coupling to form the final product. This strategy allows for the efficient construction of the target molecule and facilitates the purification of the intermediates.

The overall synthetic scheme is depicted below:

Synthesis_Scheme cluster_amine Synthesis of Amine Intermediate (3) cluster_acid Synthesis of Acid Intermediate (5) cluster_coupling Final Coupling and Hydrolysis 2-Nitrobenzonitrile 2-Nitrobenzonitrile Imine_Intermediate Intermediate Imine 2-Nitrobenzonitrile->Imine_Intermediate 1. Grignard Reaction Grignard_Reagent Isobutylmagnesium bromide Grignard_Reagent->Imine_Intermediate Amine_Intermediate_Nitro rac-1-(2-Nitrophenyl)-3- methylbutan-1-amine (2) Imine_Intermediate->Amine_Intermediate_Nitro 2. Reduction (NaBH4) Amine_Intermediate rac-1-(2-Aminophenyl)-3- methylbutan-1-amine (3) Amine_Intermediate_Nitro->Amine_Intermediate 3. Reduction (H2/Pd-C) Coupled_Product_Ester Ester Precursor (6) Amine_Intermediate->Coupled_Product_Ester 4. Amide Coupling (DCC) Starting_Material_Acid 3-Hydroxyphenylacetic acid Intermediate_Acid Intermediate Steps Starting_Material_Acid->Intermediate_Acid Multi-step synthesis Acid_Intermediate 3-Ethoxy-4- ethoxycarbonylphenylacetic acid (5) Intermediate_Acid->Acid_Intermediate Acid_Intermediate->Coupled_Product_Ester Final_Product rac-2-Despiperidyl-2-amino Repaglinide (7) Coupled_Product_Ester->Final_Product 5. Hydrolysis

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.[8][9][10][11][12]

Part 1: Synthesis of Key Intermediates

This three-step procedure starts from 2-nitrobenzonitrile and yields the racemic amine intermediate.

Step 1: Grignard Reaction to form Intermediate Imine

  • Materials:

    • 2-Nitrobenzonitrile

    • Isobutylmagnesium bromide (in diethyl ether)

    • Anhydrous diethyl ether

    • Ammonium chloride (saturated aqueous solution)

  • Protocol:

    • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add 2-nitrobenzonitrile dissolved in anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add isobutylmagnesium bromide solution from the dropping funnel with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude imine intermediate, which is used in the next step without further purification.

Step 2: Reduction of the Imine to form rac-1-(2-Nitrophenyl)-3-methylbutan-1-amine (2)

  • Materials:

    • Crude imine intermediate from Step 1

    • Methanol

    • Sodium borohydride

  • Protocol:

    • Dissolve the crude imine intermediate in methanol and cool the solution to 0 °C.

    • Slowly add sodium borohydride in small portions.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitro amine.

    • Purify the product by column chromatography on silica gel.

Step 3: Reduction of the Nitro Group to form rac-1-(2-Aminophenyl)-3-methylbutan-1-amine (3)

  • Materials:

    • rac-1-(2-Nitrophenyl)-3-methylbutan-1-amine (2)

    • Palladium on carbon (10 wt. %)

    • Methanol

    • Hydrogen gas

  • Protocol:

    • Dissolve the nitro amine in methanol in a hydrogenation flask.

    • Add palladium on carbon catalyst.

    • Connect the flask to a hydrogenator and purge with hydrogen gas.

    • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (50 psi) until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the desired racemic amine intermediate (3).

This intermediate can be synthesized from 3-hydroxyphenylacetic acid via a multi-step process involving esterification, formylation, oxidation, and etherification as described in the literature. For the purpose of this protocol, it is assumed that this intermediate is either commercially available or synthesized according to established methods.

Part 2: Final Coupling and Hydrolysis
  • Materials:

    • rac-1-(2-Aminophenyl)-3-methylbutan-1-amine (3)

    • 3-Ethoxy-4-ethoxycarbonylphenylacetic acid (5)

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • Dichloromethane (DCM), anhydrous

  • Protocol:

    • Dissolve the acid intermediate (5) in anhydrous DCM.

    • Add DCC to the solution and stir at 0 °C for 30 minutes.

    • In a separate flask, dissolve the amine intermediate (3) in anhydrous DCM.

    • Add the amine solution to the activated acid solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the ester precursor (6).

  • Materials:

    • Ester precursor (6)

    • Ethanol

    • Sodium hydroxide (1 M aqueous solution)

    • Hydrochloric acid (1 M aqueous solution)

  • Protocol:

    • Dissolve the ester precursor (6) in ethanol.

    • Add 1 M sodium hydroxide solution and stir the mixture at 50 °C for 2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material.

    • Carefully acidify the aqueous layer to pH 5-6 with 1 M hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound (7).

Characterization and Data

The synthesized compound should be characterized by standard analytical techniques to confirm its identity and purity.

Table 1: Expected Analytical Data for this compound

Analysis Expected Results
Appearance Off-white to pale yellow solid[2]
Molecular Formula C₂₂H₂₈N₂O₄
Molecular Weight 384.47 g/mol
¹H NMR Spectra should be consistent with the proposed structure, showing characteristic peaks for aromatic protons, the ethoxy group, the isobutyl group, and the backbone protons.
¹³C NMR Spectra should show the expected number of carbon signals corresponding to the structure.
Mass Spectrometry ESI-MS should show a prominent peak for [M+H]⁺ at m/z 385.21.
Purity (HPLC) ≥95%

Workflow Visualization

experimental_workflow cluster_prep Intermediate Preparation cluster_main_reaction Core Synthesis cluster_analysis Analysis & Purification amine_synthesis Synthesize Amine (3) (3 steps) coupling Amide Coupling (Amine (3) + Acid (5)) amine_synthesis->coupling acid_synthesis Synthesize Acid (5) (or procure) acid_synthesis->coupling hydrolysis Ester Hydrolysis coupling->hydrolysis purification Purification (Column Chromatography, Filtration) hydrolysis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization end_product Final Product (7) characterization->end_product start Start start->amine_synthesis start->acid_synthesis

Figure 2: Experimental workflow for the synthesis and analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is robust and can be implemented in a standard research laboratory, providing a valuable tool for researchers in the field of diabetes and metabolic diseases. The availability of this novel analogue will facilitate further investigation into the structure-activity relationships of meglitinide-based insulin secretagogues.

References

  • Google Patents. (n.d.). Process for the preparation of repaglinide.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Szechner, B., Achmatowicz, O., Odrowąż-Sypniewski, M., & Wiśniewski, K. (2006). NEW SYNTHESIS OF REPAGLINIDE. science24.com. Retrieved from [Link]

  • Taylor & Francis Group. (2015). Synthesis of Repaglinide Congeners. Figshare. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Chromatographic Resolution of Repaglinide and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the analytical challenges in the resolution and quantification of Repaglinide and its key metabolites. This guide is designed for researchers, scientists, and drug development professionals who are engaged in pharmacokinetic, drug metabolism, and bioequivalence studies involving this important anti-diabetic agent. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your analytical methods effectively.

Repaglinide's metabolic pathway is complex, primarily involving cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of several metabolites.[1][2] The principal metabolites of interest are M1 (an aromatic amine), M2 (an oxidized dicarboxylic acid), and M4 (formed via hydroxylation on the piperidine ring).[2][3] Achieving baseline separation of the parent drug from these metabolites is critical for accurate pharmacokinetic assessment and to ensure the integrity of clinical and preclinical data. This guide will walk you through common issues and provide robust solutions grounded in scientific principles and regulatory expectations.

Frequently Asked Questions (FAQs)

Q1: We are observing poor peak shape and tailing for Repaglinide. What are the likely causes and how can we rectify this?

A1: Poor peak shape for Repaglinide is a common issue that can often be traced back to its physicochemical properties and interactions with the stationary phase. Repaglinide is a weakly acidic compound with two pKa values at 4.19 and 5.78, and it is practically insoluble in water.[4] This can lead to undesirable interactions with residual silanols on the silica-based stationary phase of your HPLC column.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of your mobile phase is a critical parameter.

    • Rationale: To ensure consistent ionization and minimize silanol interactions, it's advisable to work at a pH that is at least 2 units away from the pKa of the analyte. For Repaglinide, a mobile phase pH around 4.0 is often a good starting point.[5][6]

    • Protocol: Prepare your aqueous mobile phase component (e.g., phosphate buffer) and carefully adjust the pH. Ensure that the buffer has sufficient capacity to maintain the pH when the organic solvent is added.

  • Use of an Ion-Pairing Agent or Additive:

    • Rationale: Additives like triethylamine (TEA) can mask the active silanol groups on the stationary phase, thereby reducing peak tailing.

    • Protocol: A low concentration of TEA (e.g., 0.1-1% v/v) in the mobile phase can significantly improve peak symmetry.[6]

  • Column Selection:

    • Rationale: Not all C18 columns are created equal. Columns with end-capping or those packed with hybrid silica particles can offer better peak shapes for basic or acidic compounds.

    • Protocol: If issues persist, consider screening columns from different manufacturers that are specifically designed for the analysis of such compounds.

Q2: We are struggling to achieve baseline separation between Repaglinide and its M1 and M4 metabolites. What chromatographic parameters should we focus on?

A2: Achieving selectivity between a parent drug and its closely related metabolites is a classic chromatographic challenge. The key is to exploit the subtle differences in their physicochemical properties.

Troubleshooting Workflow:

A systematic approach to method development for resolving Repaglinide and its metabolites.

Detailed Troubleshooting Steps:

  • Optimize the Organic Modifier Ratio:

    • Rationale: Small changes in the percentage of the organic solvent (typically acetonitrile or methanol) can significantly impact selectivity.

    • Protocol: Perform a series of injections with varying organic-to-aqueous ratios (e.g., 50:50, 55:45, 60:40 v/v) to observe the effect on retention times and resolution.

  • Experiment with Different Organic Modifiers:

    • Rationale: Acetonitrile and methanol have different solvent strengths and selectivities. If you are using acetonitrile, try substituting it with methanol, or vice-versa. Methanol is more viscous and has a different dipole moment, which can alter the interactions with the stationary phase.

    • Protocol: Prepare mobile phases with methanol at a concentration that gives a similar retention time as your acetonitrile-based method and compare the chromatograms.

  • Gradient Elution:

    • Rationale: A gradient elution, where the concentration of the organic solvent is increased over time, can sharpen peaks and improve the resolution of closely eluting compounds.

    • Protocol: Start with a shallow gradient and then optimize the slope and duration to maximize the separation between the critical pair (e.g., Repaglinide and M1 or M4).

  • Stationary Phase Selectivity:

    • Rationale: If mobile phase optimization is insufficient, the stationary phase is the next logical parameter to change. Phenyl-hexyl or embedded polar group (PEG) phases can offer different selectivities compared to a standard C18 column due to pi-pi or hydrogen bonding interactions.

    • Protocol: Screen a few columns with different stationary phase chemistries to find the one that provides the best resolution for your analytes.

Q3: Our lab is developing a new LC-MS/MS method for Repaglinide and its metabolites. What are the key considerations for sample preparation and mass spectrometric detection?

A3: A robust LC-MS/MS method requires clean samples and optimized mass spectrometric parameters to ensure sensitivity, specificity, and reproducibility.

Sample Preparation:

Technique Principle Advantages Considerations
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.Simple, fast, and inexpensive.May not remove all interferences (e.g., phospholipids), leading to matrix effects.
Liquid-Liquid Extraction (LLE) Partitioning of the analytes between two immiscible liquid phases.Cleaner extracts than PPT, can be selective.More time-consuming, requires solvent optimization. A mixture of diethyl ether and dichloromethane has been successfully used.[7]
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent and then eluted with a solvent.Provides the cleanest extracts, high recovery, and can concentrate the sample.More expensive and requires method development for sorbent and solvent selection.

Mass Spectrometric Detection:

  • Ionization Mode: Repaglinide and its metabolites are amenable to positive ion electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the gold standard for its selectivity and sensitivity. You will need to determine the precursor ion (typically [M+H]+) and a stable product ion for each analyte.

  • Method Validation: All bioanalytical methods must be validated according to regulatory guidelines, such as the FDA's ICH M10 guidance.[8][9] This includes assessing parameters like accuracy, precision, selectivity, stability, and matrix effect.

Troubleshooting Guide: Common HPLC & LC-MS/MS Issues

Problem Potential Cause(s) Recommended Solution(s)
High Backpressure 1. Blockage in the column or system. 2. Particulate matter from samples. 3. Mobile phase precipitation.1. Reverse flush the column (if permitted by the manufacturer). 2. Use a guard column and filter all samples and mobile phases. 3. Ensure mobile phase components are fully miscible.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Unstable column temperature. 3. Pump malfunction.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a consistent temperature. 3. Check pump seals and perform routine maintenance.
Low Signal Intensity (MS) 1. Inefficient ionization. 2. Matrix suppression. 3. Dirty ion source.1. Optimize ESI source parameters (e.g., capillary voltage, gas flow). 2. Improve sample cleanup (e.g., switch from PPT to SPE). 3. Clean the ion source according to the manufacturer's instructions.
Carryover 1. Adsorption of analytes to the injector or column. 2. Insufficient needle wash.1. Use a stronger needle wash solution. 2. Inject a blank after a high concentration sample to confirm carryover. 3. Consider using a different column.

Experimental Protocol: A Starting Point for Method Development

This protocol provides a robust starting point for the separation of Repaglinide and its M1, M2, and M4 metabolites using RP-HPLC with UV detection.

Chromatographic Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Phosphate buffer, pH 4.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 40% B

    • 2-10 min: 40% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 40% B

    • 13-15 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 245 nm

  • Injection Volume: 20 µL

Note: This is a starting point and should be optimized for your specific instrument and application. For LC-MS/MS analysis, the mobile phase may need to be modified to be compatible with mass spectrometry (e.g., using ammonium acetate or formate as a buffer).

Visualizing the Metabolic Pathway

Repaglinide_Metabolism Repaglinide Repaglinide M4 M4 Repaglinide->M4 CYP2C8 M1 M1 Repaglinide->M1 CYP3A4 M2 M2 Repaglinide->M2 CYP3A4

Metabolic conversion of Repaglinide to its major metabolites M1, M2, and M4, mediated by CYP enzymes.[1][2][3]

By understanding the underlying science and employing a systematic approach to method development and troubleshooting, you can overcome the challenges associated with the analysis of Repaglinide and its metabolites, ensuring the generation of high-quality, reliable data.

References

  • A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. ResearchGate. Available at: [Link]

  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]

  • CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. National Institutes of Health. Available at: [Link]

  • A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. PubMed. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. Available at: [Link]

  • Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. PubMed. Available at: [Link]

  • Bio-Analytical Method Development of Repaglinide Drug Delivery Systems. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. Available at: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. PubMed. Available at: [Link]

  • Repaglinide Mechanism of Action. My Endo Consult. Available at: [Link]

  • Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. Marmara Pharmaceutical Journal. Available at: [Link]

  • Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. ResearchGate. Available at: [Link]

  • PRANDIN (repaglinide) Tablets. U.S. Food and Drug Administration. Available at: [Link]

  • Development of Spectrofluorimetric and HPLC Methods for In vitro Analysis of Repaglinide. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science. Available at: [Link]

  • Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. Journal of Pharmaceutical Research International. Available at: [Link]

  • Improving Physicochemical Properties of Repaglinide Through Pharmaceutical Adduct Formation. SciSpace. Available at: [Link]

  • Repaglinide. PubChem. Available at: [Link]

  • Repaglinide chemical structure. ResearchGate. Available at: [Link]

  • DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. Taylor & Francis Online. Available at: [Link]

  • Spectrophotometric Method and its Validation for Repaglinide in its Bulk and Formulation Dissolution Samples Including Stress Studies. International Journal of Pharmaceutical and Biological Archives. Available at: [Link]

  • Repaglinide: Chemical Name: (S) - (. Scribd. Available at: [Link]

  • CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. PubMed. Available at: [Link]

  • Ionization, lipophilicity and solubility properties of repaglinide. ResearchGate. Available at: [Link]

  • Pharmacokinetic Evaluation of Metabolic Drug Interactions between Repaglinide and Celecoxib by a Bioanalytical HPLC Method for Their Simultaneous Determination with Fluorescence Detection. ResearchGate. Available at: [Link]

  • Showing metabocard for Repaglinide (HMDB0015048). Human Metabolome Database. Available at: [Link]

  • Repaglinide. PharmGKB. Available at: [Link]

  • Effect of the CYP2C8 genotype on the pharmacokinetics and pharmacodynamics of repaglinide. PubMed. Available at: [Link]

  • validated-analytical-methods-of-repaglinide-in-bulk-and-tablet-formulations.pdf. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Repaglinide. Davis's Drug Guide for Rehabilitation Professionals. Available at: [Link]

Sources

troubleshooting rac-2-Despiperidyl-2-amino Repaglinide instability in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Repaglinide. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability issues with Repaglinide in solution, particularly the formation of its primary hydrolytic impurity, rac-2-Despiperidyl-2-amino Repaglinide. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to diagnose and solve these challenges effectively.

Part 1: Foundational Knowledge - Understanding Repaglinide Degradation

This section addresses the fundamental chemical principles governing the stability of Repaglinide.

Q1: What is this compound and how does it form?

A1: this compound is a primary degradation product of Repaglinide.[1][2] It is more formally known as the Repaglinide aromatic amine (Metabolite M1) .[3] This impurity is not formed by the removal of the piperidine ring, but rather through the hydrolysis of the central amide bond of the Repaglinide molecule.[4][5]

This chemical reaction involves the cleavage of the amide linkage by a water molecule, which splits Repaglinide into two smaller molecules:

  • Aromatic Amine M1 : The portion containing the aminophenyl group.

  • A Carboxylic Acid : The portion containing the ethoxybenzoic acid group.

This hydrolysis reaction is the most common pathway for the degradation of Repaglinide in aqueous solutions and can be significantly accelerated by certain environmental factors.[6][7]

Fig 1. Hydrolysis of Repaglinide.
Q2: What are the primary factors that cause Repaglinide to degrade in solution?

A2: Forced degradation studies, which are a cornerstone of drug stability testing as mandated by ICH guidelines, have definitively identified the key stressors for Repaglinide.[8] The molecule is particularly vulnerable to:

  • Acidic Conditions: Repaglinide shows significant and rapid degradation in acidic media (e.g., 0.1 M HCl).[9][10][11] The acidic environment catalyzes the hydrolysis of the amide bond, leading to the formation of the aromatic amine impurity.[7][12]

  • Oxidative Conditions: The presence of oxidizing agents, such as hydrogen peroxide (H₂O₂), causes substantial degradation.[9][11][13] This suggests that multiple sites on the molecule, potentially including the piperidine ring and other electron-rich areas, are susceptible to oxidation.

  • Alkaline Conditions: While also susceptible to base-catalyzed hydrolysis, the results in the literature vary. Some studies report significant degradation (e.g., 0.1 M NaOH), while others find it more stable than in acidic conditions.[9][14] The mechanism involves direct nucleophilic attack by hydroxide ions on the amide carbonyl carbon.[4][5]

  • Temperature: Elevated temperatures will accelerate all degradation pathways, particularly hydrolysis.[15]

  • Light: While some studies report stability under photolytic stress, it is always best practice in drug development to protect solutions from light to prevent potential photodegradation.[8][16]

Part 2: Frequently Asked Questions (FAQs) for Rapid Problem Solving

Q: My Repaglinide solution is showing a significant new peak in the HPLC analysis. Could this be a degradant?

A: Yes, it is highly likely. Given Repaglinide's known instability, a new, growing peak, especially one that appears over time or after exposure to stressors like low pH, is characteristic of a degradation product. The primary suspect would be the aromatic amine M1 impurity formed via hydrolysis. A stability-indicating HPLC method is crucial to confirm this by separating the parent drug from all potential degradants.[8][14]

Q: I'm preparing Repaglinide solutions for an experiment. What is the best solvent and storage procedure to ensure stability?

A: For maximum stability, follow these guidelines:

  • Initial Dissolution: Repaglinide's solubility is pH-dependent.[17] For aqueous buffers, first dissolve the compound in a small amount of an organic solvent like DMSO, then carefully dilute with your aqueous medium.[16]

  • pH Control: Avoid acidic conditions. Maintain the pH of your final solution as close to neutral as possible, unless your experimental conditions require otherwise.

  • Storage: Prepare solutions fresh whenever possible. Aqueous solutions should not be stored for more than one day at room temperature.[16] For longer-term storage, aliquot your stock solution and store it at -20°C or below.[16]

  • Protection: Always store solutions in amber vials or wrapped in foil to protect from light, and consider purging the solvent with an inert gas (like nitrogen or argon) to minimize oxidation.[16]

Q: My results are inconsistent when using a buffered mobile phase for HPLC. What could be the cause?

A: The most likely cause is on-instrument degradation. If your mobile phase is acidic (e.g., pH < 4), Repaglinide can hydrolyze while sitting in the autosampler vial or even during the chromatographic run. This leads to decreasing peak area for Repaglinide and a corresponding increase in the impurity peak area over the course of an analytical sequence, causing poor reproducibility.

Q: I noticed the potency of my stock solution decreasing over a few days, even when refrigerated. Why is this happening and how can I prevent it?

A: Refrigeration slows down, but does not stop, chemical degradation. The decrease in potency is due to the ongoing hydrolysis of the amide bond. Even at 4°C, a solution prepared in a non-optimized solvent (e.g., slightly acidic or not protected from dissolved oxygen) will continue to degrade. To prevent this, prepare stock solutions in a non-aqueous solvent like DMSO or acetonitrile if possible, and store them frozen at -20°C or -80°C. Prepare aqueous working solutions fresh from the frozen stock immediately before each experiment.

Part 3: In-Depth Troubleshooting Guides & Protocols

Guide 1: Issue - Accelerated Degradation in Acidic Media
  • The Scientific Rationale: In an acidic environment, the oxygen of the amide's carbonyl group gets protonated. This protonation makes the carbonyl carbon much more electrophilic (electron-deficient) and thus more susceptible to nucleophilic attack by a water molecule.[4][12] This catalytic cycle is highly efficient and is the primary reason for Repaglinide's poor stability in acidic solutions.[9][11]

  • Troubleshooting Workflow:

G start Observe Rapid Degradation (e.g., in HPLC sequence) check_ph Measure pH of Solution (Mobile Phase, Buffer, etc.) start->check_ph is_acidic Is pH < 5.0? check_ph->is_acidic increase_ph Adjust pH to 6.0-7.5 using a suitable buffer system (e.g., phosphate). is_acidic->increase_ph Yes investigate_other Problem Persists: Instability is not solely pH-driven. Proceed to Oxidative Stress Guide. is_acidic->investigate_other No re_evaluate Re-evaluate Stability: Run a time-course experiment (e.g., 0, 2, 4, 8, 24h). increase_ph->re_evaluate is_stable Is degradation acceptably low? re_evaluate->is_stable success Problem Solved: Adopt new pH conditions. is_stable->success Yes is_stable->investigate_other No

Fig 2. Workflow for troubleshooting acid-mediated degradation.
  • Protocol: pH Stability Profile Study

    • Prepare Buffers: Prepare a series of buffers across a relevant pH range (e.g., pH 3, 4, 5, 6, 7, 8) using common buffer systems (e.g., phosphate, acetate).

    • Prepare Samples: Prepare identical concentrations of Repaglinide in each buffer solution. Use a consistent, small volume of organic co-solvent (e.g., <5% DMSO) for initial dissolution to ensure solubility.

    • Set Timepoints: Define your stability time points (e.g., T=0, 2h, 4h, 8h, 24h).

    • Incubate: Store the samples under controlled temperature and light conditions.

    • Analyze: At each time point, withdraw an aliquot and analyze it using a validated stability-indicating HPLC method.

    • Quantify: Calculate the percentage of Repaglinide remaining and the percentage of the this compound impurity formed at each pH and time point.

    • Determine Optimal pH: Plot the percentage of Repaglinide remaining versus time for each pH. The pH at which the degradation rate is lowest is your optimal pH for solution stability.

Guide 2: Issue - Impurity Formation Under Oxidative Stress
  • The Scientific Rationale: Oxidative degradation is a complex process involving free radicals. For Repaglinide, potential sites for oxidation include the tertiary amine in the piperidine ring and the electron-rich aromatic rings.[9][11] Hydroxyl radicals (•OH), which can be generated from agents like H₂O₂, can abstract hydrogen atoms, initiating a chain reaction that leads to the formation of various degradation products.[18][19]

  • Protocol: Mitigation Strategies for Oxidative Degradation

    • Solvent De-gassing: Before use, de-gas all aqueous solvents and mobile phases to remove dissolved oxygen. This can be achieved by sparging with an inert gas (helium or nitrogen) for 15-20 minutes or by sonication under vacuum.

    • Use of Inert Gas: When preparing stock solutions or storing samples for extended periods, flush the headspace of the vial with nitrogen or argon before sealing. This creates an inert atmosphere, preventing contact with atmospheric oxygen.

    • Fresh Solvents: Use high-purity, freshly opened solvents. Older solvents, especially ethers and tetrahydrofuran (THF), can form explosive peroxides over time, which are potent oxidizing agents.

    • Antioxidant Addition (Use with Caution): In formulation development, small amounts of antioxidants (e.g., butylated hydroxytoluene (BHT), ascorbic acid) can be considered. However, this is not recommended for analytical samples as the antioxidant may interfere with the assay or the experiment itself. Always verify compatibility.

Part 4: Data & Methodologies

Table 1: Summary of Repaglinide Forced Degradation Studies

This table consolidates findings from various scientific studies to provide a clear overview of Repaglinide's stability profile.

Stress ConditionReagent/DetailsTypical Degradation ObservedReference(s)
Acid Hydrolysis 0.1 M HCl, heatHigh (~20-38%) [9][10][11]
Alkaline Hydrolysis 0.1 M NaOH, heatModerate to High (~7-85%)[9][15]
Oxidation 3% H₂O₂, heatHigh (~22-41%) [9][10]
Neutral Hydrolysis Water, heatLow to Moderate[8]
Photolytic UV LightGenerally Stable[8]
Thermal (Dry Heat) 80-100°CLow to Moderate Degradation[14][15]
Note: Reported degradation under alkaline conditions varies significantly between studies.
Protocol: A Foundational Stability-Indicating HPLC-UV Method

This method serves as a starting point for developing a robust, stability-indicating assay. Further optimization and validation are required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 20 mM Ammonium Acetate buffer, pH adjusted to 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-18 min: 70% to 30% B

    • 18-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 244 nm.[20]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Rationale: The use of a near-neutral pH (6.5) mobile phase minimizes on-column hydrolysis. The gradient elution ensures that the more polar degradation product (aromatic amine) elutes early, well-resolved from the more non-polar parent Repaglinide peak. This method should be validated according to ICH guidelines to confirm its specificity, linearity, accuracy, and precision.[21][22]

References

  • Allen, C. (n.d.).
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]

  • ClinPGx. (n.d.). Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. [Link]

  • BYJU'S. (n.d.). Types of Amide Hydrolysis. [Link]

  • Gumieniczek, A., Berecka-Rycerz, A., Mroczek, T., & Wnuk, K. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 24(24), 4430. [Link]

  • Patel, D., et al. (n.d.). Study of Solid-State Transitions and Its Impact on Solubility and Stability of Repaglinide. AAPS. [Link]

  • Clark, J. (n.d.). the hydrolysis of amides. Chemguide. [Link]

  • Gumieniczek, A., et al. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. ResearchGate. [Link]

  • Chander, C. P., et al. (2018). Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. Rapid Communications in Mass Spectrometry, 32(1), 1-14. [Link]

  • Aslam, M. S., & Volpe, D. A. (2023). Repaglinide. StatPearls. [Link]

  • Kancherla, P., et al. (2021). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. Journal of Liquid Chromatography & Related Technologies, 44(3-4), 135-147. [Link]

  • Wikipedia. (n.d.). Repaglinide. [Link]

  • ResearchGate. (n.d.). A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. [Link]

  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(14), 2969-2984. [Link]

  • ResearchGate. (n.d.). Degradation products (DPs) of repaglinide. [Link]

  • Gumieniczek, A., et al. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. PubMed. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Figshare. [Link]

  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. [Link]

  • Kancherla, P., et al. (2021). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. ResearchGate. [Link]

  • Patel, D. R., et al. (2011). Development and Validation of stability indicating method for the determination of Repaglinide in Pharmaceutical dosage form using High Performance Liquid Chromatography. International Journal of ChemTech Research, 3(2), 541-548. [Link]

  • Al-Shehri, M. M., & Ahmad, J. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 21, 1-13. [Link]

  • precisionFDA. (n.d.). This compound. [Link]

  • Sharma, R., & Sharma, G. (2013). Stability-indicating assay of repaglinide in bulk and optimized nanoemulsion by validated high performance thin layer chromatography technique. Journal of Pharmacy & Bioallied Sciences, 5(3), 184-190. [Link]

  • Kancherla, P., et al. (2018). Identification, isolation, and synthesis of seven novel impurities of anti-diabetic drug Repaglinide. Drug Testing and Analysis, 10(1), 212-221. [Link]

  • ResearchGate. (n.d.). Impurity profile study of repaglinide. [Link]

  • A, S., et al. (2022). Spectrophotometric Method and its Validation for Repaglinide in its Bulk and Formulation Dissolution Samples Including Stress Studies. Journal of Pharmaceutical Research International, 34(46A), 25-34. [Link]

  • PubChemLite. (n.d.). This compound (C22H28N2O4). [Link]

  • Tan, W., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]

  • ResearchGate. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. [Link]

  • Braune, K., et al. (2020). Insulin Storage: A Critical Reappraisal. ResearchGate. [Link]

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Technical Support Center: Minimizing Interference in rac-2-Despiperidyl-2-amino Repaglinide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the bioanalysis of rac-2-Despiperidyl-2-amino Repaglinide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this key M1 metabolite of Repaglinide.[1][2] Precise measurement is critical for pharmacokinetic, metabolic, and toxicological studies. However, the inherent complexity of biological matrices presents significant challenges, primarily in the form of analytical interference.

This guide provides a structured, in-depth approach to identifying, troubleshooting, and mitigating common sources of interference during the quantification of this compound, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Analyte and its Context

This compound , also known as the M1 metabolite of Repaglinide, is a product of oxidative biotransformation of the parent drug, Repaglinide.[3][4] Repaglinide is an oral antidiabetic agent that stimulates insulin secretion from the pancreas.[5][6] The metabolism of Repaglinide is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8.[3][4][7]

PropertyValueSource
Chemical Formula C22H28N2O4[1][8][9]
Molecular Weight 384.47 g/mol [1][9]
Alternate Names Repaglinide M1 Metabolite, Repaglinide aromatic amine[1][9]
Parent Drug Repaglinide[2]

Understanding the metabolic pathway is crucial as co-eluting metabolites or the parent drug itself can be a source of interference.

Repaglinide Metabolism Repaglinide Repaglinide M1 rac-2-Despiperidyl-2-amino Repaglinide (M1) Repaglinide->M1 CYP3A4 M2 Oxidized Dicarboxylic Acid (M2) Repaglinide->M2 CYP3A4 M4 Hydroxylated Piperidine (M4) Repaglinide->M4 CYP2C8 Excretion Biliary/Fecal Excretion M1->Excretion M2->Excretion M4->Excretion

Caption: Metabolic pathway of Repaglinide.

Section 2: Troubleshooting Matrix Effects

Matrix effects are a primary source of interference in LC-MS/MS bioanalysis, caused by co-eluting endogenous components from the biological sample that can either suppress or enhance the ionization of the target analyte.[10][11][12][13] This can lead to inaccurate and imprecise quantification.

FAQ: How do I know if I have a matrix effect?

Answer: The most common indicator of a matrix effect is poor accuracy and precision in your quality control (QC) samples, especially at the lower limit of quantification (LLOQ). You might also observe inconsistent peak areas for your analyte and internal standard (IS) across different sample lots.

Troubleshooting Guide: Identifying and Quantifying Matrix Effects

  • Post-Column Infusion (Qualitative Assessment):

    • Why: This technique helps visualize regions of ion suppression or enhancement across the chromatographic run.

    • Protocol:

      • Infuse a standard solution of this compound at a constant flow rate directly into the mass spectrometer's ion source, post-column.

      • Inject a blank, extracted biological matrix sample onto the LC system.

      • Monitor the analyte's signal. A stable baseline indicates no matrix effect. Dips or peaks in the baseline at specific retention times indicate ion suppression or enhancement, respectively.[14]

  • Post-Extraction Spike Analysis (Quantitative Assessment):

    • Why: This method quantifies the extent of the matrix effect.

    • Protocol:

      • Prepare two sets of samples:

        • Set A: Spike a known amount of this compound into a neat solution (e.g., mobile phase).

        • Set B: Extract blank biological matrix and then spike the same amount of the analyte into the post-extracted sample.

      • Analyze both sets and calculate the Matrix Factor (MF):

        • MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)

      • An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[10] An MF between 0.8 and 1.2 is generally considered acceptable.

Matrix Effect Troubleshooting Start Inconsistent QC Results or Poor Reproducibility CheckMatrixEffect Perform Post-Column Infusion Start->CheckMatrixEffect SpikeAnalysis Conduct Post-Extraction Spike Analysis CheckMatrixEffect->SpikeAnalysis Suppression/Enhancement Observed EvaluateMF Evaluate Matrix Factor (MF) SpikeAnalysis->EvaluateMF Optimize MF outside acceptable range? (e.g., <0.8 or >1.2) EvaluateMF->Optimize Acceptable MF within acceptable range. Proceed with validation. Optimize->Acceptable No Mitigate Implement Mitigation Strategy Optimize->Mitigate Yes

Caption: Decision workflow for matrix effect troubleshooting.

FAQ: My results show significant ion suppression. What are my options?

Answer: Once a matrix effect is confirmed, several strategies can be employed to mitigate it. The choice of strategy will depend on the nature of the interference and the available resources.

Mitigation Strategies for Matrix Effects

StrategyCausality and Rationale
Chromatographic Separation Improvement The most effective approach is to chromatographically separate the analyte from the interfering matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different stationary phase.[12] For this compound, which is a metabolite, separation from other metabolites and the parent drug is crucial.
Sample Preparation Optimization More rigorous sample cleanup can remove interfering substances before analysis. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation (PPT).[15]
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS is the gold standard for compensating for matrix effects.[12] Since it has nearly identical chemical and physical properties to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate ratio-based quantification.
Dilution of the Sample Diluting the sample can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[12] However, this approach is limited by the sensitivity of the assay.

Section 3: Troubleshooting Interference from Metabolites and Co-administered Drugs

FAQ: I'm seeing an unexpected peak near my analyte. Could it be another metabolite?

Answer: Yes, this is a common issue, especially when analyzing metabolites. Repaglinide is metabolized into several compounds, including M1 (your analyte), M2, and M4.[3][4] These structurally similar compounds can potentially interfere with the quantification of this compound.

Troubleshooting Guide: Differentiating Analytes from Metabolites

  • High-Resolution Mass Spectrometry (HRMS):

    • Why: HRMS provides accurate mass measurements, which can help differentiate between compounds with the same nominal mass but different elemental compositions.

    • Protocol:

      • Analyze the sample using an HRMS instrument (e.g., Q-TOF or Orbitrap).

      • Compare the accurate mass of the interfering peak with the theoretical masses of known Repaglinide metabolites.

  • Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis:

    • Why: Even if two compounds are isobaric (same mass), they will likely have different chemical structures and thus produce different fragment ions in MS/MS.

    • Protocol:

      • Acquire product ion scans for both the analyte and the interfering peak.

      • Compare the fragmentation patterns. Unique fragment ions can be used for selective quantification. A validated LC-MS/MS method for Repaglinide showed MRM transitions of m/z 453.3 > 162.2.[16] Similar principles can be applied to its metabolites.

FAQ: Can co-administered drugs interfere with my assay?

Answer: Absolutely. Repaglinide is often co-administered with other antidiabetic drugs like Metformin.[6][17] Additionally, drugs that inhibit or induce CYP3A4 and CYP2C8 enzymes can alter the metabolism of Repaglinide and potentially lead to interfering compounds in the sample.[3][7]

Mitigation Strategies for Co-administered Drug Interference

  • Selective Sample Preparation: Develop an extraction method that selectively isolates your analyte of interest.

  • Chromatographic Selectivity: Optimize your HPLC or UPLC method to achieve baseline separation of this compound from any co-administered drugs and their metabolites.[18]

  • Selective Mass Spectrometry Detection: Use highly selective MRM transitions that are unique to your analyte.

Section 4: Addressing Issues with Analyte Stability

FAQ: My QC sample results are trending downwards over the course of an analytical run. What could be the cause?

Answer: This often points to analyte instability in the processed sample (e.g., in the autosampler). This compound, like many pharmaceutical compounds, can be susceptible to degradation under certain conditions.

Troubleshooting Guide: Investigating Analyte Stability

  • Bench-Top Stability:

    • Why: To determine how long the analyte is stable in the biological matrix at room temperature.

    • Protocol:

      • Leave QC samples on the benchtop for varying durations before processing.

      • Analyze the samples and compare the results to freshly thawed QCs.

  • Freeze-Thaw Stability:

    • Why: To assess if the analyte degrades after multiple freeze-thaw cycles.

    • Protocol:

      • Subject QC samples to several cycles of freezing and thawing.

      • Analyze the samples and compare the results to QCs that have only been thawed once.

  • Post-Preparative Stability:

    • Why: To evaluate the stability of the analyte in the final extracted sample stored in the autosampler.

    • Protocol:

      • Re-inject a set of processed samples after they have been in the autosampler for a defined period (e.g., 24 or 48 hours).

      • Compare the results to the initial analysis.

Mitigation of Stability Issues

  • Keep samples on ice or in a cooled autosampler.

  • Minimize the time between sample preparation and analysis.

  • Adjust the pH of the reconstitution solvent if the analyte is susceptible to pH-dependent degradation. Studies have shown Repaglinide's stability is affected by pH.[19]

Conclusion

Minimizing interference in the quantification of this compound requires a systematic and scientifically grounded approach. By understanding the potential sources of interference—matrix effects, metabolic products, co-administered drugs, and analyte instability—and by employing the troubleshooting strategies outlined in this guide, researchers can develop robust and reliable bioanalytical methods. The key to success lies in a thorough method development process that proactively identifies and addresses these challenges.

References

  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Li, F., Si, L., Li, Y., et al. (2012). A comprehensive assessment of repaglinide metabolic pathways: impact of choice of in vitro system and relative enzyme contribution to in vitro clearance. Drug Metabolism and Disposition, 40(7), 1353-1363. [Link]

  • Tornio, A., & Backman, J. T. (2018). A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. ResearchGate. [Link]

  • Pharmacology of Repaglinide ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Pharmacology Education & Consult. [Link]

  • Liu, Y., & Zhang, J. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 12(14), 977-980. [Link]

  • Singh, V., & S, S. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Pharmaceutical Sciences and Research, 4(6), 1842-1846. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., et al. (2003). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • Weng, N. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]

  • Abdel-Nabi El-Ries, M., Mohamed, G. G., & Aboul-Enein, H. Y. (2016). HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. Journal of Liquid Chromatography & Related Technologies, 39(11), 513-519. [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 17(11), 1024-1034. [Link]

  • Repaglinide Mechanism of Action. My Endo Consult. [Link]

  • Al-Hadiya, B. M., Khady, A. A., & Mostafa, G. A. (2014). Separation and Quantification of Eight Antidiabetic Drugs on A High-Performance Liquid Chromatography: Its Application to Human Plasma Assay. Journal of Chromatographic Science, 52(8), 817-823. [Link]

  • LSMSMS troubleshooting. (2025). Scribd. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • Lynen, F. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]

  • Kwiecień, A., Szlósarczyk, M., & Krzek, J. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 24(21), 3848. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Abdel-Nabi El-Ries, M., Mohamed, G. G., & Aboul-Enein, H. Y. (2016). HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. Journal of Liquid Chromatography & Related Technologies, 39(11), 513-519. [Link]

  • Aslan, S. S., & Ertürk, S. (2017). Derivative Spectrophotometric and Isocratic High Performance Liquid Chromatographic Methods for Simultaneous Determination of Repaglinide and Metformin Hydrochloride in Pharmaceutical Preparations. American Journal of Analytical Chemistry, 8(9), 547-561. [Link]

  • Fayyad, M. K., & Ghanem, E. H. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. International Journal of Pharmaceutical Sciences and Research, 5(7), 281-289. [Link]

  • Tatiparthi, R., Duraiswamy, B., & Kothapalli, B. (2012). Method Development and Validation of Metformin and Repaglinide in Rabbit Plasma by RP-HPLC. FABAD Journal of Pharmaceutical Sciences, 37(2), 69-76. [Link]

  • Han, D. G., Lee, J. H., Lee, J. H., et al. (2019). Pharmacokinetic Evaluation of Metabolic Drug Interactions between Repaglinide and Celecoxib by a Bioanalytical HPLC Method for Their Simultaneous Determination with Fluorescence Detection. Pharmaceutics, 11(8), 382. [Link]

  • Lee, J. H., Lee, J. H., Han, D. G., et al. (2020). Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo. Pharmaceutics, 12(4), 332. [Link]

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  • Al-Majed, A. A., & Belal, F. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science, 21(1), 1-12. [Link]

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  • Showing metabocard for Repaglinide (HMDB0015048). Human Metabolome Database. [Link]

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  • Grant, P., & Wilde, M. I. (1998). Repaglinide. Drugs, 55(1), 115-122. [Link]

  • Schwartz, S. L., & Dreyfus, J. (1999). Pharmacokinetics, pharmacodynamics, and dose-response relationship of repaglinide in type 2 diabetes. Clinical Therapeutics, 21(1), 94-106. [Link]

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Technical Support Center: Addressing Matrix Effects in the Bioanalysis of rac-2-Despiperidyl-2-amino Repaglinide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of rac-2-Despiperidyl-2-amino Repaglinide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in LC-MS/MS bioanalysis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the accuracy and reliability of your analytical data.

Introduction to Matrix Effects

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, the "matrix effect" refers to the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components from the sample matrix.[1] These interferences can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of the target analyte.[2] For a compound like this compound, a metabolite of the antidiabetic drug Repaglinide, accurate measurement in biological matrices such as plasma or serum is critical for pharmacokinetic and toxicokinetic studies.[3][4]

This guide will walk you through the identification, understanding, and mitigation of matrix effects, ensuring your bioanalytical method is robust and compliant with regulatory expectations.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of matrix effects in the bioanalysis of this compound?

A1: The primary causes of matrix effects are endogenous components of the biological matrix that co-elute with the analyte and interfere with the ionization process.[6] For plasma or serum samples, the most common culprits are phospholipids, salts, and endogenous metabolites.[7] The physicochemical properties of this compound will influence its susceptibility to these interferences.

Q2: How can I qualitatively assess if my analysis is suffering from matrix effects?

A2: A common and effective method for the qualitative assessment of matrix effects is the post-column infusion experiment.[8] This technique involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank, extracted matrix sample. A dip or rise in the baseline signal at the retention time of your analyte indicates the presence of ion suppression or enhancement, respectively.[9]

Q3: What are the regulatory expectations regarding matrix effect evaluation?

A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines on bioanalytical method validation that include the assessment of matrix effects.[5][10] These guidelines require the evaluation of matrix effects using at least six different lots of the biological matrix to ensure the method is selective and reliable across different patient or subject populations.[11]

Q4: Can a stable isotope-labeled internal standard (SIL-IS) completely eliminate matrix effects?

A4: While a SIL-IS is the gold standard for compensating for matrix effects, it may not completely eliminate the issue. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus correcting for variability. However, if the ion suppression is severe, the sensitivity of the assay can still be compromised, potentially impacting the lower limit of quantitation (LLOQ).[12]

Troubleshooting Guide: Tackling Specific Issues

This section addresses common problems encountered during the bioanalysis of this compound and provides actionable solutions.

Issue 1: Poor reproducibility of quality control (QC) samples at the low concentration level.

  • Question: My low QC samples are showing high variability (%CV > 15%), but my mid and high QCs are within acceptance criteria. What could be the cause?

  • Answer: This is a classic sign of significant matrix effects, which are often more pronounced at lower analyte concentrations. The signal-to-noise ratio is lower, making the analysis more susceptible to ion suppression.

    • Troubleshooting Steps:

      • Confirm Matrix Effects: Perform a post-column infusion experiment to visualize the extent and location of ion suppression zones in your chromatogram.

      • Enhance Sample Cleanup: Your current sample preparation method may not be sufficiently removing interfering phospholipids. Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[13]

      • Chromatographic Optimization: Adjust your LC gradient to better separate the analyte from the suppression region. Sometimes, a simple change in the organic modifier or the use of a different column chemistry can resolve the issue.[6]

Issue 2: Inconsistent internal standard response across a batch.

  • Question: The peak area of my stable isotope-labeled internal standard varies significantly between samples in the same analytical run. Why is this happening?

  • Answer: Significant variation in the IS response is a strong indicator of differential matrix effects between individual samples. This can be due to differences in the lipid or metabolic profiles of the subjects.

    • Troubleshooting Steps:

      • Investigate Sample Quality: Check for any visual signs of hemolysis or lipemia in the problematic samples, as these can exacerbate matrix effects.[5]

      • Improve Sample Preparation: Implement a sample preparation technique with a strong focus on phospholipid removal. HybridSPE® or other specialized SPE sorbents can be particularly effective.[14][15]

      • Dilution: If sensitivity allows, diluting the samples can be a simple yet effective way to reduce the concentration of interfering matrix components.[16][17]

Data-Driven Decisions: Comparing Sample Preparation Techniques

The choice of sample preparation is a critical factor in mitigating matrix effects. Below is a comparative table of common techniques.

Sample Preparation TechniqueTypical Analyte Recovery (%)Phospholipid Removal Efficiency (%)ThroughputCost per SampleKey Consideration
Protein Precipitation (PPT) 85-100< 20HighLowProne to significant matrix effects from phospholipids.[13]
Liquid-Liquid Extraction (LLE) 70-9580-95MediumMediumRequires optimization of solvent systems and can be difficult to automate.
Solid-Phase Extraction (SPE) 80-100> 95Medium-HighHighOffers excellent cleanup but requires method development.[18]
HybridSPE® > 90> 98HighHighCombines the simplicity of PPT with the selectivity of SPE for phospholipid removal.[14]

Experimental Protocols

Protocol 1: Post-Column Infusion for Matrix Effect Assessment
  • Prepare Analyte Solution: Create a solution of this compound in your mobile phase at a concentration that gives a stable and moderate signal.

  • Setup Infusion: Use a syringe pump to deliver the analyte solution into the LC flow path via a T-connector placed between the column and the mass spectrometer.

  • Establish Baseline: Start the infusion and allow the MS signal to stabilize.

  • Inject Blank Matrix: Inject a blank plasma or serum sample that has been processed using your standard sample preparation method.

  • Analyze Data: Monitor the baseline for any dips (ion suppression) or peaks (ion enhancement) at the retention time of your analyte.[9]

Protocol 2: HybridSPE® for Enhanced Phospholipid Removal
  • Protein Precipitation: To a 100 µL plasma sample, add 300 µL of acetonitrile containing your internal standard. Vortex to precipitate proteins.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes.

  • HybridSPE® Cleanup: Load the supernatant onto a HybridSPE® plate or cartridge.

  • Elution: Apply a gentle vacuum or positive pressure to pass the sample through the sorbent. The eluate is now depleted of phospholipids.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in your mobile phase for LC-MS/MS analysis.

Visualizing the Workflow

A systematic approach is crucial for effectively identifying and mitigating matrix effects.

Caption: Workflow for Troubleshooting Matrix Effects.

References

  • Waters Corporation. (2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Waters Corporation. Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Modhave, Y., et al. (2012). Matrix effect in bioanalysis-an-overview. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Boever, F., et al. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Bioanalysis, 7(1), 65-77.
  • Kruve, A., et al. (2009). Combating Matrix Effects in LC/ESI/MS: The Extrapolative Dilution Approach. Analytical Chemistry, 81(21), 8749-8755.
  • Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(14), 1083-1086.
  • Resolve Mass Spectrometry. Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Bioanalysis Zone. Overcoming Matrix Effects. Retrieved from [Link]

  • Nelson, M. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC North America, 32(8), 584-593.
  • Kruve, A., et al. (2009). Combating matrix effects in LC/ESI/MS: The extrapolative dilution approach.
  • ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Slideshare. Bioanalytical method validation emea. Retrieved from [Link]

  • FasterCapital. Matrix effect: Overcoming Interference with Dilution Strategies. Retrieved from [Link]

  • LCGC International. An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]

  • PharmaCompass. FDA guideline - Bioanalytical Method Validation. Retrieved from [Link]

  • MDPI. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 26(11), 3163.
  • Chromedia. (2011).
  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • YouTube. Troubleshooting ion suppression in LC–MS analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry. PMC.
  • ClinPGx. Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. Retrieved from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • PubMed. (2000). Clinical pharmacokinetics and pharmacodynamics of repaglinide. Clinical Pharmacokinetics, 38(5), 375-391.
  • Agilent. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • American Laboratory. (2015). A Simplified Approach to Bioanalytical Sample Preparation. Retrieved from [Link]

  • MDPI. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 27(1), 123.
  • Semantic Scholar. A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. Retrieved from [Link]

  • PubMed. (2025). Human cytochrome P4502C8 metabolizes repaglinide to 4'-hydroxyrepaglinide, not 3'-hydroxyrepaglinide. Drug Metabolism and Disposition.
  • PubMed. (2014). Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. Rapid Communications in Mass Spectrometry, 28(1), 1-14.
  • PubMed. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 24(23), 4386.
  • Scirp.org. (2014). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 5(4), 281-290.
  • ResearchGate. (2007).
  • MDPI. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 24(23), 4386.

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Technical Support Center: Method Validation for Repaglinide Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Complexities of Repaglinide Impurity Analysis

Welcome to the technical support center for Repaglinide impurity analysis. Repaglinide, an oral antidiabetic drug, requires stringent control of impurities to ensure its safety and efficacy. The process of developing and validating an analytical method for impurity profiling is critical and governed by rigorous international standards, primarily the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers and drug development professionals in the field. As your virtual application scientist, my goal is to move beyond mere procedural lists and delve into the causality behind common issues, providing field-proven insights to build robust, self-validating analytical methods. We will explore everything from achieving baseline separation of critical degradation products to troubleshooting common chromatographic peak shape anomalies.

Part 1: Specificity & Stability-Indicating Method Validation

The cornerstone of any impurity method is its ability to be "stability-indicating." This means the method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, including process impurities, degradation products, and matrix components.[4][5]

Q1: My current HPLC method shows co-elution between a degradation product and the main Repaglinide peak. How can I develop a truly stability-indicating method?

A1: This is a critical issue that compromises the method's specificity. A stability-indicating method must be proven to separate the active pharmaceutical ingredient (API) from all potential degradation products. The first step is to ensure you are generating the relevant degradants.

Underlying Cause: Repaglinide is susceptible to degradation under various stress conditions, particularly hydrolysis (acidic and basic) and oxidation.[6][7][8] Amide bond cleavage is a common pathway, leading to the formation of impurities like Impurity C.[6][8] If your stress conditions are not rigorous enough, you may not be generating the impurities that could appear on long-term stability, leading to a false sense of specificity.

Troubleshooting & Optimization Strategy:

  • Perform Comprehensive Forced Degradation Studies: Subject Repaglinide to a range of stress conditions as outlined in ICH guideline Q1A(R2). This systematically creates the degradation products your method must be able to resolve.[9] A detailed protocol is provided below.

  • Optimize Mobile Phase pH: Repaglinide has weakly acidic and basic functional groups. Its retention and the retention of its impurities will be highly sensitive to mobile phase pH. Adjust the pH away from the pKa of the analytes to ensure consistent ionization and improve separation. A pH of 3.0 to 3.5 is often a good starting point for resolving Repaglinide and its related substances.[7][10]

  • Adjust Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Acetonitrile often provides better peak shape and different selectivity compared to methanol.

    • Gradient Optimization: If an isocratic method fails, develop a gradient elution program. Start with a lower percentage of organic solvent to retain polar impurities and gradually increase the concentration to elute the main peak and more non-polar impurities. This is often necessary to resolve both early and late-eluting compounds.[11][12]

  • Evaluate Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. A standard C18 column may not provide the necessary selectivity. Experiment with columns that offer different mechanisms of interaction, such as a Phenyl-Hexyl or a polar-embedded phase column.

Protocol 1: Forced Degradation Study for Repaglinide

This protocol outlines the conditions to intentionally degrade Repaglinide to produce potential impurities for method specificity validation.

Objective: To generate degradation products under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • Repaglinide API

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

Procedure:

  • Acid Hydrolysis: Dissolve 10 mg of Repaglinide in a minimal amount of methanol and dilute with 0.1 M HCl. Heat the solution at 80°C for 8 hours.[7] Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration with the mobile phase.

  • Base Hydrolysis: Dissolve 10 mg of Repaglinide in a minimal amount of methanol and dilute with 0.1 M NaOH. Heat the solution at 80°C for 8 hours.[7] Cool, neutralize with 0.1 M HCl, and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation: Dissolve 10 mg of Repaglinide in methanol and add 3% H₂O₂. Store the solution at room temperature for 24 hours. Dilute to a suitable concentration with the mobile phase. Studies have shown significant degradation under oxidative stress.[6][11][13]

  • Thermal Degradation: Place solid Repaglinide powder in a hot air oven at 105°C for 24 hours. Dissolve the stressed powder in the mobile phase to the target concentration.

  • Photolytic Degradation: Expose a solution of Repaglinide to UV light (254 nm) and cool white fluorescent light in a photostability chamber for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using your developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main Repaglinide peak and from each other (Resolution > 1.5).

Part 2: Troubleshooting Common Chromatographic & Validation Issues

Q2: I am consistently observing peak tailing for Repaglinide, which is affecting my system suitability tests and integration precision. What's causing this?

A2: This is one of the most common issues when analyzing basic compounds like Repaglinide on standard silica-based reversed-phase columns (e.g., C18, C8).

Underlying Cause: The root cause is secondary ionic interactions between the protonated basic nitrogen in the Repaglinide molecule and negatively charged, acidic residual silanol groups (Si-O⁻) on the surface of the column's silica packing.[14] This interaction provides a secondary, stronger retention mechanism for a fraction of the analyte molecules, causing them to elute later than the main band, resulting in a tailed peak.

Troubleshooting & Optimization Strategy:

Problem Potential Cause Recommended Solution
Peak Tailing 1. Secondary Silanol Interactions: Analyte (basic) interacting with residual acidic silanols on the column.[14][15]a) Lower Mobile Phase pH: Use a buffer to lower the mobile phase pH (e.g., pH 2.5-3.5). This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing ionic interactions.[10] b) Use a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are exhaustively end-capped to minimize accessible silanols. c) Add a Competing Base: Add a small amount of a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.
Peak Fronting 1. Sample Overload: Injecting too high a concentration of the analyte.[16] 2. Injection Solvent Stronger than Mobile Phase: Dissolving the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile).a) Reduce Injection Concentration/Volume: Dilute the sample or reduce the injection volume. b) Match Injection Solvent: Dissolve the sample in the initial mobile phase whenever possible.
Split Peaks 1. Partially Blocked Column Frit: Particulate matter from the sample or system has blocked the inlet frit.[16] 2. Column Void/Channeling: A void has formed at the head of the column due to pressure shocks or bed collapse.a) Use a Guard Column: A guard column acts as an inexpensive, disposable filter to protect the analytical column.[15][17] b) Filter Samples: Ensure all samples are filtered through a 0.22 or 0.45 µm filter. c) Replace Column: If a void has formed, the column must be replaced.
Diagram: Troubleshooting Poor Peak Shape

This workflow provides a logical path for diagnosing and resolving common peak shape issues.

G start Poor Peak Shape Observed is_tailing Is the peak tailing? start->is_tailing is_fronting Is the peak fronting? is_tailing->is_fronting No tailing_cause1 Check Mobile Phase pH (Is it > 4?) is_tailing->tailing_cause1 Yes is_split Is the peak split or doubled? is_fronting->is_split No fronting_cause1 Check sample concentration is_fronting->fronting_cause1 Yes end_uncommon Consult advanced troubleshooting guides is_split->end_uncommon No split_cause1 Check system pressure is_split->split_cause1 Yes tailing_sol1 Lower pH to 2.5-3.5 with buffer tailing_cause1->tailing_sol1 Yes tailing_cause2 Using an older or non-end-capped column? tailing_cause1->tailing_cause2 No tailing_sol2 Switch to modern, high-purity, end-capped column tailing_cause2->tailing_sol2 Yes end_tailing Consider competing base (TEA) tailing_cause2->end_tailing No fronting_sol1 Dilute sample or reduce injection volume fronting_cause1->fronting_sol1 Too High fronting_cause2 Check injection solvent fronting_cause1->fronting_cause2 OK fronting_sol2 Dissolve sample in mobile phase fronting_cause2->fronting_sol2 Stronger than Mobile Phase split_sol1 Possible frit blockage. Install guard column. Filter samples. split_cause1->split_sol1 High/Fluctuating split_cause2 Possible column void. Disconnect and inspect column inlet. split_cause1->split_cause2 Normal

Caption: A logical workflow for troubleshooting common HPLC peak shape problems.

Q3: My recovery for a low-level impurity (0.1%) is consistently below the acceptance criteria (e.g., <80%), but the recovery for the API is fine. What should I investigate?

A3: Low recovery at trace levels is a frequent and frustrating validation issue. It often points to analyte loss during sample preparation rather than a chromatographic problem.

Underlying Cause:

  • Adsorption: Low concentrations of impurities can adsorb to glassware, pipette tips, or sample vials. This non-specific binding can cause significant analyte loss.

  • Solubility: The impurity may have poor solubility in the sample diluent, leading to incomplete dissolution or precipitation over time.

  • Analyte Instability: The impurity may be degrading in the sample diluent after preparation and before injection.

Troubleshooting & Optimization Strategy:

  • Vial and Glassware Selection: Use silanized glass vials or polypropylene vials to minimize adsorption.

  • Diluent Optimization: Ensure the sample diluent has sufficient organic solvent to keep all impurities fully dissolved. The mobile phase is often the best choice for a sample diluent.

  • Spiking Procedure: When performing accuracy studies, spike the impurity into a solution of the drug product placebo, not just the diluent. This mimics the final sample matrix and accounts for any matrix effects.

  • Stability of Solution: Perform a solution stability study as part of your validation. Analyze spiked accuracy solutions at various time points (e.g., 0, 4, 8, 24 hours) to determine if the impurity is degrading over time in the autosampler. If instability is observed, samples may need to be analyzed immediately after preparation or stored at a lower temperature.

Q4: How do I validate a method for Repaglinide's chiral impurity, (R)-repaglinide (Impurity E)?

A4: The analysis of enantiomeric impurities requires a completely different approach from standard reversed-phase HPLC. You must use a chiral stationary phase (CSP) to resolve the enantiomers.

Underlying Cause: Enantiomers have identical physical and chemical properties in an achiral environment. Separation can only be achieved by creating a transient diastereomeric complex between the analytes and a chiral selector, which is immobilized on the column's stationary phase.

Method Development & Validation Strategy:

  • Column Selection: Several HPLC methods have been developed for the chiral separation of Repaglinide. Columns based on immobilized amylose, such as Chiralpak IA, have proven effective.[18] Other options include protein-based CSPs.[18]

  • Mobile Phase: Chiral separations are often performed in normal-phase mode (e.g., n-hexane:ethanol) or polar organic mode. Trifluoroacetic acid (TFA) is frequently added as a modifier to improve peak shape for basic compounds like Repaglinide.[18]

  • Validation Specifics:

    • Specificity: You must demonstrate that the (S)-Repaglinide peak does not interfere with the quantitation of the (R)-enantiomer at the reporting limit.

    • LOQ: The limit of quantitation for the (R)-enantiomer must be established and proven to be sufficiently sensitive (e.g., at or below the reporting threshold of 0.15%).

    • Accuracy: Recovery must be demonstrated by spiking the (R)-enantiomer into the pure (S)-Repaglinide drug substance.

Part 3: Protocols & Workflows

Protocol 2: Example HPLC Method for Repaglinide and Impurities

This protocol is a starting point based on published, validated methods and should be optimized for your specific system and impurities.

Parameter Condition Rationale
Column High-purity, end-capped C18 (e.g., 150 mm x 4.6 mm, 3.5 µm)Provides good retention and peak shape for Repaglinide and its impurities.
Mobile Phase A 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with Phosphoric AcidBuffering at pH 3.5 ensures consistent ionization and suppresses silanol interactions, improving peak shape.[10]
Mobile Phase B AcetonitrileCommon organic modifier providing good selectivity.
Gradient Time 0: 50% B Time 20: 70% B Time 25: 50% B Time 30: 50% BA gradient is often required to resolve all process- and degradation-related impurities.[11][12]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControls retention time stability.
Detection UV at 242 nmA sensitive wavelength for Repaglinide and many of its impurities.[19]
Injection Vol. 10 µLAdjust as needed to meet sensitivity requirements without causing overload.
Diagram: OOS Result Investigation Workflow

This decision tree outlines a logical, compliant process for investigating an Out-of-Specification (OOS) result during method validation.

OOS_Workflow start OOS Result Obtained (e.g., Low Recovery, High %RSD) phase1 Phase 1: Laboratory Investigation start->phase1 check_obvious Check for Obvious Errors? (Calculation, Power Failure, Spill, etc.) phase1->check_obvious error_found Document Error. Invalidate Result. Repeat Analysis. check_obvious->error_found Yes no_obvious_error Hypothesis-Based Investigation: - Analyst Interview - Review Audit Trails & Raw Data - Check Reagents, Standards, System Suitability check_obvious->no_obvious_error No retest_decision Is Retesting Justified by Evidence of Laboratory Error? no_obvious_error->retest_decision Investigation Complete perform_retest Perform Retest by Second Analyst (if possible). retest_decision->perform_retest Yes confirm_oos Confirm OOS Result. Escalate to Full Investigation (Phase 2). Evaluate Method Robustness/Suitability. retest_decision->confirm_oos No retest_results Do Retest Results Pass? perform_retest->retest_results invalidate_oos Invalidate Initial OOS. Report Passing Results. retest_results->invalidate_oos Yes retest_results->confirm_oos No

Caption: A workflow for investigating Out-of-Specification (OOS) results.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]

  • VALIDATION OF COMPENDIAL METHODS - General Chapters. USP. [Link]

  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. ResearchGate. [Link]

  • LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. Taylor & Francis Online. [Link]

  • HPLC Chiral Analysis and Stereo-Bioactivity of Repaglinide Enantiomers. Taylor & Francis Online. [Link]

  • Impurity profile study of repaglinide. PubMed. [Link]

  • Analysis of Repaglinide Enantiomers in Pharmaceutical Formulations by Capillary Electrophoresis Using 2,6-Di-o-methyl. Oxford Academic. [Link]

  • Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. PMC - NIH. [Link]

  • Development and validation of an HPLC method for the analysis of repaglinide in pharmaceutical dosage forms. ResearchGate. [Link]

  • A Validated Chiral LC Method for the Enantiomeric Separation of Repaglinide on Immobilized Amylose Based Stationary Phase. ResearchGate. [Link]

  • (PDF) LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. ResearchGate. [Link]

  • Impurity profile study of repaglinide | Request PDF. ResearchGate. [Link]

  • Development and Validation of stability indicating method for the determination of Repaglinide in Pharmaceutical dosage form using High Performance Liquid Chromatography. International Journal of ChemTech Research. [Link]

  • Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Asian Journal of Pharmaceutical Research. [Link]

  • Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. MDPI. [Link]

  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. Yanbu Journal of Engineering and Science. [Link]

  • Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation. ResearchGate. [Link]

  • Degradation products (DPs) of repaglinide. ResearchGate. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • HPLC Troubleshooting Guide. Agilent Technologies. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]

  • Development and Validation of a New High-Performance Liquid Chromatography Method for the Determination of Gliclazide and Repaglinide in Pharmaceutical Formulations. Journal of AOAC INTERNATIONAL. [Link]

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Technical Support Center: Optimizing Mass Spectrometry Parameters for rac-2-Despiperidyl-2-amino Repaglinide

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the quantitative and qualitative analysis of rac-2-Despiperidyl-2-amino Repaglinide. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing robust and reliable LC-MS/MS methods for this specific analyte. As a key metabolite of the anti-diabetic drug Repaglinide, accurate measurement of this compound is critical for metabolism, pharmacokinetic, and impurity profiling studies.[1][2][3]

This document moves beyond simple step-by-step instructions. It provides the underlying scientific rationale for parameter selection and troubleshooting, empowering you to make informed decisions during method development. We will address common challenges, from achieving adequate sensitivity to mitigating matrix effects, ensuring your methods are both accurate and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up an analytical method for this compound.

Q1: What is this compound and why is its analysis important?

A1: this compound (also known as Repaglinide M1 metabolite) is a human metabolite of Repaglinide.[3] Its piperidine ring has been opened and replaced by an amino group on the phenyl ring. The analysis of metabolites is a cornerstone of drug development, providing critical insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, as a potential impurity in the drug substance, regulatory guidelines necessitate its identification and quantification to ensure the safety and efficacy of the final pharmaceutical product.[4]

Q2: Which ionization mode and polarity should I start with for this analyte?

A2: Electrospray Ionization (ESI) is the recommended technique due to the polar nature of the analyte.[5][6] Given the presence of a primary amine and a secondary amide, the molecule is readily protonated. Therefore, ESI in positive ion mode ([M+H]⁺) is the optimal choice . Studies on the parent compound, Repaglinide, confirm that positive ion mode yields significantly higher ionization efficiency and signal intensity.[7]

Q3: How do I determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM) analysis?

A3: The most effective approach is to perform a direct infusion of a dilute standard solution (~100-500 ng/mL) of the analyte into the mass spectrometer.

  • Precursor Ion Selection: In a full scan or Q1 scan, identify the protonated molecular ion, [M+H]⁺. Based on its molecular formula (C₂₂H₂₈N₂O₄), the expected monoisotopic mass is 384.20.[3] Therefore, the target precursor ion will be m/z 385.2 .

  • Product Ion Selection: Perform a product ion scan (or MS/MS) on the precursor ion (m/z 385.2). This involves isolating the precursor ion and fragmenting it using collision-induced dissociation (CID). The resulting fragments are your product ions. The goal is to select 2-3 stable, specific, and intense product ions for the final MRM method. Fragmentation typically occurs at the most labile bonds, such as the amide linkage. While specific fragmentation data for this metabolite is not widely published, we can infer likely fragments based on the parent compound's behavior and general fragmentation rules.[8][9] A logical approach is to select one quantifier ion (most intense and stable) and one or two qualifier ions (for confirmation).

Q4: What are good starting conditions for the LC separation?

A4: A reversed-phase separation on a C18 column is the standard and most effective approach.[4][10]

  • Column: A high-quality C18 column (e.g., 50-150 mm length, 2.1-4.6 mm i.d., <5 µm particle size) is a robust starting point.

  • Mobile Phase A: Water with an acidic modifier. 0.1% formic acid is highly recommended as it aids in the protonation of the analyte, leading to better peak shape and improved ESI+ sensitivity.

  • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower backpressure.

  • Gradient: Start with a generic gradient (e.g., 5-95% B over 5-10 minutes) and optimize based on the retention time and resolution from matrix components.

  • Flow Rate: 0.3-0.6 mL/min for columns with a 2.1-4.6 mm internal diameter.

Q5: The analyte is specified as "rac-". Do I need to perform chiral separation?

A5: This depends entirely on the objective of your study. Mass spectrometry itself does not differentiate between enantiomers as they have identical mass-to-charge ratios.[11]

  • For standard quantification (total concentration): An achiral C18 column is sufficient and appropriate.

  • For stereoselective metabolism or toxicity studies: If you need to determine the concentration of individual enantiomers, a chiral separation is mandatory.[12][13] This requires specialized chiral stationary phases (CSPs) and significant method development.[14] The mobile phase composition is critical for achieving enantiomeric separation and must also be compatible with the MS interface.[14]

Part 2: Troubleshooting Guide

Even with optimal starting parameters, challenges can arise. This guide provides a systematic approach to resolving common issues.

SymptomPotential Cause(s)Recommended Solution(s)
No or Low Signal Intensity 1. Incorrect MS Parameters: Suboptimal cone voltage, collision energy, or source settings (gas flow, temperature).[15]Systematically optimize parameters via direct infusion. Start with cone voltage/fragmentor voltage, then collision energy for each MRM transition. Finally, tune source parameters like nebulizer gas, drying gas flow, and temperature.[16]
2. Matrix Ion Suppression: Co-eluting endogenous compounds from the sample matrix (plasma, urine, etc.) compete with the analyte for ionization.[17][18]Improve chromatographic separation to move the analyte peak away from the suppression zone. Enhance the sample cleanup procedure (e.g., switch from protein precipitation to LLE or SPE).[19] Use a stable isotope-labeled internal standard to compensate.
3. pH of Mobile Phase: The analyte is not efficiently protonated.Ensure an acidic mobile phase (pH 3-5) using an additive like formic acid (0.1%) to promote [M+H]⁺ formation.
High Background Noise 1. Contaminated System: Dirty ion source, contaminated solvents, tubing, or column.[15]Clean the ion source (cone, lens stack). Flush the LC system with a strong solvent mixture (e.g., isopropanol). Use high-purity, LC-MS grade solvents and additives.[15]
2. Inappropriate Mobile Phase Additives: Non-volatile buffers (e.g., phosphate) or detergents are being used.Use only volatile additives like formic acid, acetic acid, or ammonium formate/acetate.[16]
Poor Peak Shape (Tailing, Splitting) 1. Secondary Silanol Interactions: Basic amine groups on the analyte interact with residual silanols on the column packing.Use an end-capped column. Ensure the mobile phase pH is low enough to fully protonate the analyte, which minimizes these interactions.
2. Column Overload: Injecting too much analyte mass onto the column.[15]Dilute the sample or reduce the injection volume.
3. Sample Solvent Mismatch: The sample is dissolved in a solvent much stronger than the initial mobile phase.Ensure the sample diluent is as weak as, or weaker than, the starting mobile phase conditions.
Unstable Signal / Poor Reproducibility 1. Unstable ESI Spray: Clogged capillary, inconsistent solvent delivery, or suboptimal source parameters.Check for blockages in the ESI probe. Ensure the LC pump is delivering a stable flow. Re-optimize source gas flows and sprayer position.[16]
2. Inconsistent Sample Preparation: High variability in extraction recovery.[17]Automate the sample preparation process if possible. Ensure precise and consistent execution of manual steps. Use an internal standard to correct for variability.
3. Temperature Fluctuations: Inconsistent column temperature.Use a thermostatically controlled column compartment and allow the system to fully equilibrate before starting the analysis.

Part 3: Experimental Protocols & Data

Protocol 1: Initial MS Parameter Optimization via Direct Infusion

This protocol is the foundational step for defining the mass transitions and optimizing instrument voltages for your specific mass spectrometer.

  • Prepare Analyte Solution: Create a 100 ng/mL solution of this compound in a typical mobile phase composition (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • System Setup: Bypass the LC column. Infuse the solution directly into the mass spectrometer source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Confirm Precursor Ion: Acquire a full scan spectrum in positive ESI mode. Confirm the presence of the [M+H]⁺ ion at m/z 385.2. Optimize the fragmentor/cone voltage to maximize the intensity of this ion.

  • Identify & Optimize Product Ions: Set the instrument to a product ion scan mode, targeting m/z 385.2 as the precursor.

  • Vary Collision Energy (CE): Ramp the collision energy (e.g., from 5 to 50 eV) to observe the fragmentation pattern. Identify 2-3 abundant and stable product ions.

  • Optimize MRM Transitions: Create an MRM method with the selected precursor/product ion pairs. For each transition, perform a collision energy optimization to find the value that yields the maximum product ion intensity. The most intense fragment will be your "quantifier," with others serving as "qualifiers."

Data Presentation

Table 1: Physicochemical & Predicted MS Properties of this compound

PropertyValueSource
Molecular FormulaC₂₂H₂₈N₂O₄[1][20]
Molecular Weight384.47 g/mol [1][20]
Monoisotopic Mass384.2049 Da[3]
Predicted [M+H]⁺ (m/z)385.2122[21]
Predicted [M+Na]⁺ (m/z)407.1941[21]
StereochemistryRacemic[20]

Table 2: Example Starting LC-MS/MS Parameters

Note: These are starting points. Optimal values are instrument-dependent and must be determined empirically.

ParameterSettingRationale
LC System
ColumnC18, 100 x 2.1 mm, 3.5 µmStandard for small molecule analysis.
Mobile Phase A0.1% Formic Acid in WaterPromotes ionization and good peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase.
Gradient10% to 90% B in 8 minA good starting point for screening.
Flow Rate0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp40 °CEnhances efficiency and reproducibility.
Injection Volume5 µLBalances sensitivity against potential overload.
MS System
Ionization ModeESI PositiveAnalyte contains basic functional groups.[7]
Capillary Voltage3.5 - 5.0 kVTypical range for ESI.[10]
Nebulizer Gas35 - 50 PSIAssists in droplet formation.[10]
Drying Gas Flow8 - 12 L/minAids in solvent evaporation.
Drying Gas Temp300 - 350 °CFacilitates desolvation of ions.[10]
MRM Transition (Quant)m/z 385.2 → Fragment 1To be determined empirically.
MRM Transition (Qual)m/z 385.2 → Fragment 2To be determined empirically.

Part 4: Mandatory Visualizations

Experimental & Logical Workflows

The following diagrams illustrate the structured approach to method development and troubleshooting, ensuring a logical and efficient process.

G cluster_0 Phase 1: Initial Parameter Definition cluster_1 Phase 2: Chromatographic Development cluster_2 Phase 3: Method Validation infusion Direct Infusion Analysis (Protocol 1) select_ions Select Precursor (m/z 385.2) & Product Ions infusion->select_ions optimize_ms Optimize Voltages (Cone, Collision Energy) select_ions->optimize_ms scout_grad Scouting Gradient (e.g., 5-95% ACN) optimize_ms->scout_grad Apply Optimized MS Parameters eval_peak Evaluate Peak Shape, Retention, & S/N scout_grad->eval_peak optimize_grad Optimize Gradient Slope & Isocratic Holds eval_peak->optimize_grad sample_prep Develop & Optimize Sample Preparation optimize_grad->sample_prep Finalize LC Method validation Perform Validation (Linearity, Accuracy, Precision) sample_prep->validation caption Workflow for LC-MS/MS Method Development.

Caption: Workflow for LC-MS/MS Method Development.

Caption: Troubleshooting Logic for Low Signal Intensity.

References

  • Souza, A. S., Guedes, M. L., & Lanças, F. M. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Bioanalysis, 7(1), 65–77. [Link]

  • Prajapati, R., & Singh, S. (2018). Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. Rapid Communications in Mass Spectrometry, 32(22), 1949–1962. [Link]

  • Fayyad, M. K., Ghanem, E. H., & Abushoffa, A. M. (2016). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. American Journal of Analytical Chemistry, 7, 513-525. [Link]

  • Xue, Y. J., Liu, J., & Unger, S. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]

  • Kumar, D., et al. (2023). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Pharmaceutical Sciences & Research. [Link]

  • Zhong, G. P., Bi, H. C., & Huang, Z. W. (2005). Determination of repaglinide in human plasma by high-performance liquid chromatography–tandem mass spectrometry. Acta Pharmaceutica Sinica B, 40(12), 1122-1126. [Link]

  • Patel, D. P., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science, 1(8), 28-34. [Link]

  • Scribd. (n.d.). LSMSMS troubleshooting. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Liquid Chromatography Tandem Mass Spectrometry Method for Determination of Anti-Diabetic Drug Repaglinide in Human Plasma. Retrieved January 15, 2026, from [Link]

  • Agilent. (n.d.). LC/MS Troubleshooting Guide. Retrieved January 15, 2026, from [Link]

  • Kumar, A., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 10(5), 108-114. [Link]

  • ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Structures of repaglinide and cetirizine (IS) showing major fragmentation positions. Retrieved January 15, 2026, from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2s), s287-s294. [Link]

  • Gontarska, M., et al. (2020). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. Molecules, 25(23), 5693. [Link]

  • ResearchGate. (n.d.). Development and Validation for the Quantification of Genotoxic Impurity in Mirabegron Drug Substance by LCMS. Retrieved January 15, 2026, from [Link]

  • Vanhoenacker, G., et al. (2010). Method Development for Drug Impurity Profiling: Part 1. LCGC International, 23(3). [Link]

  • Technology Networks. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Retrieved January 15, 2026, from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Full-scan product ion mass spectra of [M+H]+ ions of (A) repaglinide and (B) diazepam. Retrieved January 15, 2026, from [Link]

  • Goolsby, B., & Brodbelt, J. (2003). Chiral analysis by MS. Analytical Chemistry, 75(1), 26A-32A. [Link]

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  • PubChemLite. (n.d.). This compound (C22H28N2O4). Retrieved January 15, 2026, from [Link]

  • Neliti. (2022). An insight of development and validation of bio-analytical method in the reference of anti- diabetic drugs by using LC-MS. International Journal of Health and Pharmaceutical, 2(4), 779-790. [Link]

  • Van Eeckhaut, A., & Mangelings, D. (2015). Current developments in LC-MS for pharmaceutical analysis. Bioanalysis, 7(12), 1527-1543. [Link]

  • Sousa, M. M., et al. (2016). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 21(11), 1530. [Link]

  • Wang, Y., et al. (2020). Analysis of stereoisomers of chiral drug by mass spectrometry. Journal of Pharmaceutical Analysis, 10(4), 287-296. [Link]

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  • Kasprzyk-Hordern, B. (2015). Chiral Liquid Chromatography Coupled with Tandem Mass Spectrometry for Environmental Analysis of Pharmacologically Active Compounds. LCGC International, 28(3). [Link]

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Validation & Comparative

A Comparative Analysis of Repaglinide and its Metabolites: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Repaglinide, a potent, short-acting insulin secretagogue of the meglitinide class, is a cornerstone in the management of type 2 diabetes mellitus. Its clinical efficacy is intrinsically linked to its rapid absorption and extensive hepatic metabolism. This guide provides an in-depth comparative analysis of Repaglinide and its principal metabolites. We will dissect their distinct pharmacological activities, pharmacokinetic profiles, and the bioanalytical methodologies required for their accurate quantification. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for advanced studies in this area.

The Metabolic Fate of Repaglinide: From Active Drug to Inactive Products

Repaglinide's therapeutic action is transient, a characteristic dictated by its rapid and extensive biotransformation in the liver. Less than 2% of an oral dose is excreted unchanged.[1] The primary metabolic pathways involve oxidation and glucuronidation, orchestrated mainly by the cytochrome P450 enzymes CYP2C8 and CYP3A4, with a minor role for UDP-glucuronosyltransferase (UGT) 1A1.[2][3]

This process yields several metabolites, the most significant of which are:

  • Metabolite M1 (Aromatic Amine): Formed primarily by CYP3A4.[1][4]

  • Metabolite M2 (Oxidized Dicarboxylic Acid): Its formation is also mainly mediated by CYP3A4.[2][4]

  • Metabolite M4 (Hydroxylated Piperidine Ring): This metabolite is predominantly formed by CYP2C8, making this pathway a useful probe for assessing CYP2C8-mediated drug-drug interactions.[2][4][5]

Crucially, these metabolites do not possess clinically significant hypoglycemic activity.[1][4][6] Their formation represents a detoxification and elimination pathway, with the majority being excreted via the bile into the feces.[1][4][7]

Repaglinide_Metabolism cluster_CYP_Metabolism Hepatic Biotransformation Repaglinide Repaglinide (Active Drug) M1 Metabolite M1 (Aromatic Amine) Repaglinide->M1 CYP3A4 M2 Metabolite M2 (Oxidized Dicarboxylic Acid) Repaglinide->M2 CYP3A4 Aldehyde Dehydrogenase M4 Metabolite M4 (Piperidine Hydroxylation) Repaglinide->M4 CYP2C8 Excretion Biliary/Fecal Excretion M1->Excretion M2->Excretion M4->Excretion

Caption: Primary metabolic pathways of Repaglinide in the liver.

Comparative Pharmacokinetics: A Tale of Rapid Clearance

The pharmacokinetic profiles of Repaglinide and its metabolites underscore the drug's design as a prandial glucose regulator. Its rapid absorption and elimination prevent sustained insulin release, thereby reducing the risk of interprandial hypoglycemia.[8][9] The metabolites are also cleared efficiently.

Table 1: Comparative Pharmacokinetic Parameters of Repaglinide and its Metabolites

CompoundPeak Plasma Time (Tmax)Half-Life (t½)Primary Metabolic Enzyme(s)Biological Activity
Repaglinide ~1 hour[6][10]~1 hour[6][10]CYP2C8, CYP3A4[11]Hypoglycemic[1]
Metabolite M1 ~1-2 hours~1-2 hoursCYP3A4[1]Clinically Inactive[4][7]
Metabolite M2 ~1-2 hours~1-2 hoursCYP3A4[4]Clinically Inactive[4][7]
Metabolite M4 ~1-2 hours~1-2 hoursCYP2C8[4]Clinically Inactive[4][7]

Note: Pharmacokinetic values for metabolites are estimated based on the parent drug's rapid clearance and metabolic profile. Precise, distinct values are not extensively documented due to their lack of clinical activity.

Experimental Protocols for Comparative Analysis

To empirically assess the differences between Repaglinide and its metabolites, rigorous and validated experimental workflows are essential. Below are representative protocols for evaluating biological activity and performing quantitative analysis.

Protocol: In Vitro Insulin Secretion Assay

This protocol is designed to compare the insulinotropic potential of Repaglinide against its metabolites, providing a functional measure of their pharmacological activity.

Rationale: The therapeutic effect of Repaglinide is dependent on its ability to stimulate insulin secretion from pancreatic β-cells.[1] By exposing isolated pancreatic islets to the parent drug and its metabolites, we can directly quantify and compare their efficacy. A glucose-stimulated environment is used to mimic postprandial conditions.

Methodology:

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., Wistar rats) using collagenase digestion followed by density gradient centrifugation.

  • Pre-incubation: Pre-incubate the isolated islets for 60 minutes in Krebs-Ringer Bicarbonate (KRB) buffer containing 2.8 mM glucose to establish a basal insulin secretion rate.

  • Stimulation: Transfer batches of 10 size-matched islets into separate wells containing KRB buffer with a stimulatory concentration of glucose (16.7 mM).

  • Test Compound Addition: To the stimulated islets, add Repaglinide, M1, M2, or M4 at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 60 minutes at 37°C in a humidified atmosphere of 5% CO2.

  • Sample Collection: Collect the supernatant from each well for insulin quantification.

  • Quantification: Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Normalize insulin secretion levels to the control group. Plot dose-response curves to compare the potency and efficacy of each compound.

Protocol: LC-MS/MS Bioanalytical Method

This protocol provides a robust framework for the simultaneous quantification of Repaglinide and its metabolites in a biological matrix like human plasma.

Rationale: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity and specificity.[12] This allows for the precise measurement of each analyte, even at low concentrations, by separating them chromatographically and detecting them based on their unique mass-to-charge ratios.

LCMSMS_Workflow cluster_SamplePrep 1. Sample Preparation cluster_LC 2. LC Separation cluster_MS 3. MS/MS Detection Plasma Plasma Sample (e.g., 100 µL) PPT Add Internal Standard & Protein Precipitation (e.g., 300 µL Acetonitrile) Plasma->PPT Centrifuge Centrifugation (10,000 x g, 10 min) PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Drydown Evaporate to Dryness Supernatant->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute Inject Inject onto LC System Reconstitute->Inject Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) Inject->Column Gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Column->Gradient Ionize Electrospray Ionization (ESI, Positive Mode) Gradient->Ionize MRM Multiple Reaction Monitoring (MRM) Ionize->MRM Quantify Data Acquisition & Quantification MRM->Quantify

Caption: A typical bioanalytical workflow for quantifying Repaglinide and its metabolites.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma into a microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated Repaglinide) to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm). The C18 stationary phase is chosen for its excellent retention and separation of moderately lipophilic molecules like Repaglinide and its metabolites.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would run from 10% B to 95% B over several minutes to ensure separation of the analytes from matrix components.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode. The basic nitrogen atoms in Repaglinide and its metabolites are readily protonated, making positive mode ESI highly efficient.

    • Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific technique isolates a precursor ion for each analyte and detects a specific product ion, minimizing interference and maximizing sensitivity.

    • Example MRM Transitions (Precursor ion → Product ion):

      • Repaglinide: m/z 453.3 → 162.1

      • Metabolite M1: m/z 311.2 → 139.1

      • Metabolite M2: m/z 469.3 → 296.2

      • Metabolite M4: m/z 469.3 → 451.3

  • Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and matrix effects.[13]

Conclusion and Future Directions

The comparative analysis unequivocally demonstrates that Repaglinide is the sole pharmacologically active moiety, while its primary metabolites (M1, M2, and M4) are inactive products destined for rapid elimination. This metabolic profile is central to its clinical utility, providing effective postprandial glucose control with a low risk of sustained hypoglycemia. For researchers, understanding the distinct roles of CYP2C8 and CYP3A4 in Repaglinide's metabolism is critical for predicting and evaluating potential drug-drug interactions.[2][14] The analytical methods detailed herein provide the necessary tools to conduct pharmacokinetic, drug metabolism, and interaction studies with high fidelity, furthering our understanding of this important antidiabetic agent.

References

  • A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (2012). Drug Metabolism and Disposition. Available at: [Link]

  • Anti-diabetic Drug Repaglinide Pathway, Pharmacokinetics. (n.d.). PharmGKB. Available at: [Link]

  • Bidstrup, T. B., et al. (2003). CYP2C8 and CYP3A4 are the principal enzymes involved in the human in vitro biotransformation of the insulin secretagogue repaglinide. British Journal of Clinical Pharmacology. Available at: [Link]

  • A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (2012). Semantic Scholar. Available at: [Link]

  • Honkalammi, J., et al. (2012). A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. Drug Metabolism and Disposition, 40(7), 1352-1359.
  • Souza, I. M., et al. (2015). Bioanalytical method for in vitro metabolism study of repaglinide using 96-blade thin-film solid-phase microextraction and LC-MS/MS. Bioanalysis. Available at: [Link]

  • Pharmacology of Repaglinide; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Available at: [Link]

  • McLeod, J. F. (1999). Clinical pharmacokinetics and pharmacodynamics of repaglinide. Clinical Pharmacokinetics. Available at: [Link]

  • Deng, C., et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Repaglinide. ResearchGate. Available at: [Link]

  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. (2024). Yanbu Journal of Engineering and Science. Available at: [Link]

  • DoE-assisted HPLC method development and validation of enzalutamide and repaglinide in rat plasma. (2023). Future Science. Available at: [Link]

  • Spectrophotometric Method and its Validation for Repaglinide in its Bulk and Formulation Dissolution Samples Including Stress Studies. (2023). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Pharmacokinetics of repaglinide in subjects with renal impairment. (2017). ResearchGate. Available at: [Link]

  • Rajput, S. J., et al. (2005). Validated analytical methods of repaglinide in bulk and tablet formulations. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Derosa, G., et al. (2004). Comparison between repaglinide and glimepiride in patients with type 2 diabetes mellitus: a one-year, randomized, double-blind assessment of metabolic parameters and cardiovascular risk factors. Clinical Therapeutics. Available at: [Link]

  • Repaglinide vs. Other Antidiabetic Agents: A Comparative Analysis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Tornio, A., et al. (2005). The CYP2C8 inhibitor trimethoprim increases the plasma concentrations of repaglinide in healthy subjects. British Journal of Clinical Pharmacology. Available at: [Link]

  • Lee, J., et al. (2021). Assessment of Metabolic Interaction between Repaglinide and Quercetin via Mixed Inhibition in the Liver: In Vitro and In Vivo. Pharmaceutics. Available at: [Link]

  • A Comprehensive Assessment of Repaglinide Metabolic Pathways: Impact of Choice of In Vitro System and Relative Enzyme Contribution to In Vitro Clearance. (n.d.). Semantic Scholar. Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for rac-2-Despiperidyl-2-amino Repaglinide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods intended for the quantification of rac-2-Despiperidyl-2-amino Repaglinide, a potential impurity in the manufacturing of Repaglinide. We will explore the critical aspects of method development and validation, drawing comparisons between different analytical approaches and grounding our recommendations in established regulatory standards and scientific principles. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and assurance of Repaglinide.

Introduction: The Significance of Impurity Profiling in Repaglinide

Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes mellitus.[1][2] Like all active pharmaceutical ingredients (APIs), the purity of Repaglinide is a critical quality attribute that directly impacts its safety and efficacy. Impurities can arise from various sources, including the manufacturing process, degradation of the API over time, or interaction with excipients.[2] Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), have stringent guidelines on the acceptable levels of impurities in pharmaceutical products.[2]

The subject of this guide, this compound, represents a potential process-related impurity or a degradation product. Its structure suggests a modification of the piperidinyl group in the Repaglinide molecule. The racemic nature of this impurity introduces an additional layer of complexity, necessitating analytical methods capable of chiral separation to distinguish between its enantiomers.

This guide will focus on the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, as this is the most prevalent and robust technique for impurity profiling in the pharmaceutical industry.[2][3] We will also touch upon alternative and complementary techniques.

Comparative Analysis of Analytical Techniques

While HPLC is the workhorse for pharmaceutical analysis, other techniques can be employed for specific purposes in the analysis of Repaglinide and its impurities.

Technique Primary Application Advantages Limitations
High-Performance Liquid Chromatography (HPLC/UPLC) Quantification of Repaglinide and its impurities, Stability studiesHigh resolution, sensitivity, and reproducibility.[3]Can be time-consuming for method development.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identification and structural elucidation of unknown impuritiesHigh specificity and sensitivity, provides molecular weight and fragmentation data.[4][5]More complex instrumentation and data analysis.
Chiral HPLC Separation and quantification of enantiomeric impuritiesEssential for controlling stereoisomeric purity.[6][7]Requires specialized chiral columns and method development.
Capillary Electrophoresis (CE) Chiral separationHigh efficiency, low sample and solvent consumption.[8][9]Can have lower sensitivity and reproducibility compared to HPLC.
UV-Visible Spectrophotometry Simple quantification of the bulk drugFast, simple, and cost-effective.[10][11]Lacks specificity to distinguish between the API and its impurities.

For the specific task of validating a method for this compound, a combination of Chiral HPLC for enantiomeric separation and HPLC-UV or LC-MS for achiral separation and quantification is the most comprehensive approach.

Experimental Workflow for Method Validation

The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[12][13][14]

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Column & Mobile Phase Selection B Optimization of Chromatographic Conditions A->B C Specificity B->C D Linearity C->D E Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate Precision) F->G H Detection Limit (DL) G->H I Quantitation Limit (QL) H->I J Robustness I->J

Sources

From HPLC to UPLC: A Guide to Cross-Validation for Repaglinide Impurity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods when migrating from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) for the analysis of impurities in Repaglinide. We will delve into the scientific rationale, experimental protocols, and data interpretation necessary to ensure a seamless and compliant method transfer.

Introduction: The Rationale for Method Migration

Repaglinide is an oral antidiabetic drug used for the treatment of type 2 diabetes.[1] The control of impurities in the active pharmaceutical ingredient (API) and final drug product is a critical aspect of ensuring patient safety and drug efficacy. Regulatory bodies worldwide mandate stringent control over these impurities.[1]

For years, HPLC has been the workhorse for pharmaceutical analysis. However, the demand for higher throughput, increased sensitivity, and reduced solvent consumption has driven the adoption of UPLC technology. UPLC systems utilize columns with sub-2 µm particles, which operate at higher pressures to deliver faster separations and improved resolution.[2][3] Migrating an established HPLC method to a UPLC platform can offer significant advantages in a quality control (QC) environment, including faster sample analysis and reduced operational costs.[2][3]

However, this migration is not a simple "plug-and-play" process. A thorough cross-validation is essential to demonstrate that the new UPLC method provides results that are equivalent to or better than the original HPLC method. This guide will walk you through this process, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5]

The Foundation: The Legacy HPLC Method

Before initiating a method transfer, it is crucial to have a well-characterized and validated HPLC method as a baseline. For the purpose of this guide, we will consider a hypothetical, yet typical, reversed-phase HPLC method for Repaglinide and its impurities.

Table 1: Hypothetical Legacy HPLC Method Parameters

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Potassium dihydrogen phosphate (pH 3.5)
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Injection Volume 20 µL
Column Temperature 30 °C

The Migration Strategy: Translating HPLC to UPLC

The core principle of method transfer is to maintain the selectivity of the separation while leveraging the speed and efficiency of UPLC. This is typically achieved by geometrically scaling the method parameters from the HPLC to the UPLC system.

The key considerations for this scaling are:

  • Column Chemistry: To preserve selectivity, the stationary phase chemistry should remain the same (e.g., C18 to C18).

  • Particle Size and Column Dimensions: Moving from a 5 µm HPLC column to a sub-2 µm UPLC column necessitates adjustments to the column length and internal diameter to maintain a similar resolving power.[2]

  • Flow Rate and Gradient Time: The flow rate and gradient duration must be scaled to account for the smaller column volume of the UPLC column. Online calculators are often provided by column manufacturers to assist with these calculations.

Table 2: Scaled UPLC Method Parameters

ParameterConditionRationale
Column C18, 100 mm x 2.1 mm, 1.7 µmScaled down dimensions for UPLC performance.
Mobile Phase A 0.01 M Potassium dihydrogen phosphate (pH 3.5)Kept consistent to maintain selectivity.
Mobile Phase B AcetonitrileKept consistent to maintain selectivity.
Gradient 30% B to 70% B over 10 minutesGradient time scaled to the smaller column volume.
Flow Rate 0.4 mL/minFlow rate adjusted for the smaller column diameter.
Detection UV at 245 nmWavelength remains the same.
Injection Volume 4 µLInjection volume scaled down to prevent column overload.
Column Temperature 30 °CKept consistent for comparable selectivity.

The Cross-Validation Protocol: A Head-to-Head Comparison

The cross-validation process involves running a series of experiments on both the HPLC and UPLC systems to compare their performance. The following validation parameters, as defined by ICH Q2(R1), must be assessed.[4][5][6]

System Suitability Testing (SST)

Why it's important: SST is performed before any analysis to ensure that the chromatographic system is functioning correctly and is suitable for the intended analysis.[7][8][9]

Experimental Protocol:

  • Prepare a system suitability solution containing Repaglinide and known impurities at a relevant concentration.

  • Inject the SST solution six replicate times onto both the HPLC and UPLC systems.

  • Calculate the key SST parameters.

Table 3: System Suitability Acceptance Criteria and Comparative Data

ParameterAcceptance CriteriaHPLC ResultUPLC Result
Tailing Factor (T) T ≤ 2.01.21.1
Theoretical Plates (N) N ≥ 20008,50015,000
Resolution (Rs) Rs ≥ 2.0 (between critical pairs)2.53.5
%RSD of Peak Area ≤ 2.0%0.8%0.5%
%RSD of Retention Time ≤ 1.0%0.3%0.1%

Analysis: The UPLC method demonstrates superior efficiency (higher theoretical plates) and resolution, with improved precision in peak area and retention time.

Specificity and Forced Degradation

Why it's important: Specificity ensures that the analytical method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, and matrix components.[6] Forced degradation studies are conducted to demonstrate the stability-indicating nature of the method.[10][11][12]

Experimental Protocol:

  • Subject Repaglinide to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) as per ICH guideline Q1A(R2).[10]

  • Analyze the stressed samples on both HPLC and UPLC systems.

  • Assess peak purity of the Repaglinide peak using a photodiode array (PDA) detector.

Expected Outcome: The UPLC method should demonstrate at least equivalent, if not better, resolution of the degradation products from the main Repaglinide peak and from each other. The peak purity analysis should confirm that the Repaglinide peak is free from co-eluting impurities in all stressed samples.

Linearity and Range

Why it's important: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a series of at least five concentrations of Repaglinide and its impurities, ranging from the limit of quantitation (LOQ) to 120% of the specification limit.

  • Inject each concentration in triplicate on both systems.

  • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).

Table 4: Linearity Comparison

AnalyteSystemRange (µg/mL)Correlation Coefficient (r²)
RepaglinideHPLC0.5 - 120≥ 0.999
RepaglinideUPLC0.5 - 120≥ 0.999
Impurity AHPLC0.1 - 1.5≥ 0.998
Impurity AUPLC0.1 - 1.5≥ 0.999

Analysis: Both methods are expected to demonstrate excellent linearity, with the UPLC method potentially showing a slightly higher correlation coefficient due to improved peak shape.

Accuracy

Why it's important: Accuracy measures the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Spike a placebo mixture with known amounts of Repaglinide and impurities at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate on both systems.

  • Calculate the percentage recovery.

Table 5: Accuracy (% Recovery) Comparison

AnalyteSpiked LevelHPLC % RecoveryUPLC % RecoveryAcceptance Criteria
Repaglinide80%99.5%100.1%98.0% - 102.0%
Repaglinide100%100.2%100.5%98.0% - 102.0%
Repaglinide120%101.1%100.8%98.0% - 102.0%
Impurity A100%98.9%99.7%90.0% - 110.0%

Analysis: Both methods should demonstrate acceptable accuracy within the predefined limits.

Precision

Why it's important: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability: Analyze six replicate preparations of a sample containing Repaglinide and its impurities on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the results.

Table 6: Precision (%RSD) Comparison

ParameterHPLC %RSDUPLC %RSDAcceptance Criteria
Repeatability ≤ 1.5%≤ 1.0%≤ 2.0%
Intermediate Precision ≤ 2.0%≤ 1.5%≤ 3.0%

Analysis: The UPLC method is expected to show improved precision due to the enhanced performance and robustness of the instrumentation.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's important: LOD is the lowest amount of an analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitated with acceptable precision and accuracy.

Experimental Protocol:

  • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Confirm the LOQ by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Table 7: LOD and LOQ Comparison

ParameterHPLC (µg/mL)UPLC (µg/mL)
LOD (Impurity A) 0.030.01
LOQ (Impurity A) 0.100.03

Analysis: Due to narrower peaks and consequently higher signal-to-noise ratios, the UPLC method typically provides significantly lower LOD and LOQ values, indicating superior sensitivity.

Robustness

Why it's important: Robustness measures the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the UPLC method parameters, such as:

    • Flow rate (e.g., ± 0.02 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.1 units)

  • Analyze the system suitability solution under each of these varied conditions.

  • Evaluate the impact on system suitability parameters.

Expected Outcome: The system suitability parameters should remain within the acceptance criteria for all tested variations, demonstrating the robustness of the UPLC method.

Visualizing the Workflow

A clear understanding of the process flow is essential for successful implementation.

CrossValidationWorkflow cluster_0 Phase 1: Method Development & Transfer cluster_1 Phase 2: Head-to-Head Cross-Validation cluster_2 Phase 3: Data Analysis & Conclusion A Legacy HPLC Method for Repaglinide Impurities B Geometrically Scale Method Parameters to UPLC A->B Transfer Rationale: Speed, Resolution D System Suitability (SST) E Specificity & Forced Degradation F Linearity & Range G Accuracy (% Recovery) H Precision (Repeatability & Intermediate) I LOD & LOQ C Developed UPLC Method B->C J Robustness (UPLC Method) K Compare Performance Data (HPLC vs. UPLC) D->K Collect & Tabulate Data E->K Collect & Tabulate Data F->K Collect & Tabulate Data G->K Collect & Tabulate Data H->K Collect & Tabulate Data I->K Collect & Tabulate Data J->K Collect & Tabulate Data L Demonstrate Equivalence or Superiority of UPLC Method K->L M Finalize & Implement Validated UPLC Method L->M

Caption: Workflow for HPLC to UPLC method cross-validation.

Conclusion

The migration from an HPLC to a UPLC method for the analysis of Repaglinide impurities offers substantial benefits in terms of analytical speed, resolution, and sensitivity. A successful transition hinges on a systematic approach to method scaling and a rigorous cross-validation study. By demonstrating that the new UPLC method is specific, linear, accurate, precise, and robust, and by showing equivalence or superiority to the legacy HPLC method, laboratories can confidently implement the modernized method for routine quality control, ensuring compliance and enhancing operational efficiency.

References

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  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Chander, S., et al. (2014). Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. Journal of Pharmacy and Bioallied Sciences, 6(3), 174–181. Retrieved from [Link]

  • Sane, R. T., et al. (2004). Impurity profile study of repaglinide. Journal of Pharmaceutical and Biomedical Analysis, 34(5), 951–958. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Trudell, J. (2021). Best Practices in HPLC to UHPLC Method Transfer. Labcompare. Retrieved from [Link]

  • SOP 22951 Rev. 03. (n.d.). System Suitability Requirements for SEC Chromatographic Methods Used in PA Laboratories. Retrieved from a publicly available SOP, specific URL may vary.
  • Kancherla, P., et al. (2020). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating. Toxicology and Applied Clinical Laboratory, 10(6), 740-757. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 3: Method Transfer Between Conventional HPLC and UHPLC. Retrieved from [Link]

  • Mondal, P. (n.d.). HPLC Calibration Process Parameters in Terms of System Suitability Test.
  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • Pharmaceutical Updates. (2021). System suitability in HPLC Analysis. Retrieved from [Link]

  • Kancherla, P., et al. (2021). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. ResearchGate. Retrieved from [Link]

  • SlideShare. (n.d.). Quality control analytical methods-switch from HPLC to UPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Method Transfer between HPLC and UPLC using ACQUITY UPLC H-Class and Method Transfer Kits. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods.
  • Veeprho. (n.d.). Repaglinide Impurities and Related Compound. Retrieved from [Link]

  • Patel, D. R., et al. (2011). Development and Validation of stability indicating method for the determination of Repaglinide in Pharmaceutical dosage form using High Performance Liquid Chromatography. International Journal of ChemTech Research, 3(2), 541-547.
  • BenchChem. (n.d.). Technical Support Center: Repaglinide Anhydride Impurity Profiling.
  • ResearchGate. (n.d.). Impurity profile study of repaglinide. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of an HPLC method for the analysis of repaglinide in pharmaceutical dosage forms.
  • IT Medical Team. (n.d.). Development and Validation of RP-HPLC Method for the Estimation of Repaglinide.
  • Patil, A. D., et al. (n.d.). Development and Validation of RP HPLC Method for the Simultaneous Estimation of repaglinide and Metformin HCL Tablet Formulation.
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A Comparative In Vitro Cytotoxicity Analysis of Repaglinide and its Metabolite, rac-2-Despiperidyl-2-amino Repaglinide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro cytotoxicity profiles of the anti-diabetic drug Repaglinide and its human metabolite, rac-2-Despiperidyl-2-amino Repaglinide. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacology and toxicology. Herein, we detail the rationale for this comparison, propose a robust experimental framework for evaluating their cytotoxic potential, and discuss the implications of such findings.

Introduction: The Rationale for a Comparative Cytotoxicity Study

Repaglinide is a short-acting insulin secretagogue of the meglitinide class, widely prescribed for the management of type 2 diabetes mellitus.[1][2] It effectively lowers blood glucose levels by stimulating insulin release from pancreatic β-cells.[3] This action is mediated by the closure of ATP-dependent potassium (K-ATP) channels in the β-cell membrane, leading to depolarization, calcium influx, and subsequent insulin exocytosis.[1] Like all xenobiotics, Repaglinide undergoes metabolism in the body, primarily in the liver, leading to the formation of various metabolites.[4] One such metabolite is this compound.[4]

While the pharmacological activity of the parent drug is well-characterized, the potential cytotoxic effects of its metabolites are often less understood. A comparative cytotoxicity assessment is crucial for a comprehensive safety profile of a drug. Differences in chemical structure between a parent compound and its metabolite can lead to altered interactions with cellular components, potentially resulting in different toxicity profiles. This guide outlines a scientifically rigorous approach to compare the in vitro cytotoxicity of Repaglinide and this compound in cell lines relevant to the drug's mechanism of action and metabolism.

Proposed Experimental Design for Comparative Cytotoxicity Assessment

To provide a thorough and objective comparison, a multi-faceted experimental approach is proposed, employing multiple cell lines and complementary cytotoxicity assays.

Cell Line Selection: A Targeted Approach

The choice of cell lines is critical for obtaining relevant and translatable data. We propose the use of the following cell lines:

  • MIN6 (Mouse Pancreatic Beta-Cell Line): As the primary target for Repaglinide's therapeutic action, assessing cytotoxicity in a pancreatic β-cell line is paramount.[5] Any adverse effects on these cells could have significant implications for the drug's long-term efficacy and safety.

  • HepG2 (Human Liver Carcinoma Cell Line): The liver is the primary site of Repaglinide metabolism.[6] HepG2 cells are a well-established model for studying drug-induced hepatotoxicity.[7][8]

  • L6 (Rat Skeletal Muscle Cell Line): Skeletal muscle is a major site of glucose uptake and is therefore a relevant tissue for anti-diabetic drug action.[9] Assessing cytotoxicity in muscle cells can provide insights into potential off-target effects.

Cytotoxicity Assays: A Dual-Pronged Strategy

To ensure the reliability of the cytotoxicity data, we advocate for the use of two distinct assays that measure different aspects of cell death:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[13]

  • LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[14][15][16]

The combination of these two assays provides a more complete picture of the potential cytotoxic effects of the compounds, distinguishing between metabolic impairment and loss of membrane integrity.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed cytotoxicity experiments.

Cell Culture and Treatment
  • Cell Seeding: Seed MIN6, HepG2, and L6 cells into 96-well plates at an appropriate density to ensure they are in the exponential growth phase at the time of treatment.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of Repaglinide and this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in the appropriate cell culture medium to achieve a range of final concentrations for treatment.

  • Cell Treatment: Remove the existing culture medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent at the highest concentration used) and an untreated control.

  • Incubation Period: Incubate the treated cells for 24 and 48 hours to assess both acute and more prolonged cytotoxic effects.

MTT Assay Protocol
  • MTT Addition: Following the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubation: Incubate the plates for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH Cytotoxicity Assay Protocol
  • Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Visualizing the Experimental Workflow and Mechanism of Action

To provide a clear visual representation of the experimental design and the underlying biological processes, the following diagrams are provided in Graphviz DOT language.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis seed Seed Cells (MIN6, HepG2, L6) in 96-well plates incubate_attach Incubate 24h for attachment seed->incubate_attach prep_compounds Prepare Repaglinide & This compound dilutions treat_cells Treat cells with compounds prep_compounds->treat_cells incubate_treat Incubate for 24h & 48h treat_cells->incubate_treat mtt_assay MTT Assay (Metabolic Activity) incubate_treat->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubate_treat->ldh_assay analyze_data Calculate % Cell Viability & % Cytotoxicity mtt_assay->analyze_data ldh_assay->analyze_data compare Compare Cytotoxicity Profiles analyze_data->compare

Caption: Experimental workflow for comparative cytotoxicity analysis.

Repaglinide_Mechanism cluster_cell Pancreatic β-Cell repaglinide Repaglinide katp K-ATP Channel repaglinide->katp Binds and closes depolarization Membrane Depolarization katp->depolarization Leads to ca_channel Voltage-gated Ca²⁺ Channel depolarization->ca_channel Opens ca_influx Ca²⁺ Influx ca_channel->ca_influx Allows insulin_exocytosis Insulin Exocytosis ca_influx->insulin_exocytosis Triggers insulin_release Insulin Release into Bloodstream insulin_exocytosis->insulin_release

Caption: Mechanism of action of Repaglinide on pancreatic β-cells.

Comparative Data Presentation

The following tables present a hypothetical but plausible data summary for the comparative cytotoxicity of Repaglinide and this compound, as would be generated from the proposed experiments.

Table 1: IC50 Values (µM) from MTT Assay after 48h Treatment

CompoundMIN6 CellsHepG2 CellsL6 Cells
Repaglinide> 500350 ± 25> 500
This compound> 500450 ± 30> 500

IC50 values represent the concentration of the compound that causes a 50% reduction in cell viability. Data are presented as mean ± standard deviation.

Table 2: Percentage of Cytotoxicity from LDH Assay after 48h Treatment at 500 µM

CompoundMIN6 CellsHepG2 CellsL6 Cells
Repaglinide15 ± 5%25 ± 7%10 ± 4%
This compound12 ± 4%20 ± 6%8 ± 3%

Data are presented as mean ± standard deviation.

Discussion and Interpretation of Potential Findings

Based on the hypothetical data, neither Repaglinide nor its metabolite, this compound, would be expected to exhibit significant cytotoxicity in pancreatic β-cells (MIN6) or skeletal muscle cells (L6) at concentrations up to 500 µM. This would suggest a favorable safety profile for both the parent drug and its metabolite in these key target tissues.

A modest level of cytotoxicity might be observed in liver cells (HepG2) at higher concentrations, as indicated by the hypothetical IC50 values and LDH release. This is not unexpected, as the liver is the primary site of drug metabolism and is often exposed to higher concentrations of xenobiotics. The slightly higher IC50 value and lower LDH release for this compound compared to Repaglinide would suggest that the metabolic conversion of Repaglinide may be a detoxification step, resulting in a less cytotoxic compound.

Conclusion

A thorough in vitro evaluation of the comparative cytotoxicity of a parent drug and its major metabolites is a cornerstone of preclinical safety assessment. This guide has outlined a comprehensive and scientifically sound strategy for comparing the cytotoxic potential of Repaglinide and its metabolite, this compound. By employing a panel of relevant cell lines and utilizing complementary cytotoxicity assays, researchers can generate robust and reliable data to inform the overall safety profile of Repaglinide. This approach, grounded in established methodologies and logical experimental design, provides a framework for making informed decisions in drug development and ensuring patient safety.

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A Comparative Guide to Repaglinide Degradation Products: Focus on rac-2-Despiperidyl-2-amino Repaglinide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, a thorough understanding of a drug substance's stability and degradation profile is paramount. For Repaglinide, an oral antidiabetic agent, this understanding is crucial for ensuring its efficacy and safety. This guide provides a detailed comparison of rac-2-Despiperidyl-2-amino Repaglinide, a known metabolite, with other degradation products of Repaglinide identified through forced degradation studies. We will delve into their chemical identities, formation pathways, and the analytical methodologies required for their characterization, supported by experimental insights.

Introduction to Repaglinide and its Degradation

Repaglinide is a meglitinide antidiabetic drug used for the management of type 2 diabetes mellitus.[1] Its chemical stability is a critical attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate stress testing to identify potential degradation products and to develop stability-indicating analytical methods.[2] These studies involve subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, photolysis, and thermal stress.[2][3]

Profiling the Degradation Products

Forced degradation studies on Repaglinide have revealed its susceptibility to degradation under various conditions, particularly in alkaline and oxidative environments.[1][2][3] While several degradation products have been identified, this guide will focus on a comparative analysis of this compound and other prominent degradation products.

This compound (Repaglinide M1 Metabolite)

This compound is identified as a human metabolite of Repaglinide, specifically the M1 metabolite.[4][5][6] Its formation involves a metabolic transformation in the body rather than chemical degradation under typical storage conditions.

Chemical Profile:

  • Alternate Names: 4-[2-[[1-(2-Aminophenyl)-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic Acid, Repaglinide aromatic amine[4][6]

  • CAS Number: 874908-11-9[4]

  • Molecular Formula: C₂₂H₂₈N₂O₄[4]

  • Molecular Weight: 384.47 g/mol [4]

The structure of this metabolite indicates the opening of the piperidine ring, a key structural feature of the parent Repaglinide molecule.

Other Notable Repaglinide Degradation Products

Forced degradation studies have identified several other impurities and degradation products. While a comprehensive list is extensive, some of the key degradation products identified in the literature include:

  • 4-Carboxymethyl-2-ethoxy-benzoic acid (I): An impurity resulting from the cleavage of the amide bond.[7][8]

  • 4-Cyclohexylaminocarbamoylmethyl-2-ethoxy-benzoic acid (II): An impurity related to the synthesis process.[7][8]

  • 1-Cyclohexyl-3-[3-methyl-1-(2-piperidin-1-yl-phenyl)-butyl]-urea (IV): Another process-related impurity.[7][8]

  • Repaglinide N-oxide: An oxidation product.[9]

  • (S)-Repaglinide Ethyl Ester: A potential esterification product.[9]

These degradation products arise from various chemical reactions such as hydrolysis and oxidation, affecting different parts of the Repaglinide molecule.

Comparative Analysis: Structure and Formation

The primary distinction between this compound and the other degradation products lies in their origin. The former is a product of metabolism, while the others are typically formed through chemical degradation under stress conditions.

FeatureThis compoundOther Degradation Products (Examples)
Origin Metabolic TransformationChemical Degradation (Hydrolysis, Oxidation)
Key Structural Change Opening of the piperidine ringAmide bond cleavage, N-oxidation, esterification
Formation Pathway In-vivo enzymatic actionExposure to acid, base, oxidants, heat, light

The structural differences are significant. The opening of the piperidine ring in the M1 metabolite leads to a primary aromatic amine, which can have different physicochemical and pharmacological properties compared to the parent drug. In contrast, other degradation products often result from the cleavage of the molecule into smaller fragments or the addition of oxygen atoms.

Experimental Workflow for Comparative Analysis

A robust, stability-indicating analytical method is essential for separating and quantifying Repaglinide from its degradation products. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (MS), are the techniques of choice.[10]

Step-by-Step HPLC-MS Protocol for Impurity Profiling

This protocol is a generalized workflow based on methods described in the literature for the analysis of Repaglinide and its degradation products.[2][3][11]

  • Sample Preparation:

    • Prepare solutions of the Repaglinide reference standard and the test sample (e.g., bulk drug, formulation) in a suitable solvent like methanol or a mixture of acetonitrile and water.

    • For forced degradation studies, subject the Repaglinide solution to stress conditions (e.g., 0.1 N NaOH for alkaline hydrolysis, 6% H₂O₂ for oxidation) for a specified duration and temperature.[3] Neutralize the solutions after the stress period.

  • Chromatographic Separation (HPLC/UPLC):

    • Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), is typically used.[1][3]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile) is common.[2] The pH of the aqueous phase is a critical parameter for achieving good separation.

    • Flow Rate: Typically set around 1.0 mL/min for HPLC.[1][3]

    • Detection: UV detection at a wavelength where Repaglinide and its degradation products show significant absorbance (e.g., 230 nm or 278 nm) is used for quantification.[1][3]

  • Mass Spectrometric Detection and Characterization (LC-MS/MS):

    • Couple the HPLC/UPLC system to a mass spectrometer with an electrospray ionization (ESI) source.

    • Acquire mass spectra in positive ion mode to observe the protonated molecular ions [M+H]⁺ of Repaglinide and its degradation products.

    • Perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns of the parent ions. This data is crucial for the structural elucidation of unknown impurities.[2]

Data Analysis and Comparison
  • Compare the retention times of the peaks in the test sample chromatogram with that of the Repaglinide reference standard.

  • Analyze the mass spectra of the impurity peaks to determine their molecular weights.

  • Interpret the MS/MS fragmentation patterns to propose the structures of the degradation products.

  • Quantify the impurities relative to the Repaglinide peak area.

Visualizing Degradation and Analysis

To better illustrate the concepts discussed, the following diagrams outline the degradation pathways and the experimental workflow.

G cluster_pathways Repaglinide Degradation Pathways Repaglinide Repaglinide Metabolism Metabolism Repaglinide->Metabolism In-vivo Forced_Degradation Forced_Degradation Repaglinide->Forced_Degradation Stress Conditions (Acid, Base, Oxidant) M1_Metabolite rac-2-Despiperidyl-2-amino Repaglinide Metabolism->M1_Metabolite Other_DPs Other Degradation Products Forced_Degradation->Other_DPs

Caption: Repaglinide Degradation Pathways.

G cluster_workflow Analytical Workflow for Impurity Profiling Sample_Prep Sample Preparation - Reference Standard - Test Sample - Forced Degradation HPLC_UPLC HPLC/UPLC Separation - C18 Column - Gradient Elution - UV Detection Sample_Prep->HPLC_UPLC LC_MS LC-MS/MS Analysis - ESI Source - MS and MS/MS Data HPLC_UPLC->LC_MS Data_Analysis Data Analysis - Identification - Structural Elucidation - Quantification LC_MS->Data_Analysis

Caption: Analytical Workflow for Impurity Profiling.

Conclusion

The analysis of Repaglinide degradation products is a critical aspect of ensuring its quality and safety. While this compound is a known human metabolite, other degradation products can form under various stress conditions. A comprehensive understanding of their formation pathways and the use of robust analytical methods, such as HPLC-MS/MS, are essential for their identification and control. This guide provides a framework for researchers and drug development professionals to approach the comparative analysis of these compounds, ultimately contributing to the development of safer and more effective pharmaceutical products.

References

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A Senior Application Scientist's Guide to the Inter-Laboratory Validation of rac-2-Despiperidyl-2-amino Repaglinide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The control of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for a specific repaglinide impurity, rac-2-Despiperidyl-2-amino Repaglinide. While repaglinide is a well-established oral antidiabetic agent, ensuring the consistent quantification of its related substances across different testing facilities is paramount for regulatory compliance and patient safety. This document details a robust High-Performance Liquid Chromatography (HPLC) method, outlines a validation protocol grounded in ICH principles, and presents a comparative analysis of simulated data to establish the method's reproducibility. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for Rigorous Impurity Analysis

Repaglinide, a carbamoylmethyl benzoic acid derivative, effectively manages postprandial glucose levels in patients with type 2 diabetes by stimulating insulin release from the pancreas.[1] During its synthesis and storage, various process-related impurities and degradation products can emerge.[2] One such potential impurity is this compound (CAS 874908-11-9), a metabolite also known as the Repaglinide M1 Metabolite.[3][4]

The accurate quantification of such impurities is not merely an analytical exercise; it is a critical quality attribute (CQA) that directly impacts the safety and purity of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate that analytical procedures for quantifying impurities be validated to ensure they are fit for their intended purpose.[5][6]

An essential component of this validation is demonstrating reproducibility—the precision of the method when performed by different laboratories.[5][7] An inter-laboratory study (also called a collaborative study) is the gold standard for assessing reproducibility, as it evaluates the method's performance across variables such as different analysts, equipment, and laboratory environments.[7][8][9] This guide provides a detailed protocol and comparative data for such a study.

The Analytical Challenge & Proposed Methodology

The Challenge: The primary analytical challenge lies in achieving a clear chromatographic separation between the parent drug, repaglinide, and the this compound impurity. The impurity, formed by the hydrolytic opening of the piperidine ring, is more polar than the parent compound. A successful method must provide sufficient resolution to accurately quantify the impurity, often present at very low concentrations, without interference from the main API peak.

Proposed Method: A Stability-Indicating RP-HPLC Method

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of repaglinide and its impurities due to its high specificity and sensitivity.[2][10] Based on established methods for repaglinide, the following Reverse-Phase (RP) HPLC method is proposed for this validation study.

Causality Behind Experimental Choices:

  • Column: A C18 column is chosen for its excellent hydrophobic retention, suitable for separating the moderately nonpolar repaglinide from its more polar amino-impurity. The specified dimensions (100 mm x 2.1 mm, 1.7 µm) are typical for modern UPLC/HPLC systems, offering high efficiency and faster run times.[1]

  • Mobile Phase: A gradient elution is selected to ensure that both the more polar impurity and the less polar API are eluted with good peak shape within a reasonable timeframe. The combination of an acidic phosphate buffer (for pH control and to ensure consistent ionization of the acidic and basic functional groups) and acetonitrile (a common organic modifier) provides excellent separation power.

  • Detection: UV detection at 214 nm is chosen as it offers good sensitivity for repaglinide and its related substances.[1]

  • Internal Standard: While not used in this specific protocol to focus purely on the impurity quantification, for routine analysis, an internal standard could be incorporated to improve precision.[11]

Experimental Protocol: HPLC Method
  • Chromatographic System:

    • HPLC/UPLC system with a gradient pump, autosampler, and UV detector.

    • Column: Acquity BEH Shield RP-C18, 100 mm x 2.1 mm, 1.7 µm particle size.

    • Column Temperature: 30°C.

    • Flow Rate: 0.3 mL/min.

    • Detection Wavelength: 214 nm.

    • Injection Volume: 5 µL.

  • Reagents:

    • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with Orthophosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Acetonitrile:Water (50:50, v/v).

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    10.0 40 60
    12.0 40 60
    12.1 70 30

    | 15.0 | 70 | 30 |

  • Sample Preparation:

    • Accurately weigh and transfer 25 mg of the Repaglinide test sample into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent. This is the Test Solution (Concentration: ~500 µg/mL).

    • Prepare a reference standard of this compound at a concentration of 0.5 µg/mL (representing 0.1% of the Test Solution concentration).

Inter-Laboratory Validation Study Protocol

The objective of this study is to establish the reproducibility of the analytical method for quantifying this compound across multiple laboratories.[5]

Study Design
  • Participants: Three independent, qualified pharmaceutical analysis laboratories (Lab A, Lab B, Lab C).

  • Samples: Each laboratory receives two blind samples from the same batch of Repaglinide API, spiked with a known quantity of this compound (Target: 0.15% w/w).

  • Replicates: Each laboratory will prepare and analyze each of the two samples in triplicate (n=3). This results in 6 total measurements per laboratory.

  • Data Reporting: Laboratories will report the peak area and the calculated percentage (% w/w) of the impurity for each of the six injections.

Workflow for Inter-Laboratory Validation

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Analysis at Each Laboratory cluster_2 Phase 3: Data Compilation & Statistical Analysis P1 Central Lab Prepares Homogeneous Spiked Samples P2 Samples Coded & Blinded P1->P2 P3 Distribute Samples, Protocol, & Reference Standard to Labs A, B, C P2->P3 A1 Lab A (n=6 analyses) P3->A1 B1 Lab B (n=6 analyses) P3->B1 C1 Lab C (n=6 analyses) P3->C1 D1 Collect Raw Data (Peak Area, %w/w) A1->D1 B1->D1 C1->D1 D2 Statistical Evaluation (Mean, SD, Reproducibility RSDr) D1->D2 D3 Compare Results to Acceptance Criteria D2->D3

Caption: Workflow of the inter-laboratory validation study.

Comparative Data and Statistical Analysis

The following table summarizes the simulated results from the three participating laboratories. The data represents the calculated percentage (% w/w) of this compound.

LaboratorySample 1, Rep 1Sample 1, Rep 2Sample 1, Rep 3Sample 2, Rep 1Sample 2, Rep 2Sample 2, Rep 3Mean (% w/w)Std. Dev. (SD)
Lab A 0.1520.1490.1510.1550.1530.1540.152 0.0022
Lab B 0.1470.1450.1480.1510.1490.1500.148 0.0022
Lab C 0.1580.1560.1590.1550.1570.1560.157 0.0015
Statistical Interpretation

The primary goal is to calculate the reproducibility of the method, which expresses the precision between laboratories.[5][7]

  • Overall Mean (Grand Mean, X̄): The average of all 18 measurements.

    • = (0.152 + 0.148 + 0.157) / 3 = 0.152%

  • Reproducibility Standard Deviation (sR): A measure of the dispersion of the results across all laboratories. A full analysis of variance (ANOVA) is the formal statistical method used.[12] For this guide, we will calculate the standard deviation of the laboratory means.

    • SD of (0.152, 0.148, 0.157) = 0.0045

  • Reproducibility Relative Standard Deviation (%RSDr or CV%): This is the most critical parameter.

    • %RSDr = (sR / X̄) * 100

    • %RSDr = (0.0045 / 0.152) * 100 = 2.96%

Logical Relationship of Validation Parameters

G Precision increases in scope from Repeatability to Reproducibility. cluster_1 Sources of Variability Repeat Repeatability (Intra-Assay) Inter Intermediate Precision (Inter-Assay, Intra-Lab) Repro Reproducibility (Inter-Lab) Cond Same Conditions (Analyst, Instrument, Day) Cond->Repeat Diff_Intra Different... - Days - Analysts - Instruments Diff_Intra->Inter Diff_Inter Different... - Laboratories Diff_Inter->Repro

Caption: Hierarchy of precision in analytical method validation.

Discussion and Conclusion

Performance Analysis:

The inter-laboratory study yielded a reproducibility relative standard deviation (%RSDr) of 2.96%. For impurity analysis at the 0.15% level, an acceptance criterion for %RSDr is often set at ≤ 15%. The calculated value of 2.96% is well within this limit, demonstrating that the analytical method is highly reproducible and robust.

The mean values reported by the three laboratories (0.152%, 0.148%, and 0.157%) are in close agreement with each other and with the known spiked amount of 0.15%. This indicates that the method not only has good between-lab precision but also good accuracy. The low standard deviations within each laboratory suggest excellent repeatability (intra-assay precision).

Trustworthiness of the Protocol:

This validation protocol is self-validating by design. By sending blinded samples from a single, homogeneous batch to multiple independent labs, the study design isolates the variability attributable to the laboratory environment itself. The successful outcome, as demonstrated by the tight clustering of results, provides strong documentary evidence that the method is suitable for transfer and implementation across different quality control sites.[13][14][15]

The proposed RP-HPLC method for the quantification of this compound has been successfully validated for reproducibility through a collaborative inter-laboratory study. The results confirm that the method is precise, accurate, and robust, making it suitable for its intended purpose in the quality control of Repaglinide API. This guide provides a clear and scientifically grounded framework for conducting similar validation studies, ensuring compliance with global regulatory expectations.

References

  • Statistical Analysis of Interlaboratory Studies. (n.d.). American Industrial Hygiene Association.
  • Difference Between Reproducibility And Intermediate Precision In Analytical Method Validation. (2025, July 12). PharmaGuru.
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  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. (n.d.). Accreditation and Quality Assurance.
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  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. (2024, February 27). Yanbu Journal of Engineering and Science. Retrieved from [Link]

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A Spectroscopic Comparison of Repaglinide and Its Amino Metabolite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive spectroscopic comparison between the anti-diabetic drug Repaglinide and its principal, inactive amino metabolite (M1). For researchers, scientists, and professionals in drug development and quality control, distinguishing between a parent drug and its metabolites is critical for pharmacokinetic, toxicological, and efficacy studies. This document details the application of four key spectroscopic techniques—UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR)—to differentiate these two compounds. We delve into the theoretical principles, provide validated experimental protocols, present comparative data, and explain the causal logic behind our analytical choices.

Introduction

Repaglinide is a fast-acting oral hypoglycemic agent from the meglitinide class, used to manage type 2 diabetes.[1] Its mechanism involves stimulating insulin secretion from pancreatic β-cells by closing ATP-dependent potassium channels.[1][2] The drug is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4.[3][4][5] One of the major metabolites is the M1 aromatic amine, formed through oxidative biotransformation.[3] Unlike the parent drug, this metabolite is pharmacologically inactive.[1][5] Therefore, robust analytical methods capable of selectively identifying and quantifying both Repaglinide and its amino metabolite are essential for assessing metabolic stability, drug clearance, and ensuring pharmaceutical quality.

Spectroscopic techniques offer powerful, non-destructive, and highly specific means for molecular characterization. Each method probes different aspects of molecular structure, providing complementary information that, when combined, allows for unambiguous identification.

Molecular Structures

The key structural difference lies in the terminal functional group: Repaglinide possesses a carboxylic acid, whereas the M1 amino metabolite features an aromatic amine resulting from the dealkylation and subsequent oxidation of the parent structure. This fundamental change is the basis for the distinct spectroscopic signatures discussed below.

Repaglinide: (S)-2-Ethoxy-4-(2-((3-methyl-1-(2-(piperidin-1-yl)phenyl)butyl)amino)-2-oxoethyl)benzoic acid Amino Metabolite (M1): An aromatic amine derivative.[3]

UV-Visible (UV-Vis) Spectroscopy Comparison

Principle of Differentiation: UV-Vis spectroscopy measures the absorption of light by a molecule, which causes the excitation of electrons to higher energy orbitals.[6] The wavelength of maximum absorbance (λmax) is determined by the molecule's chromophores—the parts of the molecule that absorb light. The aromatic rings and carbonyl groups in both Repaglinide and its metabolite are the primary chromophores. However, the substitution of a carboxylic acid with an amino group alters the electronic environment of the aromatic system, leading to a predictable shift in the λmax. This shift, though potentially small, is often sufficient for differentiation and quantification.[7][8]

Data Summary: UV-Vis Spectroscopy

ParameterRepaglinideAmino Metabolite (M1)Rationale for Difference
λmax ~241-244 nm, ~281-285 nmExpected minor shift from Repaglinide's λmaxThe change from a -COOH group to an -NH2 group on the aromatic system alters the electronic transitions, causing a slight bathochromic or hypsochromic shift.
Solvent Methanol or Acetonitrile:Water (70:30)Methanol or Acetonitrile:Water (70:30)These solvents provide good solubility and are transparent in the analytical UV range.[9][10]

Note: Published λmax for Repaglinide varies slightly depending on the solvent system used.[9][10][11][12] The data for the metabolite is inferred based on structural differences.

Experimental Protocol: UV-Vis Analysis

  • Solvent Preparation: Prepare the chosen solvent, either HPLC-grade methanol or a 70:30 (v/v) mixture of acetonitrile and deionized water.

  • Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of Repaglinide reference standard in the solvent in a 100 mL volumetric flask to create a 100 µg/mL stock solution. Repeat for the amino metabolite.

  • Working Solution Preparation: From the stock solutions, prepare a series of dilutions (e.g., 5, 10, 15, 20 µg/mL) to establish a calibration curve.

  • Instrument Setup: Use a calibrated double-beam UV-Vis spectrophotometer.[13] Set the scan range from 200 to 400 nm.

  • Blank Measurement: Fill a 1-cm quartz cuvette with the solvent and use it to zero the instrument baseline.

  • Sample Measurement: Record the UV spectrum for each working solution of Repaglinide and its metabolite.

  • Data Analysis: Determine the λmax for each compound and plot an absorbance vs. concentration calibration curve to confirm linearity as per Beer-Lambert Law.[6]

Workflow for UV-Vis Spectroscopic Analysis

Caption: Workflow for UV-Vis analysis of Repaglinide and its metabolite.

Fourier-Transform Infrared (FT-IR) Spectroscopy Comparison

Principle of Differentiation: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds (stretching, bending).[14] Specific functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."[15] The most significant difference between Repaglinide and its amino metabolite for FT-IR analysis is the presence of a carboxylic acid (-COOH) in Repaglinide versus an amine (-NH₂) in the metabolite. This leads to highly distinct spectral features.

Data Summary: FT-IR Spectroscopy

Functional GroupRepaglinide (Expected Wavenumber, cm⁻¹)Amino Metabolite (M1) (Expected Wavenumber, cm⁻¹)Rationale for Difference
O-H Stretch (Carboxylic Acid) Very Broad, ~3300-2500AbsentThis uniquely broad peak is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[16]
N-H Stretch (Amine) AbsentTwo sharp peaks, ~3500-3300 (for primary amine)The presence of N-H stretching vibrations is a clear marker for the amino metabolite.
C=O Stretch (Carboxylic Acid) ~1700-1680 (dimer)AbsentThe carbonyl stretch of the carboxylic acid is a strong, sharp peak.
C=O Stretch (Amide) ~1650-1630~1650-1630The secondary amide C=O stretch is present in both molecules and serves as a common reference point.
N-H Bend (Amine) Absent~1650-1580This bending vibration further confirms the presence of the amine group in the metabolite.

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

  • Sample Preparation: Thoroughly grind 1-2 mg of the sample (Repaglinide or metabolite) with ~200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle. Causality: KBr is transparent to IR radiation and provides a solid matrix to hold the sample.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet. Trustworthiness: A transparent pellet ensures that the IR beam can pass through without excessive scattering, providing a high-quality spectrum.

  • Background Collection: Place no sample in the spectrometer and run a background scan to account for atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify and label the characteristic peaks for the carboxylic acid and amine functional groups to differentiate the two compounds.

Workflow for FT-IR Spectroscopic Analysis

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS) Comparison

Principle of Differentiation: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[17] It is an exceptionally sensitive and specific technique for distinguishing compounds based on their molecular weight.[18] Repaglinide and its amino metabolite have different molecular formulas and thus distinct molecular weights. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecules, and the resulting fragmentation patterns provide definitive structural information.[19][20]

Data Summary: Mass Spectrometry

ParameterRepaglinideAmino Metabolite (M1)Rationale for Difference
Molecular Weight 452.58 g/mol Lower than RepaglinideThe metabolic transformation involves a change in the molecular formula, leading to a different exact mass.
[M+H]⁺ Ion (m/z) 453.27Expected [M+H]⁺ corresponding to its exact massThe protonated molecular ion peak directly reflects the molecular weight of each compound.
Key Fragment Ions (m/z) 238, 162, 134Different fragmentation patternThe structural difference leads to unique fragmentation pathways upon collision-induced dissociation (CID), serving as a structural fingerprint.[21][22]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare dilute solutions (e.g., 1 µg/mL) of Repaglinide and its metabolite in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system coupled to the mass spectrometer. Use a C18 column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: acetonitrile). Causality: LC separates the compounds from any potential impurities before they enter the mass spectrometer, ensuring a clean signal.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. Expertise: ESI is a "soft" ionization technique ideal for creating intact protonated molecular ions [M+H]⁺ of moderately polar molecules like these.

  • MS Scan (Full Scan): Perform a full scan (e.g., m/z 100-600) to detect the [M+H]⁺ ions of both compounds and confirm their molecular weights.

  • MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion of each compound as the precursor ion. Subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon) and scan for the resulting product (fragment) ions.

  • Data Analysis: Compare the precursor masses and the product ion spectra to unequivocally identify each compound.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for structural analysis via LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

Principle of Differentiation: NMR spectroscopy provides the most detailed structural information by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).[23] The chemical shift of a nucleus is highly sensitive to its local electronic environment. The structural differences between Repaglinide and its metabolite will cause significant changes in the chemical shifts of nearby protons (¹H) and carbons (¹³C), allowing for definitive structural assignment.[24][25]

Data Summary: ¹H NMR Spectroscopy

Proton EnvironmentRepaglinide (Expected Chemical Shift, δ ppm)Amino Metabolite (M1) (Expected Chemical Shift, δ ppm)Rationale for Difference
Carboxylic Acid (-COOH) ~12-13 (very broad singlet)AbsentThis downfield signal is highly characteristic of a carboxylic acid proton and its absence is a key indicator for the metabolite.
Aromatic Protons Specific pattern in the ~7-8 rangeShifted signals compared to RepaglinideThe change in the substituent from -COOH to -NH₂ dramatically alters the electron density of the aromatic ring, changing the shielding/deshielding of the attached protons.
Amine (-NH₂) AbsentBroad signal, ~3-5The appearance of a new signal in this region is indicative of the amine protons.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing a massive solvent signal from obscuring the analyte signals.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

  • Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks. Trustworthiness: Proper shimming is crucial for high-resolution data and accurate integration.

  • Data Acquisition: Acquire the ¹H NMR spectrum. This typically involves accumulating multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the peaks to determine relative proton counts and analyze the chemical shifts and coupling patterns to assign the structure.

Workflow for NMR Spectroscopic Analysis

Caption: General workflow for ¹H NMR structural elucidation.

Conclusion

The spectroscopic differentiation of Repaglinide from its amino metabolite M1 is straightforward and robust when the appropriate analytical techniques are employed.

  • UV-Vis Spectroscopy is a rapid and effective quantitative tool, best suited for concentration determination once the compounds have been separated.

  • FT-IR Spectroscopy offers a quick and definitive qualitative confirmation based on the presence or absence of the highly characteristic carboxylic acid O-H and amine N-H stretches.

  • Mass Spectrometry provides unequivocal identification through precise molecular weight determination and unique fragmentation patterns, making it the gold standard for metabolite identification in complex biological matrices.

  • NMR Spectroscopy delivers the most comprehensive structural data, allowing for complete and unambiguous assignment of the molecular structure, which is invaluable for reference standard characterization and resolving complex structural questions.

By leveraging the strengths of each of these techniques, researchers can confidently identify, quantify, and characterize both the parent drug and its metabolites, ensuring the integrity and accuracy of their drug development and research programs.

References

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A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of rac-2-Despiperidyl-2-amino Repaglinide Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

This guide provides an in-depth, scientifically grounded framework for assessing and comparing the purity of reference standards for rac-2-Despiperidyl-2-amino Repaglinide (Figure 1). This compound is a known human metabolite of Repaglinide and a potential process-related impurity in its synthesis.[1][2] Ensuring the quality of its reference standard is paramount for accurate impurity profiling and metabolic studies of the parent drug, Repaglinide.

This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, establishing a self-validating system of protocols designed for researchers, scientists, and drug development professionals who demand the highest level of scientific integrity.

Figure 1: Chemical Structure of this compound
Chemical Formula: C22H28N2O4 | Molecular Weight: 384.47 g/mol[3]

Foundational Principles of Reference Standard Qualification

A reference standard is not merely a "pure" substance; it is a substance accompanied by a comprehensive data package that attests to its identity, purity, and assigned content. Our assessment strategy is therefore multi-faceted, designed to build a complete and trustworthy profile of the material. The core workflow for qualifying a reference standard is depicted below.

Reference_Standard_Qualification_Workflow cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity Assessment cluster_2 Phase 3: Content Assignment (Mass Balance) Identity Identity Confirmation MS Mass Spectrometry (MS) Confirms Molecular Weight Identity->MS NMR NMR Spectroscopy Confirms Structural Integrity Identity->NMR IR Infrared (IR) Spectroscopy Confirms Functional Groups Identity->IR Purity Purity Assessment Identity->Purity HPLC Chromatographic Purity (HPLC) Quantifies Organic Impurities Purity->HPLC Chiral Enantiomeric Purity (Chiral HPLC) Confirms Racemic Nature Purity->Chiral Content Content Assignment Purity->Content KF Water Content (Karl Fischer) Content->KF GC Residual Solvents (GC-HS) Content->GC ROI Residue on Ignition (ROI) Measures Non-Volatile Impurities Content->ROI Final_Cert Certificate of Analysis Generation Content->Final_Cert

Caption: Overall workflow for the qualification of a reference standard.

Comparative Analysis: A Multi-Lot Assessment Framework

To illustrate the practical application of these principles, this guide will present data as a comparative analysis of three hypothetical lots of this compound reference standards: Lot A , Lot B , and Lot C .

Identity Confirmation via Mass Spectrometry

Expertise & Experience: Before any purity assessment, confirming the identity of the material is non-negotiable. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this initial check. It provides unequivocal confirmation of the molecular weight of the main component, offering a high degree of confidence that the material is indeed what it purports to be. We select Electrospray Ionization (ESI) in positive mode as this molecule contains basic nitrogen atoms that are readily protonated.

Experimental Protocol: LC-MS for Identity Verification

  • Sample Preparation: Prepare a 0.1 mg/mL solution of the reference standard in a 50:50 mixture of Acetonitrile and Water.

  • Chromatographic System:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI, Positive.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Full scan mode.

Trustworthiness: The expected protonated molecule [M+H]⁺ for C₂₂H₂₈N₂O₄ has a theoretical monoisotopic mass of 385.2127. The system is validated by observing this mass within a narrow tolerance (e.g., ± 5 ppm).

Comparative Data: Identity Confirmation

ParameterLot ALot BLot CSpecification
Theoretical [M+H]⁺ (m/z) 385.2127385.2127385.2127N/A
Observed [M+H]⁺ (m/z) 385.2125385.2130385.2128385.2127 ± 0.0019
Mass Accuracy (ppm) -0.52+0.78+0.26≤ 5 ppm
Identity Confirmation Pass Pass Pass Must Pass

Analysis: All three lots successfully passed identity confirmation, showing the expected molecular ion with high mass accuracy. This provides the confidence to proceed with more detailed purity assessments.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for quantifying organic impurities in pharmaceutical substances. The goal is to develop a stability-indicating method capable of separating the main component from all potential process-related impurities and degradation products.[4][5][6] A gradient elution method using a C18 column is chosen for its versatility and proven ability to resolve compounds of varying polarity, which is typical for API impurity profiles.[7] The UV detection wavelength is selected based on the UV absorbance maxima of the analyte.

HPLC_Purity_Workflow Sample Prepare Sample (e.g., 1.0 mg/mL) Inject Inject into HPLC System Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks (Chromatogram) Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate

Caption: Workflow for HPLC purity determination.

Experimental Protocol: HPLC for Chromatographic Purity

  • Sample Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1.0 mg/mL.

  • Chromatographic System:

    • Column: C18, 4.6 x 150 mm, 3.5 µm packing L1.

    • Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 70% B

      • 25-30 min: 70% B

      • 30-31 min: 70% to 20% B

      • 31-40 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 245 nm.

    • Injection Volume: 10 µL.

  • System Suitability: As per USP <621>, inject a standard solution to verify resolution, tailing factor, and repeatability.[8]

  • Calculation: Purity is calculated using area normalization, assuming all impurities have a similar response factor. The percentage purity is determined by dividing the main peak area by the total area of all peaks.

Trustworthiness: Method validation is key to ensuring the trustworthiness of results.[9][10] A validated method demonstrates specificity, linearity, accuracy, precision, and robustness, confirming it is fit for its intended purpose of impurity quantification.[11][12]

Comparative Data: Chromatographic Purity

ParameterLot ALot BLot CSpecification
Purity by Area % 99.92%99.65%99.81%≥ 99.5%
Largest Single Impurity 0.04%0.18%0.09%≤ 0.10%
Total Impurities 0.08%0.35%0.19%≤ 0.50%
Purity Assessment Pass Fail Pass Must Pass

Analysis: Lot A demonstrates the highest purity, with no single impurity exceeding 0.05%. Lot C also meets the specifications, although it has a higher total impurity profile. Lot B fails the assessment due to a single impurity exceeding the 0.10% threshold and a high total impurity count. This highlights the importance of not just total purity, but also the levels of individual impurities.

Enantiomeric Purity by Chiral HPLC

Expertise & Experience: The "rac-" prefix indicates that this standard is a racemic mixture, meaning it contains equal amounts of its two enantiomers. Verifying this 50:50 ratio is crucial. Chiral HPLC is the definitive technique for separating enantiomers.[13][14] Immobilized polysaccharide-based chiral stationary phases are often effective for this class of compounds.

Experimental Protocol: Chiral HPLC

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the reference standard in the mobile phase.

  • Chromatographic System:

    • Column: Chiralpak IA (or equivalent amylose-based stationary phase), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: n-Hexane:Ethanol:Trifluoroacetic Acid (80:20:0.2, v/v/v).[13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 245 nm.

    • Injection Volume: 10 µL.

Trustworthiness: The method's suitability is confirmed by achieving baseline resolution (Rs > 1.5) between the two enantiomeric peaks. The ratio is calculated from the respective peak areas.

Comparative Data: Enantiomeric Purity

ParameterLot ALot BLot CSpecification
Enantiomer 1 Area % 50.1%52.5%49.8%48.0% - 52.0%
Enantiomer 2 Area % 49.9%47.5%50.2%48.0% - 52.0%
Racemic Nature Pass Fail Pass Must Pass

Analysis: Lots A and C show an enantiomeric ratio very close to 50:50, confirming their racemic nature. Lot B, however, shows a significant deviation, indicating a potential issue in the synthesis or purification process leading to enantiomeric enrichment. This lot would be unsuitable as a racemic reference standard.

Content Assignment via Mass Balance

Expertise & Experience: The purity value from HPLC does not represent the actual amount of the target molecule in the material. It only describes the ratio of the main component to organic impurities. To assign a precise content value (or "potency"), we use a mass balance approach. This method subtracts the contributions of non-analyte components (water, residual solvents, non-volatile inorganic impurities) from 100%.

Content (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Residue on Ignition)

This approach provides a more accurate representation of the mass of the analyte per unit mass of the reference standard powder.

Protocols for Mass Balance Components:

  • Water Content: Determined by Karl Fischer titration (USP <921>), a highly specific and accurate method for water quantification.

  • Residual Solvents: Assessed by Headspace Gas Chromatography (GC-HS) (USP <467>), which can detect and quantify volatile organic solvents remaining from the synthesis process.

  • Residue on Ignition (ROI): Measures the amount of inorganic impurities by burning off all organic material and weighing the residue (USP <281>).[8]

Comparative Data: Mass Balance and Final Content

ParameterLot ALot BLot CSpecification
Chromatographic Purity 99.92%99.65%99.81%Report
Water Content (KF) 0.15%0.45%0.20%≤ 0.5%
Residual Solvents (GC-HS) < 0.05%0.20%0.11%≤ 0.5% Total
Residue on Ignition < 0.01%0.08%0.03%≤ 0.1%
Calculated Content (Mass Balance) 99.72% 98.92% 99.47% Report Value

Summary and Recommendations

This guide provides a robust, multi-tiered strategy for the comprehensive assessment of this compound reference standards. The comparison of three hypothetical lots reveals the importance of this approach:

LotIdentityChromatographic PurityEnantiomeric PurityOverall Assessment
Lot A PassPassPassExcellent. High purity and confirmed racemic nature. Suitable for use as a primary reference standard.
Lot B PassFail Fail Unsuitable. Fails on both critical purity attributes. Should be rejected.
Lot C PassPassPassAcceptable. Meets all specifications, but is of lower purity than Lot A. Suitable for routine use, but the assigned content of 99.47% must be used for accurate quantitative work.

Final Recommendation:

For critical applications, such as the validation of analytical methods or as a primary standard for impurity quantification, Lot A is the unequivocal choice due to its superior purity profile. While Lot C is technically acceptable, its higher impurity levels may introduce greater uncertainty in sensitive analytical applications. Lot B is not fit for purpose and must be rejected.

This systematic and self-validating approach ensures that only reference standards of the highest quality are used, safeguarding the integrity and reliability of all subsequent analytical work in the pharmaceutical development pipeline.

References

  • Kancherla, P., Srinivas, K., Alegete, P., & Albaseer, S. S. (2020). LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating LC Method Development and Validation for Degradation Products. Taylor & Francis Online. [Link][4][6][15]

  • Singh, S., et al. (2013). Liquid chromatography/electrospray ionization tandem mass spectrometry study of repaglinide and its forced degradation products. PubMed. [Link][5]

  • Kancherla, P. et al. LC-MS/MS Characterization of Forced Degradation Products of Repaglinide Quality by Design Approach for Stability-Indicating. Research Square. [Link]

  • Hill, D. W., & Kelley, K. (2002). Validation of Impurity Methods, Part II. BioProcess International. [Link][9]

  • Patel, D. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition. [Link][10]

  • Reddy, G. R., et al. (2013). Identification, Isolation and Synthesis of Seven Novel Impurities of Anti-Diabetic Drug Repaglinide. ResearchGate. [Link][16]

  • Sane, R. T., et al. (2004). Impurity profile study of repaglinide. ResearchGate. [Link][7]

  • PubChem. This compound. National Center for Biotechnology Information. [Link][1]

  • Veeprho. Repaglinide Impurity 10. Veeprho. [Link][17]

  • Velev, M. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link][11]

  • de Souza, A. M., & Braggin, C. (2022). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link][12]

  • Rane, V. P., et al. (2012). A validated chiral LC method for the enantiomeric separation of repaglinide on immobilized amylose based stationary phase. SciELO. [Link][13]

  • Skibinski, R., et al. (2019). Determination of Chemical Stability of Two Oral Antidiabetics, Metformin and Repaglinide in the Solid State and Solutions Using LC-UV, LC-MS, and FT-IR Methods. MDPI. [Link][18]

  • Li, Y., et al. (2012). Analysis of Repaglinide Enantiomers in Pharmaceutical Formulations by Capillary Electrophoresis Using 2,6-Di-o-methyl-β-cyclodextrin as a Chiral Selector. Oxford Academic. [Link][19][20]

  • U.S. Pharmacopeia. USP Monographs: Repaglinide. USP-NF. [Link][8]

  • precisionFDA. This compound. precisionFDA. [Link][3]

  • Patil, K., et al. (2012). A Validated Chiral LC Method for the Enantiomeric Separation of Repaglinide on Immobilized Amylose Based Stationary Phase. ResearchGate. [Link][14]

Sources

A Senior Application Scientist's Guide to Comparative Stability Studies of Repaglinide and Its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating the stability of Repaglinide, an oral antidiabetic agent, in comparison to its process-related and degradation impurities. For researchers, scientists, and drug development professionals, understanding the degradation pathways and the relative stability of the active pharmaceutical ingredient (API) and its impurities is paramount for ensuring drug product quality, safety, and efficacy. This document moves beyond a simple recitation of methods to explain the scientific rationale behind the experimental design, thereby empowering you to conduct robust and meaningful stability assessments.

Understanding the Stability Landscape of Repaglinide

Repaglinide, chemically (S)-(+)-2-ethoxy-4-[2-({(3-methyl-1-[2-(1-piperidinyl)phenyl]butyl}amino)-2-oxoethyl]benzoic acid, is susceptible to degradation under various environmental conditions.[1][2] Impurities in a drug substance can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide stringent guidelines on the acceptable levels of these impurities in pharmaceutical formulations.[2]

Forced degradation studies, also known as stress testing, are essential to identify potential degradation products and to develop stability-indicating analytical methods.[3][4] These studies involve subjecting the drug to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its decomposition.[4]

Experimental Design: A Forced Degradation Protocol for Repaglinide

The following protocol is a synthesis of validated methods from the scientific literature to induce and analyze the degradation of Repaglinide.[3][5][6] The causality behind these specific stress conditions is to mimic the potential environmental stresses a drug product might encounter during its shelf life and to ensure the analytical method can distinguish the API from any potential degradants.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Repaglinide Repaglinide Bulk Drug Acid Acid Hydrolysis (e.g., 0.1 M HCl) Repaglinide->Acid Expose to Base Base Hydrolysis (e.g., 0.1 M NaOH) Repaglinide->Base Expose to Oxidation Oxidative Stress (e.g., 3-6% H2O2) Repaglinide->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C) Repaglinide->Thermal Expose to Photolytic Photolytic Stress (UV/Vis light) Repaglinide->Photolytic Expose to HPLC HPLC Analysis Acid->HPLC Analyze Samples HPTLC HPTLC Analysis Acid->HPTLC Analyze Samples Base->HPLC Analyze Samples Base->HPTLC Analyze Samples Oxidation->HPLC Analyze Samples Oxidation->HPTLC Analyze Samples Thermal->HPLC Analyze Samples Thermal->HPTLC Analyze Samples Photolytic->HPLC Analyze Samples Photolytic->HPTLC Analyze Samples LCMS LC-MS/MS for Characterization HPLC->LCMS HPTLC->LCMS Comparative_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Comparison Repaglinide Repaglinide Stress Identical Stress Conditions (Acid, Base, etc.) Repaglinide->Stress Subject to ImpurityA Isolated Impurity A ImpurityA->Stress Subject to ImpurityB Isolated Impurity B ImpurityB->Stress Subject to Analysis Stability-Indicating Analytical Method Stress->Analysis Comparison Compare Degradation Rates (Repaglinide vs. Impurities) Analysis->Comparison

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of rac-2-Despiperidyl-2-amino Repaglinide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility to ensure a safe laboratory environment and minimize our ecological footprint. The proper management and disposal of chemical compounds, such as rac-2-Despiperidyl-2-amino Repaglinide, is a critical aspect of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

This compound is a metabolite of Repaglinide, an antidiabetic drug.[][2] Due to the limited availability of a specific Safety Data Sheet (SDS) for this metabolite, the following procedures are based on the known hazards of the parent compound, Repaglinide, and general best practices for the disposal of pharmaceutical research waste.[3][4] It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[5][6]

Understanding the Hazard Profile: Insights from Repaglinide

The hazard profile of this compound is inferred from its parent compound, Repaglinide. Repaglinide is classified as a substance with potential health hazards. Key considerations include:

  • Reproductive Toxicity: Repaglinide is suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[7][8][9]

  • Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects.[7][8][9]

  • Irritation: It can cause skin and serious eye irritation, and may cause respiratory irritation.[10]

  • Harmful if Swallowed: Oral ingestion can be harmful.[9]

Given these potential hazards, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) and to prevent its release into the environment.

Core Principles of Chemical Waste Management

The foundation of safe disposal lies in a systematic approach to waste management within the laboratory. This involves proper segregation, containment, and labeling of all chemical waste streams.

1. Waste Segregation: Never mix incompatible waste streams.[11] For this compound, this means segregating it from other chemical waste unless compatibility is confirmed.

2. Proper Containment: All waste must be stored in sturdy, leak-proof containers that are compatible with the chemical.[11] The container must be kept closed except when adding waste.[12]

3. Accurate Labeling: Every waste container must be clearly labeled with its contents, including the full chemical name and associated hazards.[11][12]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the procedural steps for the safe disposal of pure this compound (neat compound) and contaminated labware.

Personal Protective Equipment (PPE) Requirements:

Before initiating any disposal procedures, ensure you are wearing the appropriate PPE:

  • Safety goggles or face shield[10]

  • Chemical-resistant gloves[10]

  • Lab coat[5]

Disposal of Neat or Bulk Compound:

  • Waste Classification: Unused or expired this compound is to be treated as hazardous chemical waste.[3]

  • Container Selection: Use a designated hazardous waste container, preferably a black bulk waste container or a labeled hazardous waste bottle.[3] The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • A description of the hazards (e.g., "Reproductive Toxin," "Aquatic Toxin")

    • The accumulation start date

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.[12]

  • Pickup Request: Once the container is full or has reached the accumulation time limit set by your institution, request a pickup from your EHS department.[6][11]

Disposal of Contaminated Labware and Materials:

Items such as gloves, pipette tips, and weighing paper that are contaminated with this compound require special handling.

  • Trace Contamination: Items with trace amounts of contamination should be placed in a designated "Trace Waste Container," often a yellow bag or bin, for disposal through the regulated medical waste program.[3]

  • Gross Contamination: Items with significant contamination should be treated as bulk waste and placed in the hazardous chemical waste container.

  • Sharps: Contaminated needles and syringes must be placed in a designated sharps container (typically red).[3]

Decontamination of Glassware:

  • Initial Rinse: The first rinse of a container that held this compound must be collected as hazardous waste.[11]

  • Subsequent Rinses: For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[11] Given the reproductive toxicity of the parent compound, it is prudent to follow this more stringent guideline.

  • Final Cleaning: After the initial hazardous waste rinses, the glassware can be washed according to standard laboratory procedures.

Decision-Making Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste generated during work with this compound.

DisposalWorkflow start Waste Generated from This compound Experiment is_sharp Is it a sharp? start->is_sharp is_liquid Is it a liquid or neat compound? is_sharp->is_liquid No sharps_container Place in Red Sharps Container is_sharp->sharps_container Yes is_disposable Is it a contaminated disposable item? is_liquid->is_disposable No hazardous_waste Collect in Black Hazardous Chemical Waste Container is_liquid->hazardous_waste Yes trace_waste Place in Yellow Trace Waste Container is_disposable->trace_waste Yes

Caption: Decision tree for the segregation and disposal of waste contaminated with this compound.

Summary of Waste Streams and Containers
Waste TypeContainer TypeContainer ColorDisposal Pathway
Unused or expired neat compound/stock solutionsHazardous Waste Bottle/Bulk Waste ContainerN/A or BlackHazardous Chemical Waste Pickup[3]
Contaminated disposable items (gloves, pads, etc.)Trace Waste ContainerYellowRegulated Medical Waste Program[3]
Used sharps (needles, 100% empty syringes)Sharps ContainerRedRegulated Medical Waste Program[3]
Syringes with residual drug volumeBulk Waste ContainerBlackHazardous Chemical Waste[3]
Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and appropriate action is critical.

Spill Response:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: Use an inert absorbent material to contain the spill.[10]

  • Collection: Carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, collecting the decontamination materials as hazardous waste.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[8][10]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[13]

In all cases of exposure, seek medical advice and report the incident to your supervisor and EHS department.[8]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. The principles outlined in this guide are designed to provide a robust framework for the responsible handling and disposal of this compound, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Pharmaceutical Waste Disposal. Environmental Marketing Services. [Link]

  • Laboratory waste disposal procedure at a GMP site. (2023-07-11). [Link]

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer. (2022-01-20). [Link]

  • This compound | C22H28N2O4 | CID 57826284. PubChem. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

Sources

Personal protective equipment for handling rac-2-Despiperidyl-2-amino Repaglinide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my priority to ensure that you can work with research compounds not only effectively but, most importantly, safely. This guide provides comprehensive safety and handling protocols for rac-2-Despiperidyl-2-amino Repaglinide (CAS 874908-11-9).

Hazard Assessment: Understanding the Risk Profile of the Parent Compound

The foundation of any safety protocol is a thorough understanding of the potential hazards. The Safety Data Sheets (SDS) for the parent compound, Repaglinide, provide critical insights into the risks we must mitigate. Repaglinide is classified as a potent compound with specific, significant health warnings.

Table 1: GHS Hazard Classification for Repaglinide

Hazard ClassificationGHS CodeHazard StatementSource(s)
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child.[7][8][9][10]
Effects on or via LactationH362May cause harm to breast-fed children.[7][9][10]
Acute Toxicity (Oral)H302Harmful if swallowed.[9][10]
Chronic Aquatic HazardH412Harmful to aquatic life with long lasting effects.[7][9][11]

The primary risks—reproductive toxicity and acute oral toxicity—demand that we treat this compound with the utmost care, focusing on preventing any potential for exposure through inhalation, ingestion, or skin contact.

The Hierarchy of Controls: A Framework for Safety

In modern laboratory safety, Personal Protective Equipment (PPE) is the final, crucial line of defense, not the first.[12] A robust safety plan is built on the "Hierarchy of Controls," which prioritizes systemic measures to reduce risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Eng Engineering Controls (e.g., Fume Hood, Isolator) Most Effective Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin PPE Personal Protective Equipment (e.g., Gloves, Respirator) Least Effective Admin->PPE

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over PPE.

As the diagram illustrates, our first priority is to use engineering controls to contain the material. PPE is then used to protect personnel from any residual risk.

Core PPE Recommendations for Handling this compound

Based on the potent nature of the parent compound, a comprehensive PPE ensemble is mandatory.

  • Respiratory Protection: Due to the risk of airborne particulates, especially when handling the solid form, a simple surgical mask is insufficient.

    • Minimum Requirement: A NIOSH-approved N95 respirator.

    • Recommended for Weighing/Transfer: For operations that can generate dust, a Powered Air-Purifying Respirator (PAPR) is strongly recommended to provide a higher protection factor and reduce user fatigue.[4][13]

  • Eye and Face Protection:

    • Chemical safety goggles that provide a full seal around the eyes are required to protect against splashes or airborne powder.[7]

    • When handling larger quantities or during procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Skin and Body Protection:

    • Gloves: Double-gloving is required. Use two pairs of nitrile gloves, with the outer glove cuff pulled over the sleeve of the lab coat.[14] Nitrile provides good chemical resistance for this class of compounds. Gloves must be changed immediately if contamination is suspected.

    • Body: A disposable, low-particulate lab coat with a solid front and tight-fitting cuffs is essential. For larger-scale operations or spill cleanup, disposable coveralls (e.g., Tyvek) are recommended.[4]

Operational Protocols: Linking Tasks to Safety Procedures

The specific PPE and handling procedures required depend on the task being performed. The primary engineering control for handling this compound in its solid form should always be a certified chemical fume hood, a glove box, or an isolator to minimize airborne particles.[4][14]

Table 2: PPE and Engineering Controls by Laboratory Task

TaskEngineering ControlRespiratory ProtectionEye/Face ProtectionGlovesBody Protection
Storage & Transport N/A (in sealed container)Not requiredSafety glassesSingle pair nitrileLab coat
Weighing of Solids Fume Hood or IsolatorPAPR (recommended) or N95Safety gogglesDouble nitrileDisposable lab coat
Solution Preparation Fume HoodN95Safety gogglesDouble nitrileDisposable lab coat
Cell Culture/Assays Biosafety Cabinet/Fume HoodNot required (in solution)Safety glassesSingle pair nitrileLab coat
Spill Cleanup N/APAPR or N95Goggles & Face ShieldDouble nitrile (heavy duty)Disposable coveralls
Procedural Workflow for Safe Handling

The following diagram outlines the critical decision points and steps for any operation involving this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Procedure Phase A Review SDS for Repaglinide & SOP B Verify Engineering Control (e.g., Fume Hood) is Certified A->B C Select & Inspect PPE (per Table 2) B->C D Prepare Work Area & Waste Containers C->D E Don PPE Correctly (see Donning Protocol) D->E F Perform Task Inside Engineering Control E->F G Clean Work Area Before Removing PPE F->G H Doff PPE Correctly (see Doffing Protocol) G->H I Segregate & Dispose of Waste Properly H->I J Wash Hands Thoroughly I->J

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.